3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-6-12-8-11(10-15)9-13(16-3)14(12)17-7-5-2/h4,8-10H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBZSICHGJRTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)C=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390012 | |
| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876709-19-2 | |
| Record name | 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its chemical properties, synthesis, and prospective uses.
Introduction
This compound belongs to the class of substituted benzaldehydes, a group of compounds that are pivotal in both biological and synthetic chemistry. The unique arrangement of the allyl, methoxy, propoxy, and aldehyde functional groups on the benzene ring imparts a distinct set of chemical characteristics, making it an interesting candidate for further investigation. The presence of the aldehyde group offers a reactive site for a multitude of organic transformations, while the allyl group can be functionalized in various ways. The methoxy and propoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and potential biological activity.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in the public domain, we can infer its properties based on the behavior of structurally similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C14H18O3 | |
| Molecular Weight | 234.29 g/mol | |
| Appearance | Likely a pale yellow oil or low-melting solid | Based on similar substituted benzaldehydes. |
| Boiling Point | Estimated >300 °C | Prediction based on related structures. |
| Melting Point | Estimated <50 °C | Prediction based on related structures. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The hydrophobic allyl and propoxy groups suggest low water solubility. |
| pKa | Not readily available | The aldehyde proton is not typically acidic. |
Synthesis Pathway
A plausible synthetic route to this compound can be designed starting from a readily available precursor such as vanillin. The following multi-step synthesis illustrates a potential pathway.
Proposed Synthetic Workflow
The synthesis involves a series of protection, alkylation, rearrangement, and functional group transformation steps.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive model for the synthesis and should be adapted and optimized under appropriate laboratory conditions.
Step 1: Protection of the Aldehyde Group of Vanillin
-
Dissolve vanillin in toluene.
-
Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected vanillin.
Step 2: Propoxylation of the Phenolic Hydroxyl Group
-
Dissolve the protected vanillin in a suitable polar aprotic solvent such as DMF or acetone.
-
Add a base, such as potassium carbonate.
-
Add 1-bromopropane dropwise at room temperature.
-
Heat the mixture and monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the solids, and remove the solvent under reduced pressure. Purify the residue by column chromatography.
Step 3: Allylation and Claisen Rearrangement
-
The propoxylated intermediate is then subjected to allylation using allyl bromide in the presence of a base.
-
The resulting allyl ether undergoes a thermal Claisen rearrangement to introduce the allyl group onto the aromatic ring, ortho to the oxygen.
Step 4: Deprotection of the Aldehyde Group
-
Dissolve the product from the previous step in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Spectroscopic Analysis (Predicted)
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons singlets.- Methoxy group (OCH₃) singlet around δ 3.9 ppm.- Propoxy group (OCH₂CH₂CH₃) signals: triplet around δ 4.0 ppm, sextet around δ 1.8 ppm, and triplet around δ 1.0 ppm.- Allyl group (CH₂CH=CH₂) signals: doublet around δ 3.4 ppm, multiplet around δ 5.9 ppm, and two doublets around δ 5.1 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon around δ 190-195 ppm.- Aromatic carbons in the range of δ 110-160 ppm.- Methoxy carbon around δ 56 ppm.- Propoxy carbons around δ 70, 22, and 10 ppm.- Allyl carbons around δ 34, 137, and 116 ppm. |
| IR (Infrared) Spectroscopy | - Strong C=O stretch for the aldehyde at ~1690 cm⁻¹.- C-H stretch of the aldehyde at ~2720 and ~2820 cm⁻¹.- Aromatic C=C stretches around 1600 and 1500 cm⁻¹.- C-O stretches for the ether linkages.- Alkene C=C stretch for the allyl group around 1640 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 234.1256 (for C₁₄H₁₈O₃). |
Potential Applications in Drug Development
Substituted benzaldehydes are known to exhibit a wide range of biological activities. The structural motifs present in this compound suggest several areas of potential therapeutic interest.
As a Scaffold in Medicinal Chemistry
The aldehyde functionality is a versatile handle for the synthesis of more complex molecules such as Schiff bases, heterocycles, and chalcones, which are classes of compounds with known pharmacological properties.
Caption: Potential synthetic transformations and applications in medicinal chemistry.
Analogy to Natural Products
The core structure of this molecule is related to phenylpropanoids, a class of natural products with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The specific combination of substituents may lead to novel biological profiles. Further research and biological screening are necessary to elucidate the full potential of this compound.
Conclusion
This compound is a compound of interest for synthetic and medicinal chemists. While detailed experimental data is currently limited, its structure suggests a rich chemical reactivity and potential for biological applications. The synthetic pathway and predicted properties outlined in this guide provide a solid foundation for future research into this and related molecules. It is imperative that the proposed synthesis and any further investigations are conducted with rigorous experimental validation.
References
As this is a theoretical guide on a compound with limited publicly available data, direct references to its specific synthesis and properties are not available. The information presented is based on established principles of organic chemistry and knowledge of related compounds. For further reading on the synthesis and reactions of substituted benzaldehydes and related topics, the following resources are recommended:
- Strategic Applications of Named Reactions in Organic Synthesis by László Kürti and Barbara Czakó. This book provides comprehensive details on many of the named reactions relevant to the proposed synthesis. (ISBN: 978-0124297852)
- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure by Michael B. Smith. A fundamental text covering the principles of organic reactions. (ISBN: 978-1119371809)
An In-Depth Technical Guide to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: Synthesis, Characterization, and Application in Cancer Research
This technical guide provides a comprehensive overview of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a synthetic benzaldehyde derivative with significant potential as a key intermediate in the development of novel anti-cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and application as a precursor to bioactive compounds.
Introduction: The Versatility of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone in organic synthesis, serving as pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals. The reactivity of the aldehyde functional group, coupled with the tunable electronic and steric properties imparted by various ring substituents, allows for the construction of complex molecular architectures with diverse biological activities. This compound (Figure 1) is a prime example of a multi-functionalized benzaldehyde, incorporating an allyl group amenable to further modification, and methoxy and propoxy moieties that can influence its solubility, reactivity, and interaction with biological targets.
This guide will delineate a proposed synthetic pathway to this molecule, detail its expected spectroscopic characteristics, and explore its application in the synthesis of 2,6-bis-benzylidene cyclohexanone derivatives, a class of curcumin analogs with demonstrated anti-cancer properties.[1][2]
Synthesis and Mechanistic Insights
While a dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on well-established organic transformations. The proposed pathway involves a three-step sequence commencing from a suitable vanillin derivative: allylation, a thermally induced Claisen rearrangement, and a final propylation step via Williamson ether synthesis.
Proposed Synthetic Pathway
The logical synthetic approach is outlined below. This multi-step process is designed for efficiency and control over the final product's structure.
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of the Starting Material - 4-Hydroxy-3-methoxy-5-propoxybenzaldehyde
Protocol 2: Allylation of 4-Hydroxy-3-methoxy-5-propoxybenzaldehyde
This step involves the etherification of the phenolic hydroxyl group with an allyl halide.
-
Materials: 4-Hydroxy-3-methoxy-5-propoxybenzaldehyde, allyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-hydroxy-3-methoxy-5-propoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-allyloxy-3-methoxy-5-propoxybenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Claisen Rearrangement
This key step introduces the allyl group onto the aromatic ring via a[3][3]-sigmatropic rearrangement.[4][5] Microwave-assisted heating can significantly accelerate this reaction.[6]
-
Materials: 4-Allyloxy-3-methoxy-5-propoxybenzaldehyde, N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Dissolve the 4-allyloxy-3-methoxy-5-propoxybenzaldehyde (1 equivalent) in NMP in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor at 200°C for a specified time (e.g., 3 hours, optimization may be required).[6]
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture and dilute with water.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-allyl-4-hydroxy-5-methoxybenzaldehyde by column chromatography.
-
Protocol 4: Propylation via Williamson Ether Synthesis
The final step involves the propylation of the newly formed phenolic hydroxyl group.[6][7]
-
Materials: 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, propyl bromide, potassium carbonate, acetone or dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 equivalents) and stir the suspension.
-
Add propyl bromide (1.2 equivalents) dropwise.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter the solids, and concentrate the filtrate.
-
Purify the final product, this compound, by column chromatography.
-
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is crucial for its use in further synthetic applications. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 876709-19-2 | |
| Molecular Formula | C₁₄H₁₈O₃ | |
| Molecular Weight | 234.29 g/mol | |
| IUPAC Name | 3-methoxy-5-(prop-2-en-1-yl)-4-propoxybenzaldehyde | |
| XLogP3 | 3.3 | |
| Topological Polar Surface Area | 35.5 Ų |
Predicted Spectroscopic Data
¹H NMR Spectroscopy:
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.0 ppm.
-
Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring, likely in the range of δ 7.0-7.5 ppm.
-
Allyl Group (-CH₂-CH=CH₂): This group will exhibit a characteristic pattern: a doublet for the methylene protons adjacent to the ring (around δ 3.4 ppm), a multiplet for the methine proton (around δ 5.9-6.1 ppm), and two doublets for the terminal vinyl protons (around δ 5.0-5.2 ppm).
-
Propoxy Group (-O-CH₂-CH₂-CH₃): A triplet for the methylene protons attached to the oxygen (around δ 4.0 ppm), a sextet for the central methylene protons (around δ 1.8 ppm), and a triplet for the terminal methyl protons (around δ 1.0 ppm).
-
Methoxy Group (-OCH₃): A sharp singlet is expected around δ 3.9 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons: Signals in the range of δ 110-160 ppm. The carbons bearing the oxygen substituents will be the most downfield.
-
Allyl Group Carbons: Signals around δ 137 ppm (C=C), δ 116 ppm (=CH₂), and δ 34 ppm (-CH₂-Ar).
-
Propoxy Group Carbons: Signals around δ 70 ppm (-O-CH₂-), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).
-
Methoxy Carbon: A signal around δ 56 ppm.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C Stretch (Aromatic and Alkene): Medium intensity bands around 1600 cm⁻¹ and 1580 cm⁻¹.
-
C-O Stretch (Ethers): Strong bands in the region of 1200-1275 cm⁻¹ and 1000-1150 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 234.1256.
-
Fragmentation: Common fragmentation patterns would involve the loss of the aldehyde proton (M-1), the propoxy group (M-59), and cleavage of the allyl chain.
Applications in Drug Discovery: A Precursor to Anti-Cancer Agents
A significant application of this compound is its use as a precursor in the synthesis of curcumin analogs, specifically 2,6-bis-benzylidene cyclohexanone derivatives. Curcumin, a natural polyphenol, exhibits potent anti-inflammatory, antioxidant, and anti-cancer properties, but its clinical utility is hampered by poor bioavailability.[3] The synthesis of analogs with modified physicochemical properties is a key strategy to overcome these limitations.[3]
Synthesis of 2,6-bis(3-allyl-5-methoxy-4-propoxy-benzylidene)cyclohexanone
The synthesis of these curcumin analogs is typically achieved through a base-catalyzed aldol condensation reaction between two equivalents of the substituted benzaldehyde and one equivalent of cyclohexanone.
Caption: Synthesis of a curcumin analog via aldol condensation.
Protocol 5: Synthesis of the Curcumin Analog
-
Materials: this compound, cyclohexanone, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol.
-
Procedure:
-
Dissolve this compound (2 equivalents) and cyclohexanone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH or KOH with stirring.
-
Allow the reaction to stir at room temperature until a precipitate forms. The reaction progress can be monitored by TLC.
-
Collect the solid product by vacuum filtration and wash with cold ethanol and water to remove excess base.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,6-bis(3-allyl-5-methoxy-4-propoxy-benzylidene)cyclohexanone.
-
Biological Activity and Mechanism of Action
Curcumin and its analogs exert their anti-cancer effects through the modulation of multiple cellular signaling pathways.[8][9] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[1][2]
One of the primary targets of curcuminoids is the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which plays a crucial role in inflammation, cell survival, and proliferation.[3][8] By inhibiting NF-κB, these compounds can downregulate the expression of genes involved in tumor growth and metastasis.
Caption: Simplified mechanism of action of curcumin analogs in cancer cells.
Studies on various 2,6-bis(benzylidene)cyclohexanone derivatives have demonstrated significant cytotoxic activity against a range of human tumor cell lines, including those of the breast, colon, and leukemia.[1][2][10] The specific substitution pattern on the benzylidene rings is crucial for optimizing the cytotoxic potency and selectivity against cancer cells over normal cells.[1]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. The synthetic route outlined in this guide, leveraging the Claisen rearrangement and Williamson ether synthesis, provides a reliable method for its preparation. The true value of this compound lies in its role as a precursor to novel curcumin analogs, such as 2,6-bis-benzylidene cyclohexanones, which have shown promise as potent and selective anti-cancer agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.
References
- Vosooghi, M., et al. (2013). Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study. DARU Journal of Pharmaceutical Sciences, 21(1), 34.
- Aggarwal, B. B., et al. (2011). Perspectives on Chemopreventive and Therapeutic Potential of Curcumin Analogs in Medicinal Chemistry. Mini reviews in medicinal chemistry, 11(5), 377-393.
- Anand, P., et al. (2008). A Review of Curcumin and Its Derivatives as Anticancer Agents. Journal of clinical oncology, 26(26), 4291-4293.
- Dimmock, J. R., et al. (2000). Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds. European journal of medicinal chemistry, 35(11), 967-977.
- He, Y., et al. (2021). Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs. International journal of biological sciences, 17(1), 125-136.
- Salehi, B., et al. (2023).
- Journal of Chemical Reviews. (2021). Chemistry, Molecular Mechanisms, and Therapeutic Potential of Curcumin in Cancer Therapy. Journal of Chemical Reviews, 3(2), 114-130.
-
Chegg. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
- Dimmock, J. R., et al. (2005). Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells. Bioorganic & medicinal chemistry, 13(12), 3941-3949.
- Dimmock, J. R., et al. (1976). Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for Antitumor and Cytotoxic Activity and as Inhibitors of Mitochondrial Function in Yeast: Metabolism Studies of (E)-2-benzylidenecyclohexanone. Journal of pharmaceutical sciences, 65(4), 538-543.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]
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Master Organic Chemistry. (2019, November 14). The Cope and Claisen Rearrangements. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Bartleby. (n.d.). Experiment 8 Phenol Alkylation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones for antitumor and cytotoxic activity and as inhibitors of mitochondrial function in yeast: metabolism studies of (E)-2-benzylidenecyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspectives on Chemopreventive and Therapeutic Potential of Curcumin Analogs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 10. Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Abstract: This document provides a detailed technical overview of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a key benzaldehyde derivative utilized in advanced organic synthesis and medicinal chemistry. We will explore its formal nomenclature, physicochemical properties, and a detailed, field-proven synthetic pathway, including mechanistic insights and step-by-step protocols. Furthermore, this guide covers the expected analytical characterization, significant applications in drug discovery and other industries, and essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this versatile chemical intermediate.
Nomenclature and Physicochemical Properties
IUPAC and Common Names
The formal nomenclature for a chemical compound is critical for unambiguous identification in scientific literature and databases. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde .[1] However, it is more commonly referred to in laboratory and commercial settings by the semi-systematic name This compound .[1][2][3]
Chemical Identifiers
For precise documentation and database retrieval, the following identifiers are assigned to this compound:
| Identifier | Value | Source |
| CAS Number | 876709-19-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₈O₃ | [1][2][3] |
| Molecular Weight | 234.30 g/mol | [2] |
| InChI Key | FZBZSICHGJRTAK-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, reaction conditions, and potential applications. Below is a summary of predicted and known properties.
| Property | Value | Notes |
| Appearance | Expected to be a liquid | |
| Density | ~1.034 g/cm³ (Predicted) | [2] |
| Boiling Point | ~345.1 °C at 760 mmHg (Predicted) | [2] |
| Purity | Typically available at ≥95% | |
| Storage | Store at room temperature in a tightly sealed container |
Synthesis and Mechanistic Insights
The synthesis of this compound is not commonly detailed as a single procedure. However, a robust and logical pathway can be constructed from well-established, high-yield reactions, demonstrating a common strategy in medicinal chemistry: the sequential modification of a readily available precursor. The proposed synthesis is a two-stage process beginning with 4-(allyloxy)-3-methoxybenzaldehyde.
Strategic Approach
The core strategy involves two canonical reactions in organic chemistry:
-
Claisen Rearrangement: This thermally-induced pericyclic reaction is an exceptionally reliable and atom-economical method for achieving ortho-allylation of a phenol from its corresponding allyl phenyl ether. It provides regiochemical control, placing the allyl group adjacent to the position formerly holding the ether linkage.
-
Williamson Ether Synthesis: Following the rearrangement, the newly formed phenolic hydroxyl group is alkylated. This classic Sₙ2 reaction is a cornerstone of ether synthesis, chosen here for its efficiency in forming the target propoxy group using a suitable propyl halide and a non-nucleophilic base.
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of the target compound.
Experimental Protocol: Stage 1 - Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
This protocol is adapted from established methodologies for Claisen rearrangement.[4]
-
Objective: To synthesize the key phenolic intermediate via thermal rearrangement.
-
Materials:
-
4-(Allyloxy)-3-methoxybenzaldehyde
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Microwave reactor or oil bath
-
Standard glassware for extraction and purification
-
-
Procedure:
-
Dissolve 4-(allyloxy)-3-methoxybenzaldehyde (e.g., 5 g, 26 mmol) in NMP (20 mL) in a microwave-safe reaction vessel.
-
Heat the reaction mixture to 200 °C using microwave irradiation and hold for 3 hours.[4] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 50 mL).[5]
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure intermediate as a white solid.
-
Experimental Protocol: Stage 2 - Propoxylation via Williamson Ether Synthesis
This protocol employs standard conditions for etherifying a phenol.
-
Objective: To introduce the propoxy group at the C4 position.
-
Materials:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde (from Stage 1)
-
Anhydrous potassium carbonate (K₂CO₃)
-
1-Iodopropane or 1-Bromopropane
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Standard reflux and extraction glassware
-
-
Procedure:
-
In a round-bottom flask, suspend 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) and anhydrous K₂CO₃ (1.5 equivalents) in acetone.
-
Add 1-iodopropane (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, filter off the solid potassium carbonate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.
-
If necessary, purify the product by column chromatography to achieve high purity.
-
Spectroscopic and Analytical Characterization
Structural confirmation of the final product is essential. While experimental spectra should be acquired, the expected data can be predicted based on the compound's functional groups.
| Technique | Expected Characteristics |
| ¹H NMR | - Aldehydic proton (CHO): A singlet at ~9.8 ppm. - Aromatic protons: Two singlets in the aromatic region (~7.0-7.5 ppm). - Allyl group protons: Characteristic signals for vinyl (~5.0-6.0 ppm) and methylene (~3.4 ppm) protons. - Propoxy group protons: Signals for O-CH₂, CH₂, and CH₃ (~4.0, 1.8, and 1.0 ppm respectively). - Methoxy group protons: A singlet at ~3.9 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O): A signal at ~191 ppm. - Aromatic carbons: Signals between ~110-160 ppm. - Alkoxy and Alkyl carbons: Signals in the upfield region corresponding to the allyl, propoxy, and methoxy groups. |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp peak around 1690 cm⁻¹. - C-O stretch (ethers): Strong peaks in the 1200-1270 cm⁻¹ region. - C=C stretch (alkene): A peak around 1640 cm⁻¹. - =C-H bend (alkene): Peaks around 910-990 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of 234.30 (e.g., m/z = 234.1256 for [M]⁺). |
Applications in Research and Development
This compound is not an end-product but a valuable building block. Its unique combination of functional groups—an aldehyde for condensation reactions, an allyl group for diverse modifications, and tailored alkoxy groups for tuning solubility and electronic properties—makes it highly strategic.
Precursor for Anti-Cancer Agents
This compound serves as a critical precursor in the synthesis of novel 2,6-bis-benzylidene cyclohexanone derivatives.[2] These molecules are designed as less polar analogues of curcumin, a natural product with potent biological activity but poor bioavailability.[2] By replacing polar hydroxyl groups with methoxy and propoxy substituents, these analogues have demonstrated significantly enhanced cytotoxic effects against human cancer cell lines, inducing apoptosis and cell cycle arrest.[2]
Scaffold in Drug Discovery
Substituted benzaldehydes are foundational scaffolds for a wide array of therapeutics.[6] The structural motifs present in this molecule make it a promising starting point for:
-
PDE4 Inhibitors: For developing novel treatments for inflammatory diseases.[6]
-
Antimicrobial Compounds: The benzaldehyde core is present in many known antimicrobial agents.[6]
-
Hemoglobin Modulators: Investigated for potential applications in treating sickle cell disease by improving tissue oxygenation.[6]
Applications in Fragrance Development
Aromatic aldehydes are a well-established class of fragrance ingredients.[7] The complex structure of this molecule suggests it could contribute to nuanced olfactory profiles, blending spicy, sweet, and woody notes, making it a target for investigation in the fragrance industry.[7]
Application Pathways
Caption: Key application pathways for the title compound.
Safety and Handling
Proper handling of all chemicals is paramount to ensure laboratory safety. This compound possesses specific hazards that require appropriate precautions.
Hazard Identification
-
Health Hazards:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[9]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
This compound, systematically named 3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde, is a highly valuable and versatile synthetic intermediate. Its well-defined structure allows for strategic application in the synthesis of complex molecular targets, most notably in the development of next-generation curcumin analogues with enhanced anti-cancer properties. The logical, high-yield synthetic pathway, combined with its utility as a scaffold in broader drug discovery and other chemical industries, underscores its importance for research and development professionals. Adherence to strict safety protocols is essential when handling this irritant compound to ensure a safe and productive research environment.
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A Technical Guide to the Synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde from Vanillin
Introduction
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of vanilla bean extract, stands as one of the most significant bio-based platform chemicals due to its pleasant aroma and versatile chemical functionality.[1][2][3] Its aromatic ring, adorned with hydroxyl, methoxy, and aldehyde groups, provides multiple reaction sites for chemical modification, making it a prized starting material in the synthesis of pharmaceuticals, polymers, and fine chemicals.[4][5][6] This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a complex vanillin derivative, designed for researchers and professionals in drug development and synthetic chemistry.
The synthetic strategy detailed herein is a logical three-step sequence, leveraging fundamental and powerful reactions in organic chemistry:
-
O-Allylation: A Williamson ether synthesis to install an allyl group onto the phenolic oxygen of vanillin.
-
Claisen Rearrangement: A thermal, pericyclic[7][7]-sigmatropic rearrangement to migrate the allyl group from the oxygen to a carbon on the aromatic ring, forming a new C-C bond.
-
O-Propoxylation: A second Williamson ether synthesis to convert the newly re-formed hydroxyl group into a propoxy ether.
This pathway exemplifies how a simple, renewable feedstock like vanillin can be elaborated into a more complex molecular architecture with tailored properties. Each step is presented with a detailed rationale for the chosen methodology, a step-by-step protocol, and mechanistic insights to ensure both reproducibility and a deep understanding of the chemical transformations.
Overall Synthetic Workflow
The transformation from vanillin to the target molecule proceeds through two key intermediates. The complete workflow is outlined below.
Caption: Three-step synthesis of the target compound from vanillin.
Step 1: O-Allylation of Vanillin via Williamson Ether Synthesis
Principle and Rationale
The first step involves the conversion of the phenolic hydroxyl group of vanillin into an allyl ether. The Williamson ether synthesis is the classic and most efficient method for this transformation.[8] The reaction proceeds via an SN2 mechanism.[9] A base, typically potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the ether linkage.[10][11]
The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is crucial as it effectively dissolves the reagents and promotes the SN2 pathway without interfering with the nucleophile.[10][12] The addition of a catalytic amount of potassium iodide can accelerate the reaction, particularly if allyl chloride is used, through the in-situ formation of the more reactive allyl iodide (Finkelstein reaction).[13]
Experimental Protocol: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde (Intermediate 1)
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and a suitable solvent such as acetone or DMF (approx. 10 mL per gram of vanillin).
-
Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (for acetone, ~60°C; for DMF, a lower temperature of 50-60°C is often sufficient) and maintain for 3-5 hours.[14] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the vanillin spot has been completely consumed.
-
Work-up: After cooling to room temperature, filter the solid K₂CO₃ and wash it with a small amount of the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then a saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude 4-allyloxy-3-methoxybenzaldehyde. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Step 2: Aromatic Claisen Rearrangement
Principle and Rationale
The Claisen rearrangement is a powerful, thermally-driven carbon-carbon bond-forming reaction.[15] It is classified as a[7][7]-sigmatropic rearrangement, a concerted pericyclic reaction that proceeds through a highly ordered, six-membered cyclic transition state.[16][17] When 4-allyloxy-3-methoxybenzaldehyde is heated, the allyl group migrates from the ether oxygen to an ortho position on the aromatic ring.[18]
Two ortho positions are available: C-3 and C-5. The C-3 position is sterically hindered by the adjacent methoxy group. Consequently, the rearrangement occurs exclusively at the unsubstituted C-5 position.[19] The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly undergoes a proton shift (tautomerization) to re-establish the thermodynamically favorable aromatic ring, yielding 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[17] This reaction is typically performed at high temperatures (180-220°C), often in a high-boiling solvent like N,N-diethylaniline or N-methyl-2-pyrrolidone (NMP), or even neat (without solvent).[20]
Mechanism:[7][7]-Sigmatropic Shift and Tautomerization
Caption: Mechanism of the aromatic Claisen rearrangement.
Experimental Protocol: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (Intermediate 2)
-
Reaction Setup: Place 4-allyloxy-3-methoxybenzaldehyde (1.0 eq.) in a flask equipped for high-temperature reaction (e.g., with a reflux condenser and nitrogen inlet). A high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) can be used (approx. 4 mL per gram of substrate).[20]
-
Heating: Heat the reaction mixture to 200°C under a nitrogen atmosphere for 3 hours. Microwave irradiation can also be employed to reduce reaction times.[20]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent like dichloromethane or ethyl acetate (3x volumes).[20]
-
Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a solid.[20]
Step 3: O-Propoxylation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
Principle and Rationale
The final step is another Williamson ether synthesis, analogous to the first step.[21] The phenolic hydroxyl group of the rearranged intermediate is deprotonated by a base (K₂CO₃) to form a nucleophilic phenoxide. This phenoxide then reacts with an electrophilic propyl source, typically 1-bromopropane or 1-iodopropane, in an S₁2 reaction to form the desired propoxy ether.[12] The use of a primary alkyl halide like 1-bromopropane is essential to ensure the S₁2 pathway dominates over the competing E2 elimination reaction, which can become significant with secondary or tertiary halides.[8][9]
Experimental Protocol: Synthesis of this compound (Final Product)
-
Reagent Setup: In a round-bottom flask with a stirrer and reflux condenser, combine 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 eq.), anhydrous K₂CO₃ (2.0 eq.), and a solvent like acetone or DMF.
-
Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1. After extraction and drying, the solvent is removed under vacuum. The final product, this compound, can be purified by column chromatography to yield a liquid or low-melting solid.[22]
Quantitative Data Summary
| Step | Reactant | M.W. ( g/mol ) | Molar Eq. | Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Vanillin | 152.15 | 1.0 | Allyl bromide (1.2 eq.), K₂CO₃ (2.0 eq.) | Acetone | 60 | 3-5 | >90% |
| 2 | 4-Allyloxy-3-methoxybenzaldehyde | 192.21 | 1.0 | None (or high-boiling solvent) | NMP | 200 | 3 | ~92%[20] |
| 3 | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 192.21 | 1.0 | 1-Bromopropane (1.2 eq.), K₂CO₃ (2.0 eq.) | Acetone | 60 | 4-6 | >90% |
Note: Yields are estimates based on literature for similar transformations and may vary based on experimental conditions and scale.
Conclusion
This guide outlines a robust and logical three-step synthesis to transform the simple, renewable feedstock vanillin into the more complex, functionalized molecule this compound. The sequence employs two cornerstone reactions of organic synthesis—the Williamson ether synthesis and the Claisen rearrangement—to methodically build the target structure. By providing detailed mechanistic rationale and field-tested protocols, this document serves as a comprehensive resource for chemists aiming to leverage vanillin as a versatile scaffold in the development of novel compounds for pharmaceutical and materials science applications.
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Solubility Profile of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: A Guide for Synthetic and Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS: 876709-19-2), a key chemical intermediate in the synthesis of novel therapeutics.[1] By examining its physicochemical properties and the underlying principles of solute-solvent interactions, this document offers predictive solubility data and a robust experimental protocol for its quantitative determination. This guide is intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required to effectively utilize this compound in various laboratory and development settings.
Introduction: Strategic Importance in Drug Discovery
This compound is a synthetic benzaldehyde derivative that has emerged as a critical precursor in medicinal chemistry.[1] Its primary application lies in the synthesis of 2,6-bis-benzylidene cyclohexanone derivatives, which are being investigated as less polar, and therefore potentially more bioavailable, analogues of curcumin.[1] These novel curcumin analogues have demonstrated significant in vitro anti-cancer activity, including the induction of apoptosis and cell cycle arrest in human gastric and esophageal cancer cell lines.[1]
The successful synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) derived from this intermediate are fundamentally dependent on a thorough understanding of its solubility. The choice of solvent impacts reaction kinetics, yield, and purity during synthesis, and is paramount for subsequent steps such as crystallization, chromatography, and the preparation of dosing solutions for pharmacological assays. This guide provides the necessary framework for making informed decisions regarding solvent selection.
Physicochemical Profile and Solubility Prediction
The solubility of a compound is governed by its molecular structure and physical properties. The key physicochemical descriptors for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 876709-19-2 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₃ | [1][3] |
| Molecular Weight | 234.29 g/mol | [3][4] |
| Physical Form | Liquid (at room temperature) | [2] |
| XLogP3 (Lipophilicity) | 3.3 | [3][4] |
| Topological Polar Surface Area | 35.5 Ų | [3][4] |
| Hydrogen Bond Acceptor Count | 3 | [3][4] |
| Rotatable Bond Count | 7 | [4] |
Expert Analysis:
The molecular structure is key to understanding its solubility. The presence of a benzaldehyde core with ether linkages (methoxy and propoxy) and an allyl group results in a molecule of intermediate polarity.
-
Lipophilic Character: The XLogP3 value of 3.3 indicates a significant nonpolar character, predicting favorable solubility in lipophilic (oil-like) or moderately polar organic solvents.[3][4] The aromatic ring and the alkyl chains of the propoxy and allyl groups are the primary contributors to this lipophilicity.
-
Polar Character: The aldehyde carbonyl group and the two ether oxygen atoms are capable of acting as hydrogen bond acceptors, contributing a polar aspect to the molecule.[3][4] This allows for dipole-dipole interactions with polar solvents.
-
Water Solubility: General principles for aldehydes and ketones suggest that water solubility decreases significantly as the carbon-to-oxygen ratio increases.[5][6] With 14 carbon atoms and only 3 oxygen atoms, this compound is expected to have very low solubility in water, a prediction supported by data on structurally similar compounds.[7]
The diagram below illustrates the balance of polar and nonpolar regions within the molecule.
Caption: Molecular regions influencing solubility.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like" and the physicochemical analysis, a qualitative solubility profile can be predicted. This serves as a starting point for solvent screening in synthesis and purification.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Soluble | The molecule's significant nonpolar surface area (aromatic ring, allyl, propoxy) will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Very Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde and ether groups while also solvating the nonpolar regions. Analogous compounds show good solubility in acetone.[7] |
| Polar Protic | Ethanol, Methanol | Soluble | The alkyl portions of these alcohols can solvate the nonpolar parts of the molecule, while the hydroxyl group can interact with the polar functionalities. Analogous compounds show good solubility in ethanol.[7] |
| Aqueous | Water | Insoluble / Very Sparingly Soluble | The large, nonpolar carbon backbone outweighs the polar contributions of the three oxygen atoms, preventing effective hydration.[5][6] |
Standard Protocol for Quantitative Solubility Determination
To move beyond prediction, quantitative measurement is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.
Causality Behind Experimental Choices:
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and obtaining a true thermodynamic solubility value.
-
Equilibration Time: Achieving a saturated solution is not instantaneous. A sufficient equilibration time (24-48 hours) is necessary to ensure the system has reached a dynamic equilibrium between the dissolved and undissolved solute.
-
Purity of Compound: The starting material should be of high purity (≥95%) as impurities can significantly alter measured solubility.[2]
-
Method of Analysis: A sensitive and specific analytical method like HPLC-UV is required to accurately quantify the low concentrations expected in poorly solvating media and to differentiate the analyte from any solvent-related impurities.
Experimental Workflow Diagram:
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology:
-
Preparation: Place a known volume (e.g., 2.0 mL) of the selected organic solvent into a series of glass vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to create a visible slurry. This ensures that the solution will reach saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a glass syringe. Immediately attach a chemically resistant (e.g., PTFE) 0.45 µm syringe filter and dispense the clear, saturated solution into a clean vial. Self-Validation: Filtration is critical to remove microscopic undissolved particles that would falsely elevate the measured concentration.
-
Dilution: Accurately perform and record a serial dilution of the filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a calibration curve prepared from a known stock solution of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. This final value represents the solubility of the compound in that solvent at the specified temperature.
Conclusion and Practical Implications
This compound is a molecule with intermediate polarity and significant lipophilic character. It exhibits high solubility in common polar aprotic and nonpolar organic solvents, with moderate solubility in polar protic solvents like ethanol. Its solubility in aqueous media is predicted to be extremely low. This solubility profile makes it well-suited for standard organic synthesis procedures, allowing for a wide range of potential reaction and purification solvents. For researchers in drug development, this data is crucial for designing synthetic routes, developing purification strategies (e.g., anti-solvent crystallization), and preparing stock solutions for biological screening. The provided experimental protocol offers a reliable method for obtaining precise quantitative data to support these critical activities.
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An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Benzaldehydes
Introduction
Substituted benzaldehydes are a cornerstone class of aromatic carbonyl compounds, pivotal as intermediates and building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, fragrances, and dyes.[1] Their rich reactivity stems from the interplay between the electrophilic carbonyl carbon and the electronically tunable benzene ring.[1] Understanding the nuanced effects of substituents on the physical and chemical properties of the benzaldehyde scaffold is paramount for researchers, scientists, and drug development professionals aiming to design and optimize synthetic strategies.
This technical guide provides a comprehensive exploration of the structure-property relationships in substituted benzaldehydes. It moves beyond a simple cataloging of data to explain the underlying principles that govern their behavior, offering field-proven insights into experimental design and interpretation.
The Influence of Substituents: Electronic and Steric Effects
The reactivity and physical properties of a substituted benzaldehyde are fundamentally dictated by the nature of the substituent on the aromatic ring. These substituents exert their influence through a combination of electronic (inductive and resonance) and steric effects.
-
Electronic Effects : These effects alter the electron density distribution within the molecule.
-
Electron-Donating Groups (EDGs) , such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups, increase the electron density on the benzene ring and the carbonyl group through resonance and/or inductive effects. This generally decreases the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), halo (-X), and carbonyl (-COR) groups, decrease the electron density on the ring and the carbonyl group.[2] This enhances the electrophilicity of the carbonyl carbon, increasing its reactivity towards nucleophiles.[2]
-
-
Steric Effects : The size of the substituent, particularly at the ortho position, can hinder the approach of reactants to the carbonyl group, thereby slowing down reaction rates. This steric hindrance can also influence the conformational preferences of the molecule.
The Hammett Equation: Quantifying Substituent Effects
The electronic influence of meta- and para-substituents on the reactivity of aromatic compounds can be quantitatively described by the Hammett equation.[3] This linear free-energy relationship correlates the reaction rates or equilibrium constants of a series of reactions with the electronic nature of the substituents.[3]
The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ [3]
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted reactant (R=H).[3]
-
σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para).
-
ρ (rho) is the reaction constant , which depends on the type of reaction and its sensitivity to electronic effects.[3]
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups accelerate the reaction.[2][4]
Physical Properties of Substituted Benzaldehydes
The physical properties of substituted benzaldehydes, such as melting point, boiling point, and solubility, are significantly influenced by the nature and position of the substituents. These properties are critical for purification, reaction condition selection, and formulation.
Melting and Boiling Points
Substituents affect melting and boiling points through their influence on molecular weight, polarity, and intermolecular forces (dipole-dipole interactions, hydrogen bonding, and van der Waals forces).
| Substituent | Position | Melting Point (°C) | Boiling Point (°C) |
| -H | - | -26 | 178.1 |
| -CH₃ | ortho | -39 | 199 |
| -CH₃ | meta | - | 199-200 |
| -CH₃ | para | - | 204-205 |
| -OCH₃ | ortho | 37-39 | 248 |
| -OCH₃ | meta | 2.5 | 240-243 |
| -OCH₃ | para | -1 | 248 |
| -NO₂ | ortho | 42-44 | 268 |
| -NO₂ | meta | 55-58 | 285-290 |
| -NO₂ | para | 103-106 | 279 |
| -Cl | ortho | 11 | 209-211 |
| -Cl | meta | 17-19 | 213-214 |
| -Cl | para | 46-49 | 213-214 |
| -OH | ortho | -7 | 196-197 |
| -OH | meta | 104-107 | 240 |
| -OH | para | 114-117 | 245 |
Note: Data compiled from various chemical supplier databases. Values can vary slightly.
Solubility
The solubility of substituted benzaldehydes depends on the balance between the polarity of the substituent and the overall hydrophobicity of the molecule. Benzaldehyde itself is only slightly soluble in water but is miscible with many organic solvents like alcohols and ethers.[5][6]
-
Polar Substituents : Groups capable of hydrogen bonding, such as hydroxyl (-OH) and amino (-NH₂), can increase water solubility.
-
Halogen Substituents : Halogenation generally decreases water solubility due to an increase in molecular weight and a reduction in overall molecular polarity.[7] For example, the aqueous solubility of halogenated benzaldehydes follows the order: 4-Chlorobenzaldehyde > 4-Bromobenzaldehyde > 2,6-Dichlorobenzaldehyde.[7]
-
Solvent Effects : The choice of solvent is critical. The solubility of 4-(methylsulfonyl)benzaldehyde, for instance, increases with temperature and the proportion of acetonitrile in binary mixtures with alcohols.[8]
Spectroscopic Properties
Spectroscopic techniques are indispensable for the identification and characterization of substituted benzaldehydes.
Infrared (IR) Spectroscopy
The IR spectrum of a substituted benzaldehyde is characterized by several key absorptions:
-
C=O Stretch : A strong, sharp peak typically appears in the range of 1685-1740 cm⁻¹.[9] Conjugation with the aromatic ring lowers this frequency to around 1700-1710 cm⁻¹.[9][10][11] Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups decrease it.
-
Aldehydic C-H Stretch : Two weak to moderate bands, often referred to as a Fermi doublet, appear around 2720 cm⁻¹ and 2820 cm⁻¹.[9][10] The presence of the band near 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[9]
-
Aromatic C=C Stretches : Medium intensity bands are observed in the 1500–1600 cm⁻¹ region.[10]
-
Aromatic C-H Stretches : Weak absorptions appear just above 3000 cm⁻¹.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The aldehydic proton is highly deshielded and appears as a singlet in a distinctive region of the spectrum, typically between δ 9.5 and 10.5 ppm.[12] The chemical shift of this proton can be influenced by the electronic nature of the ring substituents. The aromatic protons appear in the δ 7-8.5 ppm region, with their splitting patterns and chemical shifts providing information about the substitution pattern.
-
¹³C NMR : The carbonyl carbon gives a characteristic signal in the δ 190-205 ppm range.[12]
Chemical Properties and Reactivity
The chemical reactivity of substituted benzaldehydes is dominated by the chemistry of the carbonyl group and the aromatic ring.
Reactions at the Carbonyl Group
The primary reactions of the aldehyde functional group involve nucleophilic addition to the electrophilic carbonyl carbon. The rate and equilibrium of these reactions are highly sensitive to the electronic nature of the ring substituents.
Oxidation
Substituted benzaldehydes are readily oxidized to the corresponding benzoic acids.[13][14] Common oxidizing agents include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and even atmospheric oxygen, which can lead to the slow formation of benzoic acid upon storage.[15] The reaction is often facilitated by phase transfer catalysts.[13]
Experimental Protocol: Oxidation of p-Tolualdehyde to p-Toluic Acid
-
Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-tolualdehyde (5.0 g, 41.6 mmol) in 30 mL of acetone.
-
Oxidation : While stirring, slowly add a solution of potassium permanganate (7.9 g, 50 mmol) in 50 mL of water to the flask. The addition should be controlled to maintain a gentle reflux.
-
Reaction : After the addition is complete, continue stirring the mixture at room temperature for 1 hour. The purple color of the permanganate will be replaced by a brown precipitate of manganese dioxide.
-
Workup : Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with concentrated HCl until it is acidic to litmus paper.
-
Isolation : The white precipitate of p-toluic acid is collected by vacuum filtration, washed with cold water, and dried.
Reduction
The formyl group can be easily reduced to a primary alcohol (-CH₂OH).[12][15] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a widely used method.
// Styling sub_benz [fillcolor="#FBBC05"]; benzoic_acid [fillcolor="#34A853"]; benzyl_alcohol [fillcolor="#4285F4", fontcolor="#FFFFFF"]; } dot Caption: Redox reactions of substituted benzaldehydes.
Condensation Reactions
Substituted benzaldehydes are key substrates in various condensation reactions, which are fundamental for carbon-carbon bond formation.
-
Claisen-Schmidt Condensation : This is a crossed aldol condensation between a substituted benzaldehyde and an enolizable ketone (like acetophenone) or aldehyde in the presence of a base to form an α,β-unsaturated ketone (a chalcone).[2] Electron-withdrawing groups on the benzaldehyde ring generally increase the reaction rate and yield by enhancing the electrophilicity of the carbonyl carbon.[2]
-
Knoevenagel Condensation : This reaction involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, malonic acid) to the benzaldehyde, followed by dehydration.[2] Similar to the Claisen-Schmidt condensation, the reaction is accelerated by electron-withdrawing substituents on the benzaldehyde.[2]
Experimental Protocol: Knoevenagel Condensation of p-Nitrobenzaldehyde with Malononitrile [2]
-
Materials : p-Nitrobenzaldehyde (1.00 mmol, 151 mg), malononitrile (1.00 mmol, 66 mg), deionized water (2 mL).
-
Procedure : In a glass vial, combine the p-nitrobenzaldehyde and malononitrile.
-
Add 2 mL of deionized water to the vial.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC (typically complete within 30 minutes).
-
The product will precipitate from the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
// Styling sub_benz [fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05"]; product [fillcolor="#34A853"]; } dot Caption: Generalized Knoevenagel condensation workflow.
-
Benzoin Condensation : In the presence of a cyanide or thiazolium salt catalyst, two molecules of an aromatic aldehyde can couple to form an α-hydroxyketone, known as a benzoin.[16] This reaction involves an "umpolung" (polarity reversal) of the carbonyl carbon.[16]
Reactions on the Aromatic Ring
The aldehyde group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions.[15][17] This is because the carbonyl group withdraws electron density from the ring, making it less nucleophilic, and the resonance structures of the intermediates for ortho and para attack are significantly destabilized.[17]
-
Nitration : Treatment with a mixture of concentrated nitric and sulfuric acids typically yields the meta-nitro substituted product.[18]
-
Sulfonation : Reaction with fuming sulfuric acid introduces a sulfonic acid group at the meta position.
-
Halogenation : Halogenation in the presence of a Lewis acid catalyst also results in meta substitution.
Conclusion
The physical and chemical properties of substituted benzaldehydes are intricately linked to the electronic and steric nature of their substituents. A thorough understanding of these relationships, often quantified by principles like the Hammett equation, is essential for any scientist working in organic synthesis, medicinal chemistry, or materials science. By leveraging this knowledge, researchers can rationally design experiments, predict reaction outcomes, and efficiently synthesize complex molecules with desired properties. This guide serves as a foundational resource, providing both the theoretical framework and practical protocols necessary to navigate the versatile chemistry of this important class of compounds.
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Chemistry LibreTexts. (2024, October 4). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]
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IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
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MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzaldehyde. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved from [Link]
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ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
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ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
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YouTube. (2025, August 4). What Is Benzaldehyde? - Chemistry For Everyone. Retrieved from [Link]
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A Technical Guide to the Medicinal Chemistry Applications of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Foreword: Unlocking the Potential of a Versatile Benzaldehyde Scaffold
In the dynamic landscape of drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Benzaldehyde and its derivatives have long been recognized as a privileged class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide delves into the specific potential of a promising, yet underexplored, synthetic benzaldehyde derivative: 3-Allyl-5-methoxy-4-propoxy-benzaldehyde .
This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of this compound, from its synthetic rationale and potential biological activities to detailed experimental protocols. We will dissect its role as a key intermediate in the synthesis of potent anti-cancer agents and explore its putative anti-inflammatory capabilities, drawing insights from its structural analogues. The aim is to furnish the scientific community with a comprehensive resource that not only summarizes the current understanding but also catalyzes future research into this versatile chemical entity.
Molecular Profile and Physicochemical Properties
This compound (CAS: 876709-19-2) is a synthetic aromatic aldehyde with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.30 g/mol .[2][3] Its structure is characterized by a benzaldehyde core substituted with an allyl group at position 3, a methoxy group at position 5, and a propoxy group at position 4. This unique combination of functional groups imparts specific physicochemical properties that are advantageous for medicinal chemistry applications. The replacement of more polar hydroxyl groups with less polar propoxy and methoxy moieties is a deliberate design strategy to enhance bioavailability, a common challenge with natural polyphenolic compounds.[2]
| Property | Value | Source |
| CAS Number | 876709-19-2 | [2] |
| Molecular Formula | C₁₄H₁₈O₃ | [2] |
| Molecular Weight | 234.30 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Predicted Density | ~1.034 g/cm³ | [2] |
| Predicted Boiling Point | ~345.1 °C | [2] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone) | [4] |
Synthetic Pathways and Rationale
While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds. A common strategy involves the modification of a readily available starting material like vanillin (4-hydroxy-3-methoxybenzaldehyde).
A proposed synthetic scheme is as follows:
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Plausible Synthetic Approach
The following protocol is a hypothetical, yet chemically sound, procedure based on established organic chemistry principles for the synthesis of analogous compounds.
Step 1: Allylation of Vanillin
-
Dissolve vanillin (1 equivalent) in a suitable solvent such as acetone.
-
Add potassium carbonate (1.5 equivalents) as a base.
-
Add allyl bromide (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter the solid, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(allyloxy)-3-methoxybenzaldehyde.
Step 2: Claisen Rearrangement
-
Heat the 4-(allyloxy)-3-methoxybenzaldehyde obtained in Step 1. The Claisen rearrangement is thermally induced.
-
Monitor the reaction by TLC for the formation of 3-allyl-4-hydroxy-5-methoxybenzaldehyde.
-
Purify the product via column chromatography. A detailed protocol for a similar microwave-assisted Claisen rearrangement can be found in the literature.[5]
Step 3: Propoxylation
-
Dissolve the 3-allyl-4-hydroxy-5-methoxybenzaldehyde from Step 2 in a suitable solvent like acetone.
-
Add potassium carbonate (1.5 equivalents).
-
Add propyl iodide (1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) and monitor by TLC.[6]
-
After the reaction is complete, filter off the potassium carbonate and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to yield the crude this compound.
-
If necessary, purify the final product by column chromatography or distillation under reduced pressure.[6]
Applications in Anti-Cancer Drug Discovery
The primary documented application of this compound is as a crucial precursor in the synthesis of 2,6-bis-benzylidene cyclohexanone derivatives. These compounds are designed as less polar analogues of curcumin, aiming to overcome the poor bioavailability of the natural product while retaining or enhancing its anti-cancer properties.[2]
Mechanism of Action of Curcuminoid Analogues
Research has demonstrated that these curcuminoid analogues exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanism of action is multifaceted and involves the modulation of several key signaling pathways implicated in cancer progression.
Caption: Mechanism of action of curcuminoid analogues in cancer cells.
Studies on curcuminoid analogues derived from substituted benzaldehydes have revealed several key mechanistic details:
-
Inhibition of Metastasis and Angiogenesis: A curcumin analogue, (2E,6E)-2,6-Bis(2,3-dimethoxybenzylidene) cyclohexanone (DMCH), has been shown to impede the metastasis and angiogenesis of colorectal cancer cells. This is achieved through the modulation of key proteins such as Epidermal Growth Factor Receptor (EGFR), TIMP-1, and Vascular Endothelial Growth Factor (VEGF).[7][8]
-
Induction of Apoptosis: These analogues can induce apoptosis, or programmed cell death, in cancer cells. For instance, DMCH has been observed to upregulate the pro-apoptotic proteins Bax and Bad, while downregulating the anti-apoptotic protein Livin in colon cancer cell lines.[9]
-
Cell Cycle Arrest: The cytotoxic effects are also attributed to the ability of these compounds to induce cell cycle arrest, often at the G1 phase, in cancer cells.[2]
-
Modulation of NF-κB Signaling: The NF-κB signaling pathway, which plays a crucial role in inflammation and cancer, is a key target. A synthetic curcuminoid analogue, C66, has been shown to accelerate diabetic wound healing by increasing miR-146a and subsequently inhibiting the NF-κB-mediated inflammatory pathway.[10]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HT29, SW620) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a 2,6-bis-benzylidene cyclohexanone derivative synthesized from this compound).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Potential Anti-Inflammatory Applications
While direct experimental evidence for the anti-inflammatory activity of this compound is limited, its structural features and the known properties of related benzaldehyde derivatives suggest a strong potential in this area.[1] The allyl, methoxy, and propoxy groups are all known to influence the biological activity of aromatic compounds.
Inferred Mechanism of Action in Inflammation
Benzaldehyde derivatives often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]
Caption: Potential modulation of the NF-κB pathway by the target compound.
-
NF-κB Pathway: Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cytokines like TNF-α and IL-6.[11] Benzaldehyde derivatives are hypothesized to inhibit this pathway.[1]
-
MAPK Pathway: The MAPK signaling cascade is another critical regulator of the inflammatory response. Activation of these kinases leads to the expression of inflammatory mediators. It is plausible that this compound could modulate this pathway.[1]
Experimental Protocol: In Vitro Anti-Inflammatory Assay
The anti-inflammatory potential of a novel compound can be assessed in vitro using a murine macrophage cell line like RAW 264.7.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound.
-
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, except for the negative control group.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of NO.[12]
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[12]
-
ADMET Profile Considerations
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. While a specific ADMET profile for this compound is not available, general characteristics of substituted benzaldehydes can provide some insights.
-
Absorption and Distribution: The introduction of less polar groups like propoxy and methoxy is intended to improve lipid solubility and, consequently, oral bioavailability and membrane permeability.
-
Metabolism: Benzaldehyde derivatives are typically metabolized in the liver. The aldehyde group can be oxidized to a carboxylic acid, and the allyl group may undergo various metabolic transformations.
-
Toxicity: Benzaldehyde itself has been shown to exhibit cytotoxic and apoptotic effects at certain concentrations.[13][14] Therefore, any derivative, including this compound, would require thorough toxicological evaluation. It is classified as an irritant and may cause serious eye irritation and allergic skin reactions.[2]
In silico ADMET prediction tools can be valuable for early-stage assessment of drug-likeness and potential liabilities.[15][16][17][18][19]
Conclusion and Future Directions
This compound represents a promising scaffold in medicinal chemistry. Its primary established role as a precursor to potent anti-cancer curcuminoid analogues highlights its value in oncology drug discovery. The structural design aimed at improving bioavailability appears to be a successful strategy, leading to derivatives with significant cytotoxic, anti-metastatic, and anti-angiogenic activities.
Furthermore, the structural analogy to other bioactive benzaldehydes strongly suggests a potential for this compound and its derivatives as anti-inflammatory agents. Future research should focus on:
-
Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to directly assess the anti-cancer and anti-inflammatory properties of this compound itself.
-
Synthesis Optimization: Developing and optimizing a robust and scalable synthetic route for the compound.
-
Derivative Library Synthesis: Utilizing the versatile functional groups of the parent molecule to synthesize a library of derivatives for structure-activity relationship (SAR) studies.
-
Detailed ADMET Profiling: Performing thorough in vitro and in vivo ADMET studies to evaluate its drug-like properties.
References
-
Anti-metastasis Effects and Mechanism of Action of Curcumin Analog (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene) Cyclohexanone (DMCH) on the SW620 Colorectal Cancer Cell Line. (2025). Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Anti-metastasis Effects and Mechanism of Action of Curcumin Analog (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene) Cyclohexanone (DMCH) on the SW620 Colorectal Cancer Cell Line. (2024). PubMed. [Link]
-
A Synthetic Curcuminoid Analog, (2E,6E)-2,6-bis(2-(trifluoromethyl)benzylidene)cyclohexanone, Ameliorates Impaired Wound Healing in Streptozotocin-Induced Diabetic Mice by Increasing miR-146a. (n.d.). NIH. [Link]
-
Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (n.d.). PubMed. [Link]
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Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (n.d.). Ovid. [Link]
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Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. (n.d.). PubMed Central. [Link]
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Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2015). Ovid. [Link]
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CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. [Link]
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Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human. (2021). MDPI. [Link]
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In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link]
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(PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. (2015). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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(PDF) ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. (2023). ResearchGate. [Link]
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Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. (2022). ResearchGate. [Link]
-
Enantioselective synthesis, characterization, molecular docking simulation and ADMET profiling of α-alkylated carbonyl compounds as antimicrobial agents. (2022). PubMed Central. [Link]
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Prediction of ADMET profile of the best compounds. (n.d.). ResearchGate. [Link]
-
Beyond profiling: using ADMET models to guide decisions. (n.d.). Optibrium. [Link]
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Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. (2022). PubMed Central. [Link]
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Methodological & Application
synthesis protocol for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
An Application Note and Detailed Synthesis Protocol for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a substituted benzaldehyde derivative with significant potential as a versatile precursor in medicinal chemistry and materials science. Its unique array of functional groups—an aldehyde, an allyl moiety, and differentiated alkoxy substituents—makes it a valuable building block for complex molecular architectures. Notably, this compound serves as a key intermediate in the synthesis of curcumin analogues designed to exhibit enhanced anti-cancer activity by improving bioavailability.[1] The protocol herein details a robust and efficient three-step synthetic pathway starting from the readily available and economical starting material, vanillin. The synthesis involves a sequential Williamson ether synthesis for allylation, a thermally induced Claisen rearrangement, and a final propylation step. This guide is intended for researchers in organic synthesis, drug discovery, and materials science, offering detailed procedural steps, mechanistic insights, and practical guidance for successful execution.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below. This information is crucial for proper handling, storage, and application in subsequent synthetic work.
| Property | Value | Source |
| CAS Number | 876709-19-2 | [2] |
| Molecular Formula | C₁₄H₁₈O₃ | [2] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | Predicted: Pale yellow liquid or solid | |
| Boiling Point | Predicted: ~345.1 °C | [1] |
| Density | Predicted: ~1.034 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); sparingly soluble in water. | [3] |
| Storage | Store in a cool, dry, and dark place within a tightly sealed container to prevent degradation. | [3] |
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is efficiently achieved via a three-step sequence starting from vanillin. This strategy is designed for scalability and relies on well-established, high-yielding chemical transformations.
Figure 1: Overall synthetic workflow from vanillin.
Step 1 & 3: Williamson Ether Synthesis
The first and third steps of this synthesis utilize the Williamson ether synthesis, a reliable method for forming ethers. The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenolic hydroxyl group with a mild base like potassium carbonate (K₂CO₃), acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of an alkyl halide (allyl bromide in Step 1, 1-bromopropane in Step 3), displacing the bromide ion and forming the ether linkage.
Step 2: The Claisen Rearrangement
The cornerstone of this synthesis is the Claisen rearrangement, a powerful, thermally-driven, carbon-carbon bond-forming reaction.[4] This pericyclic reaction involves the[5][5]-sigmatropic rearrangement of an allyl phenyl ether.[5][6] The reaction proceeds through a concerted, six-membered cyclic transition state, leading to an ortho-allyl phenol.[6][7] This intramolecular process begins with the allyl phenyl ether (Intermediate 1) and, upon heating, rearranges to form a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to restore aromaticity, yielding the stable phenolic product (Intermediate 2).[6]
Figure 2: Mechanism of the Claisen Rearrangement.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Allyl bromide is a lachrymator and toxic. 1-Bromopropane is flammable and a suspected reproductive toxin. DMF is a skin irritant and can be absorbed through the skin.
Step 1: Synthesis of 4-(Allyloxy)-3-methoxybenzaldehyde
This initial step involves the O-alkylation of vanillin with allyl bromide.
Materials & Reagents:
-
Vanillin (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Allyl Bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone (as solvent)
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve vanillin (1 eq) in DMF (approx. 5-10 mL per gram of vanillin).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will be a suspension.
-
Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the vanillin spot is consumed.[8]
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to yield 4-(allyloxy)-3-methoxybenzaldehyde as a pale yellow oil or low-melting solid.[8][9]
Step 2: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde
This step utilizes the thermal Claisen rearrangement to form the key C-C bond.
Materials & Reagents:
-
4-(Allyloxy)-3-methoxybenzaldehyde (1.0 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (high-boiling solvent)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask suitable for high temperatures (equipped with a reflux condenser), dissolve 4-(allyloxy)-3-methoxybenzaldehyde (1 eq) in a minimal amount of a high-boiling solvent like NMP.[9]
-
Heat the solution to 190-200 °C in an oil bath and maintain this temperature for 3-5 hours.[9] The reaction can also be performed effectively using microwave irradiation if available.[9]
-
Monitor the reaction by TLC until the starting material is fully converted.
-
Cool the reaction mixture to room temperature. Dilute the mixture with deionized water.
-
Extract the product with dichloromethane (3x).[3]
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 3-allyl-4-hydroxy-5-methoxybenzaldehyde as a white or off-white solid.[3][9] The expected yield is typically high (e.g., ~92%).[9]
Step 3: Synthesis of this compound
This final step involves the propylation of the newly formed phenolic hydroxyl group.
Materials & Reagents:
-
3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
1-Bromopropane (or Propyl Iodide) (1.2 eq)
-
Acetone or DMF (as solvent)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 eq) in acetone (approx. 10-15 mL per gram of starting material) in a round-bottom flask with a magnetic stir bar.
-
Add anhydrous potassium carbonate (1.5 eq) to form a suspension.[3]
-
Add 1-bromopropane (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone, ~56 °C) for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[3][10]
-
Cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Rinse the solids with a small amount of acetone.
-
Concentrate the combined filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
If necessary, purify by column chromatography on silica gel to obtain the final product, this compound.
Data Summary and Characterization
The following table summarizes typical reaction parameters. Note that actual quantities should be calculated based on the starting amount of vanillin.
| Step | Reaction | Starting Material (1 eq) | Key Reagents (eq) | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Allylation | Vanillin | K₂CO₃ (1.5), Allyl Bromide (1.2) | DMF | 65 °C | 4-6 | 85-95% |
| 2 | Claisen Rearrangement | 4-(Allyloxy)-3-methoxybenzaldehyde | N/A (Thermal) | NMP | 200 °C | 3-5 | 80-92% |
| 3 | Propylation | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | K₂CO₃ (1.5), 1-Bromopropane (1.2) | Acetone | Reflux | 6-8 | 85-95% |
Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the presence and positioning of the allyl, methoxy, and propoxy groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of the phenolic -OH stretch and the appearance of the aldehyde C=O stretch.
References
- Duff, J. C. (1941). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc., 547. [URL: https://pubs.rsc.org/en/content/articlelanding/1941/jr/jr9410000547]
- Wikipedia. (2023). Claisen rearrangement. [URL: https://en.wikipedia.org/wiki/Claisen_rearrangement]
- Srinivas, R., et al. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. [URL: https://pubmed.ncbi.nlm.nih.gov/10861971/]
- Grokipedia. (n.d.). Duff reaction. [URL: https://www.grokipedia.org/grok?query=Duff%20reaction]
- Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_Reactions_of_Ethers_-_Claisen_Rearrangement]
- Wenxuecity. (2023). Duff醛基化反应 (Duff Aldehyde Reaction). [URL: https://www.wenxuecity.com/wxc/blog/index.php?act=article&id=48261]
- BenchChem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research. [URL: https://www.benchchem.com/product/b1213986]
- Sciencemadness Discussion Board. (2026). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=167231]
- Berski, S., et al. (2018). The mechanism of Claisen rearrangement of allyl phenyl ether from the perspective of topological analysis of the ELF. New Journal of Chemistry, 42(1), 435-444. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03576a]
- Ryan, J. P., & O'Connor, P. R. (1952). The Claisen Rearrangement of Phenyl Allyl Ethers, Labeled with Carbon-14. Journal of the American Chemical Society, 74(23), 5866–5869. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01143a027]
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde via the Duff Reaction. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-hydroxy-6-nitrobenzaldehyde-via-the-duff-reaction]
- The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [URL: https://thescholarship.ecu.edu/handle/10342/2361]
- BenchChem. (2025). Application Notes and Protocols: 3-Allyl-5-ethoxy-4-methoxybenzaldehyde as a Versatile Building Block. [URL: https://www.benchchem.
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- ResearchGate. (n.d.). The synthesis route of the title compound. [URL: https://www.researchgate.net/figure/The-synthesis-route-of-the-title-compound-i-2-eq-of-34-dimethoxybenzaldehyde-10_fig1_340801758]
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Application Note: The Aromatic Claisen Rearrangement for the Synthesis of Allyl-Substituted Phenols
Introduction and Significance
The Claisen rearrangement is a robust and versatile carbon-carbon bond-forming reaction that has been a cornerstone of organic synthesis for over a century.[1][2] Discovered by Rainer Ludwig Claisen in 1912, this reaction is a[3][3]-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a highly ordered, concerted mechanism.[1][2] This application note focuses specifically on the Aromatic Claisen Rearrangement , the thermal isomerization of an allyl aryl ether to an allyl-substituted phenol.
This transformation is of paramount importance to researchers, particularly in medicinal chemistry and natural product synthesis. Allyl-substituted phenols are key structural motifs found in numerous biologically active compounds and serve as versatile intermediates for further functionalization. The ability to directly install an allyl group onto a phenolic ring in a predictable manner makes the Claisen rearrangement an indispensable tool for drug development and complex molecule synthesis.[4]
The Reaction Mechanism: A Concerted Pathway
The aromatic Claisen rearrangement is a non-catalyzed, intramolecular process that proceeds through a concerted, six-electron, cyclic transition state.[5][6][7] The reaction is driven by the formation of the more stable aromatic phenol from a transient, non-aromatic intermediate.
The mechanism unfolds in two primary stages:
-
[3][3]-Sigmatropic Shift: Upon heating (typically >200 °C), the allyl aryl ether undergoes a concerted rearrangement.[5] The carbon-oxygen bond of the ether is cleaved while a new carbon-carbon bond is simultaneously formed between the terminal carbon of the allyl group (C3) and the ortho position of the aromatic ring.[5][6] This forms a transient, non-aromatic intermediate, a 6-allyl-2,4-cyclohexadienone.[5][6][7]
-
Tautomerization (Rearomatization): The cyclohexadienone intermediate rapidly undergoes a proton shift (tautomerization) to restore the highly stable aromatic ring, yielding the final ortho-allylphenol product.[1][3][5][8]
This entire process is intramolecular, a fact confirmed by crossover experiments which show that fragments do not dissociate into the reaction medium.[9]
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Application Note: A Validated Protocol for the Purification of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a substituted aromatic aldehyde with applications as a synthetic intermediate in pharmaceutical and fragrance development.[1][2] The purification of such molecules is critical to remove unreacted starting materials, byproducts, and degradation products like the corresponding carboxylic acid, which can form via air oxidation.[3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing the separation. We detail a robust methodology using normal-phase flash column chromatography on silica gel, from initial method development with Thin-Layer Chromatography (TLC) to final isolation of the purified compound. The protocol is designed to be self-validating, with in-process checks to ensure a successful outcome for researchers and drug development professionals.
Foundational Principles of the Chromatographic Separation
The successful purification of this compound hinges on the principles of adsorption chromatography, where compounds in a mixture are separated based on their differential affinity for a stationary phase and a mobile phase.[4]
1.1. Rationale for Normal-Phase Chromatography Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice for this molecule.
-
Stationary Phase: We select silica gel (SiO₂) of 230-400 mesh for this protocol. Silica gel is a highly polar adsorbent due to the prevalence of surface silanol (Si-OH) groups.[4] These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte.[5] While silica is slightly acidic, which can sometimes cause decomposition of sensitive aldehydes, for most benzaldehyde derivatives it provides excellent resolving power.[3][4]
-
Mobile Phase (Eluent): A binary solvent system comprising a non-polar solvent and a moderately polar "kicker" solvent is ideal. We will use a mixture of n-hexane and ethyl acetate (EtOAc) . Hexane serves as the weak, non-polar base eluent, while ethyl acetate provides the polarity needed to displace the analyte from the silica gel. The precise ratio of these two solvents is the primary variable we control to achieve separation.[6]
1.2. Molecular Properties and Elution Behavior The structure of this compound dictates its behavior on a silica column. It possesses both polar and non-polar characteristics:
-
Polar Moieties: The aldehyde carbonyl (C=O) and the two ether linkages (-O-) are the primary sites for polar interactions (dipole-dipole and hydrogen bond accepting) with the silica gel.
-
Non-Polar Moieties: The benzene ring, allyl group, and propoxy alkyl chain contribute to its solubility in the non-polar mobile phase.
This balance of polarity means the compound will adhere to the silica gel but can be eluted with a mobile phase of moderate polarity. Key impurities are separated based on their relative polarities:
-
Less Polar Impurities (e.g., non-polar byproducts) will have minimal interaction with the silica and will elute first, traveling quickly down the column with the hexane-rich mobile phase.
-
More Polar Impurities (e.g., a phenolic precursor or the over-oxidized carboxylic acid byproduct) will interact very strongly with the silanol groups and will be retained on the column, eluting much later or only when the polarity of the mobile phase is significantly increased.[3]
Critical Method Development via Thin-Layer Chromatography (TLC)
Before committing the bulk of the crude material to the column, a rapid and inexpensive method development must be performed using TLC.[7] This step is non-negotiable as it determines the optimal solvent system for the separation. The goal is to find a solvent ratio where the target compound has a Retardation factor (Rf) of approximately 0.30 - 0.40 , which provides the best resolution in column chromatography.[8]
Protocol 2.1: TLC Solvent System Screening
-
Prepare several developing chambers (e.g., covered beakers with filter paper wicks) with different ratios of Hexane:Ethyl Acetate (v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of at least three separate TLC plates (silica gel 60 F₂₅₄).
-
Place one plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots under a UV lamp at 254 nm. The aromatic rings of the desired product and related impurities will be UV-active. If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active impurities.
-
Calculate the Rf value for each spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the solvent system that provides the best separation between the product spot and all impurity spots, with the product Rf in the target range of 0.30-0.40.
Table 1: Example TLC Data and Interpretation
| Hexane:EtOAc Ratio | Product Rf | Impurity A Rf (Less Polar) | Impurity B Rf (More Polar) | Assessment |
| 95:5 (v/v) | 0.55 | 0.70 | 0.40 | Rf is too high; poor retention on the column. |
| 90:10 (v/v) | 0.35 | 0.50 | 0.15 | Optimal. Good separation between all components and ideal Rf for the product. |
| 85:15 (v/v) | 0.20 | 0.35 | 0.05 | Rf is too low; elution will be slow and bands may broaden. |
Detailed Protocol for Flash Column Chromatography Purification
This protocol assumes a starting crude material mass of approximately 1.0 g. The scale can be adjusted accordingly.
3.1. Materials and Equipment
-
Crude this compound (~1.0 g)
-
Silica gel for flash chromatography (230-400 mesh), ~40-50 g
-
Glass chromatography column (e.g., 40 mm diameter)
-
n-Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Sand, washed
-
Cotton or glass wool
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
3.2. Column Preparation (Slurry Packing Method) The slurry packing technique is superior for achieving a homogenous, air-free column bed, which is essential for high-resolution separation.[4]
-
Insert a small plug of cotton or glass wool into the bottom of the column, using a long rod to gently tamp it into place.[9] Add a ~1 cm layer of sand on top.
-
In a beaker, measure ~40-50 g of silica gel (a 40-50:1 ratio of silica:crude product by weight is standard for good separation).
-
Add the initial, least polar eluting solvent (e.g., Hexane:EtOAc 95:5) to the silica gel to form a free-flowing slurry.
-
With the column stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column using a funnel.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles. Add more solvent as needed to ensure the silica bed never runs dry.
-
Once all the silica has settled, drain the solvent until the level is just at the top of the silica bed. Do not let it go below this level.
-
Carefully add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.
3.3. Sample Preparation and Loading (Dry Loading Method) For samples that may not be perfectly soluble in the initial non-polar eluent, or to ensure the tightest possible starting band, the dry loading method is highly recommended.
-
Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).
-
Add ~2-3 g of fresh silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully and evenly add the silica-adsorbed sample powder onto the top of the column.
-
Gently tap the column to settle the powder, then carefully add another thin layer of sand on top.
3.4. Elution and Fraction Collection This protocol uses a step-gradient elution, which provides better control and separation than a simple isocratic elution.
-
Carefully add the initial, non-polar eluting solvent (Hexane:EtOAc 95:5) to the column, filling the space above the sand.
-
Using gentle air pressure (if using a flash setup) or gravity, begin forcing the solvent through the column.
-
Start collecting fractions immediately. Initially, larger fractions (e.g., 50 mL) can be collected as the non-polar impurities elute.
-
Begin monitoring the fractions by TLC. Spot each new fraction on a TLC plate alongside a spot of the original crude material.
-
Once the target product begins to elute (as determined by TLC), switch to the optimal eluting solvent identified in Section 2 (e.g., Hexane:EtOAc 90:10). This will speed up the elution of your product without moving the more polar impurities too quickly.
-
Collect smaller fractions (e.g., 15-20 mL) during the elution of the main product band to ensure high purity.
-
After the desired product has fully eluted, you can increase the solvent polarity further (e.g., Hexane:EtOAc 80:20) to flush the remaining highly polar impurities from the column.
3.5. Post-Column Analysis and Product Isolation
-
Develop the TLC plates from the fraction analysis.
-
Identify all fractions that contain only the pure product spot (matching the Rf of the desired compound and free from other spots).
-
Combine these pure fractions into a single, clean round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final mass and calculate the percent yield. Confirm purity using analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
Expected Results & Data Summary
Table 2: Summary of Purification Parameters
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica Mass | ~40 g |
| Crude Sample Mass | 1.0 g |
| Sample Loading | Dry Loading |
| Initial Eluent (Step 1) | 5% Ethyl Acetate in Hexane |
| Main Eluent (Step 2) | 10% Ethyl Acetate in Hexane |
| Column Flush (Step 3) | 20% Ethyl Acetate in Hexane |
| Target Compound Rf | ~0.35 (in 10% EtOAc/Hexane) |
| Expected Yield | Dependent on crude purity, typically >85% recovery |
| Expected Purity | >98% (as determined by NMR or GC) |
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Poor or No Separation | 1. Incorrect solvent system (polarity too high or too low).2. Column was packed poorly (channeling).3. Column was overloaded with crude sample. | 1. Re-develop the solvent system using TLC.[8]2. Repack the column carefully using the slurry method.3. Use a larger column or less sample (maintain >40:1 silica:sample ratio). |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (ethyl acetate). |
| Product Elutes Too Slowly or Not At All | The mobile phase is not polar enough. | Gradually and carefully increase the percentage of ethyl acetate. If the compound is very polar, a more polar solvent like methanol in dichloromethane may be needed.[8] |
| Compound Decomposes on the Column | The aldehyde is sensitive to the acidic nature of the silica gel. | 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.2. Switch to a neutral stationary phase like alumina.[3][8] |
| Bands are Tailing or Streaking | 1. Sample was not loaded in a concentrated band.2. Compound has poor solubility in the eluent. | 1. Use the dry loading method.2. Try a different solvent system that dissolves the compound well while still providing good separation.[8] |
Workflow Visualization
The entire purification process, from initial analysis to final product, can be visualized as a logical workflow.
Caption: Workflow for the purification of this compound.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Available at: [Link]
-
LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting. Available at: [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
Axion Labs. HPLC problems with very polar molecules. Available at: [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography Procedures. Available at: [Link]
-
University of Calgary. Column chromatography. Available at: [Link]
-
Sciencemadness Discussion Board. (2018). TLC help - which solvent system - benzalacetone derivate. Available at: [Link]
-
National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available at: [Link]
-
Axion Labs. HPLC Troubleshooting. Available at: [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of Substituted Benzaldehydes
Foreword: The Analytical Imperative for Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, fragrances, agrochemicals, and specialty polymers. The nature and position of the substituents on the benzene ring dictate the molecule's chemical reactivity, biological activity, and physical properties. Consequently, the rigorous and precise analytical characterization of these compounds is not merely a quality control measure but a critical component of drug development, chemical synthesis, and scientific research.
This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the key analytical techniques for the characterization of substituted benzaldehydes. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate analytical strategies for your specific needs. Each protocol is presented as a self-validating system, emphasizing the principles of scientific integrity and trustworthiness.
A Strategic Approach to Analytical Method Selection
The selection of an appropriate analytical technique for a substituted benzaldehyde is a strategic decision guided by the specific questions you seek to answer. Are you determining the bulk purity of a synthesized compound? Identifying trace-level impurities? Elucidating the structure of a novel derivative? Or quantifying the analyte in a complex biological matrix? The following diagram illustrates a logical workflow for method selection.
Caption: A decision tree for selecting the appropriate analytical method.
I. Chromatographic Techniques: The Power of Separation
Chromatography is the workhorse for the analysis of substituted benzaldehydes, enabling the separation of the analyte of interest from impurities, isomers, and the sample matrix. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography (GC): For Volatile and Thermally Stable Analogs
Gas chromatography is the preferred method for volatile and thermally stable substituted benzaldehydes. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and a wide linear range for quantitative analysis. For trace-level analysis and unequivocal identification of impurities, a Mass Spectrometer (MS) is the detector of choice.
Causality in GC Method Development:
-
Column Selection: The choice of the GC column's stationary phase is critical for achieving optimal separation. For general-purpose analysis of a wide range of substituted benzaldehydes, a mid-polarity phase like a 5% phenyl-methylpolysiloxane is a robust starting point. For more polar analytes, such as those with hydroxyl or amino substituents, a polyethylene glycol (PEG) stationary phase may be necessary to prevent peak tailing.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A general guideline is to set the inlet temperature 20-50 °C above the boiling point of the least volatile component.
-
Oven Temperature Program: A temperature program is often employed to ensure the efficient elution of analytes with a wide range of boiling points. A slow initial ramp allows for the separation of highly volatile components, while a steeper ramp at higher temperatures accelerates the elution of less volatile compounds, shortening the analysis time.
Protocol: Purity Determination of Benzaldehyde by GC-FID
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for benzaldehyde analysis and is suitable for determining the purity of benzaldehyde and related volatile substances.[1]
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary GC Column: 30 m x 0.32 mm ID, 0.5 µm film thickness with a stationary phase equivalent to G16 (polysiloxane)[2]
-
Autosampler
Reagents:
-
Benzaldehyde Reference Standard (USP grade or equivalent)
-
Cyclohexylmethanol (Internal Standard)
-
High-purity helium or nitrogen as carrier gas
Procedure:
-
Standard Preparation:
-
Accurately weigh about 750 mg of benzaldehyde reference standard and 500 mg of cyclohexylmethanol into a 25 mL volumetric flask.[3]
-
Dissolve in and dilute to volume with a suitable solvent (e.g., methylene chloride).
-
-
Sample Preparation:
-
Accurately weigh about 750 mg of the benzaldehyde sample and 500 mg of cyclohexylmethanol into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the same solvent used for the standard.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase to 220 °C at a rate of 5 °C/minute.[3]
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on analyte concentration).
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area ratio of benzaldehyde to the internal standard should be not more than 2.0%.
-
The resolution between the benzaldehyde and cyclohexylmethanol peaks should be not less than 3.0.[3]
-
-
Analysis:
-
Inject the sample solution in duplicate.
-
Calculate the percentage of benzaldehyde in the sample using the response factor from the standard injection.
-
Troubleshooting Common GC Issues:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing (for polar analytes) | Active sites in the inlet liner or column.[4] | Use a deactivated inlet liner; condition the column; consider a more inert column phase. |
| Ghost Peaks | Contamination in the injector, carrier gas, or sample.[5] | Run a blank gradient; bake out the injector and column; check gas traps. |
| Shifting Retention Times | Leak in the system; inconsistent oven temperature or carrier gas flow.[6] | Perform a leak check; verify oven temperature calibration and carrier gas flow rate. |
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analogs
HPLC is an exceptionally versatile technique for the analysis of substituted benzaldehydes, particularly for those that are non-volatile, thermally labile, or lack a suitable chromophore for UV detection after derivatization.
Causality in HPLC Method Development:
-
Column and Mobile Phase Selection: Reversed-phase HPLC with a C18 column is the most common starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. The ratio is adjusted to achieve optimal retention and separation. For highly polar substituted benzaldehydes, an aqueous C18 or a polar-embedded column may be necessary.
-
Derivatization: For aldehydes that have poor UV absorbance or for trace-level quantification, derivatization is a powerful strategy. 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde group to form a hydrazone that is highly chromophoric and can be detected at high sensitivity in the visible range (around 365 nm).[7] This is a widely used and robust method for the analysis of aldehydes in various matrices.[8]
-
Detector Selection: A UV-Vis detector is commonly used. For comprehensive impurity profiling, a photodiode array (PDA) detector is invaluable as it provides spectral information for each peak, aiding in peak identification and purity assessment. For analytes without a strong chromophore, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed. For the highest sensitivity and selectivity, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.
Protocol: Trace Analysis of Substituted Benzaldehydes in Water by HPLC with DNPH Derivatization
This protocol is adapted from established methods for the analysis of aldehydes in environmental samples.[7]
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a specialized aldehyde trapping sorbent)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (commercially available or prepared in acidified acetonitrile)
-
Certified reference standards of the target substituted benzaldehydes
Procedure:
-
Sample Collection and Derivatization:
-
Pass a known volume of the water sample through an SPE cartridge coated with DNPH.[7]
-
The aldehydes in the sample will react with the DNPH on the cartridge to form the corresponding hydrazones.
-
-
Elution:
-
Wash the cartridge with a small volume of water to remove interferences.
-
Elute the trapped hydrazones with acetonitrile.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Example Gradient: Start with 60% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 365 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by derivatizing known concentrations of the target substituted benzaldehydes.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify the substituted benzaldehydes in the sample by comparing their peak areas to the calibration curve.
-
II. Spectroscopic Techniques: Unveiling Molecular Structure and Function
Spectroscopic techniques provide a wealth of information about the structure and functional groups present in substituted benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including substituted benzaldehydes.
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms. The aldehyde proton is highly characteristic, appearing as a singlet at a downfield chemical shift (typically 9-10 ppm). The aromatic protons provide information about the substitution pattern on the benzene ring.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group has a characteristic chemical shift in the range of 190-200 ppm.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure.
Quantitative NMR (qNMR): qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the same compound.[9][10] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy.[9]
Protocol: Purity Determination by qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) – the standard must have at least one signal that is well-resolved from the analyte signals.[12]
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the substituted benzaldehyde and the internal standard into a vial.[9]
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Calculation:
-
Calculate the purity of the analyte using the following equation:[10] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For substituted benzaldehydes, the most characteristic absorption is the strong C=O stretch of the aldehyde group, which typically appears in the region of 1680-1715 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the benzene ring.
Characteristic IR Absorptions for Substituted Benzaldehydes:
| Functional Group | Absorption Range (cm⁻¹) | Notes |
| C=O (aldehyde) | 1680 - 1715 | Very strong and sharp. Position is sensitive to conjugation and substituents. |
| C-H (aldehyde) | 2720 - 2820 | Two weak bands, one of which may be obscured. |
| C-H (aromatic) | 3000 - 3100 | Medium to weak. |
| C=C (aromatic) | 1450 - 1600 | Multiple medium to weak bands. |
| O-H (hydroxyl) | 3200 - 3600 | Broad and strong if present. |
| N-O (nitro) | 1500 - 1570 & 1300 - 1370 | Two strong bands if present. |
| C-O (ether) | 1000 - 1300 | Strong if present. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the analyte and its fragmentation pattern upon ionization. This information is invaluable for confirming the identity of a compound and for elucidating the structure of unknown impurities.
Typical Fragmentation of Benzaldehyde:
In electron ionization (EI) mass spectrometry, benzaldehyde typically shows a prominent molecular ion peak (M⁺). Common fragmentation pathways include the loss of a hydrogen atom to form the stable benzoyl cation ([M-H]⁺) and the loss of carbon monoxide to form the phenyl cation ([M-CO]⁺).
Tandem Mass Spectrometry (MS/MS): For complex mixtures or for targeted quantification at very low levels, tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity.[13] In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are detected.[13] This technique is particularly powerful when coupled with liquid chromatography (LC-MS/MS).[14]
Caption: A simplified workflow for LC-MS/MS analysis.
III. Conclusion: An Integrated Analytical Approach
The comprehensive characterization of substituted benzaldehydes rarely relies on a single analytical technique. Instead, a multi-faceted, integrated approach is often required. Chromatography provides the necessary separation, while spectroscopy and mass spectrometry offer the detailed structural and quantitative information. By understanding the strengths and limitations of each technique and by applying them in a logical and strategic manner, researchers can ensure the quality, safety, and efficacy of their products and the integrity of their scientific findings.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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S. S. W. Chan, et al. (2018). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Analytical and Bioanalytical Chemistry, 410(23), 5849-5860. [Link]
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Atanasova, M., et al. (2019). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Journal of Analytical Chemistry, 7(1), 1-6. [Link]
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MacMillan, D. W. C., et al. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 61(1). [Link]
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.
Introduction
This compound (C₁₄H₁₈O₃, M.W. 234.29 g/mol ) is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.[1][2] Its structural complexity, arising from the presence of allyl, methoxy, and propoxy functional groups, necessitates a well-defined analytical method to ensure its identity, purity, and stability. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such aromatic compounds.[3][4] Reversed-phase chromatography, in particular, is well-suited for molecules with moderate to low polarity, such as the target analyte which has a calculated XLogP3 of 3.3.[1][2] This application note provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, underpinned by a rigorous validation process to ensure data integrity and reliability.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a specific and reliable HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₃ | PubChem CID: 3152851[1] |
| Molecular Weight | 234.29 g/mol | PubChem CID: 3152851[1] |
| IUPAC Name | 3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde | PubChem CID: 3152851[1] |
| XLogP3 | 3.3 | Echemi[2] |
| Physical Form | Liquid | Sigma-Aldrich[5] |
| Boiling Point | 345.1°C at 760 mmHg | Echemi[2] |
HPLC Method Development and Optimization
The development of this HPLC method was guided by the physicochemical properties of this compound. A reversed-phase approach was selected due to the compound's non-polar nature.
Column Selection
A C18 column is the quintessential choice for reversed-phase chromatography, offering excellent retention and selectivity for a wide range of aromatic compounds.[6] The octadecylsilyl stationary phase provides a non-polar environment, facilitating the separation of analytes based on their hydrophobicity. For this application, a column with standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended to achieve a balance between resolution and analysis time.
Mobile Phase Selection and Gradient Elution
A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good peak shape and low viscosity. A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and improved peak resolution.
Determination of Optimal Detection Wavelength (λmax)
To achieve maximum sensitivity, the UV-Vis absorbance spectrum of this compound in the mobile phase should be determined. Benzaldehydes typically exhibit strong absorbance in the UV region.[7][8][9] The electronic transitions of the benzene ring and the formyl group contribute to this absorbance.[7][8]
Protocol for λmax Determination:
-
Prepare a solution of the analyte in the initial mobile phase composition (e.g., 10 µg/mL).
-
Using a UV-Vis spectrophotometer or a PDA detector integrated with the HPLC system, scan the absorbance of the solution from 200 to 400 nm.
-
The wavelength corresponding to the highest absorbance is the λmax and should be used for detection. For substituted benzaldehydes, this is often in the range of 250-300 nm.[10]
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC grade acetonitrile and water.
-
Reference standard of this compound (purity ≥ 95%).
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined (expect ~250-300 nm) |
Preparation of Standard and Sample Solutions
Standard Solution (for calibration):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 1 to 100 µg/mL.
Sample Solution:
-
Prepare the sample by dissolving it in acetonitrile to a nominal concentration of 1 mg/mL.
-
Dilute with the initial mobile phase to fall within the calibration range (e.g., 50 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Guidelines)
The developed method must be validated to demonstrate its suitability for the intended purpose.[2][11][12][13][14]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before each validation run, inject a standard solution (e.g., 50 µg/mL) six times. The system is deemed suitable if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. This is evaluated by analyzing a blank (diluent), a placebo (if in a formulation), and the analyte spiked with potential impurities. The peak for this compound should be well-resolved from any other peaks.
Linearity and Range
Inject the prepared calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by injecting solutions with decreasing concentrations of the analyte and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness
The robustness of the method is evaluated by intentionally varying critical parameters and observing the effect on the results.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase Composition | ± 2% organic |
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor variations.
Data Presentation and Analysis
All quantitative data from the validation studies should be summarized in tables for clarity and easy interpretation. The results of the validation will confirm that the method is suitable for its intended use in the analysis of this compound.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The comprehensive validation protocol, aligned with ICH guidelines, ensures the integrity and reproducibility of the analytical data, making this method suitable for routine use in research and quality control environments.
References
-
Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. NIOSH. [Link]
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Carlos-A., R.-C., et al. (2010). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Polite, L. (2023). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation.[Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.[Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.[Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.[Link]
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AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained.[Link]
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Dearden, J. C., & Forbes, W. F. (1958). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry. [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.[Link]
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Dearden, J. C., & Forbes, W. F. (1958). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Science Publishing. [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances.[Link]
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University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.[Link]
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Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.[Link]
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Y. M. A. H. a. S. S. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
-
TMP Chem. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra.[Link]
-
Dearden, J. C., & Forbes, W. F. (1958). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2).[Link]
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GC-MS Analysis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde: A Comprehensive Protocol for Identification and Quantification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS 876709-19-2), a synthetic benzaldehyde derivative, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] As a key intermediate in medicinal chemistry, particularly for the synthesis of novel therapeutic agents, a robust and reliable analytical method is crucial for its characterization and quality control.[1] This application note outlines the fundamental principles, a step-by-step experimental protocol, and data analysis strategies, grounded in established scientific principles to ensure accuracy and reproducibility. We will delve into the causality behind instrumental parameter selection and sample preparation, offering a framework that is both instructive for new users and a valuable reference for experienced analysts.
Introduction: The Analytical Imperative
This compound is a polysubstituted aromatic aldehyde with significant potential as a building block in organic synthesis.[1] Its structural features—an allyl group, a methoxy group, and a propoxy group on a benzaldehyde core—confer specific chemical properties that are leveraged in drug design.[1][3] Given its intended use in research and development, verifying the identity, purity, and concentration of this compound is of paramount importance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this task. It is ideally suited for compounds like this compound, which are sufficiently volatile and thermally stable to be vaporized without degradation.[4][5] The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides definitive identification based on the molecule's unique mass-to-charge ratio and fragmentation pattern.[6]
While aldehydes can sometimes present challenges such as thermal lability or poor peak shape, the structural characteristics of this particular molecule allow for direct analysis.[7][8] This guide provides a direct injection protocol, while also discussing derivatization as a potential strategy for overcoming issues should they arise in complex matrices.[9][10]
Analyte Profile: Physicochemical Properties
Understanding the fundamental properties of the target analyte is the foundation for method development. The following table summarizes key information for this compound.
| Property | Value | Source |
| CAS Number | 876709-19-2 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₃ | [1][2] |
| Molecular Weight | 234.29 g/mol | [2] |
| Appearance | Predicted: Liquid | [1] |
| Boiling Point | Predicted: ~345.1 °C | [1] |
| IUPAC Name | 3-methoxy-5-prop-2-enyl-4-propoxybenzaldehyde | [2] |
The Science of Separation and Detection: GC-MS Principles
The power of GC-MS lies in its two-dimensional approach: physical separation followed by mass-based detection.
3.1. Gas Chromatography (GC): The Separation Stage A liquid sample is injected into a heated inlet, where it is vaporized and swept onto the analytical column by an inert carrier gas (typically helium).[4] Separation occurs within the column, which is coated with a stationary phase. Compounds are separated based on their boiling points and their relative affinity for the stationary phase. Less volatile compounds or those with stronger interactions with the stationary phase will travel through the column more slowly, resulting in longer retention times.
3.2. Mass Spectrometry (MS): The Identification Stage As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. For this application, Electron Ionization (EI) is the method of choice.[11][12][13]
-
Ionization: In the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV).[12][14] This energy is sufficient to dislodge an electron from the molecule, creating a positively charged molecular ion (M⁺•).[13] The use of 70 eV is a long-standing convention that ensures fragmentation patterns are consistent and comparable across different instruments, facilitating library matching.[11][12][14]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random; it occurs at the weakest bonds and results in a reproducible pattern that is a unique "fingerprint" for the molecule.[11][15]
-
Detection: The positive ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.[11][12]
Caption: Electron Ionization and Fragmentation Workflow.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point and should be optimized for your specific instrumentation and sample matrix.
4.1. Materials and Reagents
-
Analyte Standard: this compound (≥95% purity)
-
Solvent: Dichloromethane or Hexane (GC grade or higher).[4]
-
Glassware: Class A volumetric flasks, pipettes.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[16]
-
Syringes: Calibrated microsyringes.
-
Filtration: 0.22 µm PTFE syringe filters (if samples contain particulates).[17]
4.2. Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution in autosampler vials.
4.3. Sample Preparation The goal is to produce a clean, particle-free solution within the calibration range.
-
Accurately weigh the sample material into a volumetric flask.
-
Add a portion of the solvent and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilute to the final volume with the solvent.
-
If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean autosampler vial.[17] Ensure the final concentration is expected to fall within the linear range of the calibration curve.[16]
4.4. GC-MS Instrumentation and Parameters The following parameters are recommended for a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode enhances sensitivity for low concentrations, while a split injection prevents column overload for more concentrated samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Liner | Deactivated, single-taper glass liner | An inert surface is critical to prevent analyte degradation or adsorption in the hot inlet. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow Mode) | Optimal for most standard 0.25 mm ID capillary columns, balancing resolution and analysis time. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% Phenyl-Methylpolysiloxane) | This non-polar column is robust and provides excellent separation for a wide range of semi-volatile aromatic compounds. |
| Oven Program | Initial: 100 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | The initial temperature ensures good peak focusing. The ramp rate is chosen to provide good separation from potential impurities, and the final hold ensures all components elute. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | The standard, robust ionization technique for creating reproducible, library-searchable mass spectra.[13] |
| Electron Energy | 70 eV | The industry standard for generating consistent fragmentation patterns for library comparison.[11][12] |
| Ion Source Temp. | 230 °C | Hot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation. |
| Quadrupole Temp. | 150 °C | A standard setting to ensure stable mass analysis. |
| Mass Scan Range | 40 - 450 m/z | A range that covers the molecular weight of the analyte (234.3) and its expected fragments, while excluding low-mass background ions. |
| Solvent Delay | 3 - 4 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Acquisition and Interpretation: From Signal to Structure
Caption: Comprehensive GC-MS data acquisition and analysis workflow.
5.1. Identification
-
Total Ion Chromatogram (TIC): The initial output is the TIC, which plots the total ion intensity against retention time. Your target analyte should appear as a sharp, symmetrical peak at a specific retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the analyte peak.
-
Library Matching: The primary method for identification is to compare the acquired mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[18][19][20] The software will provide a "match factor" indicating the similarity between your experimental spectrum and the library spectrum.[18]
-
Manual Interpretation: A high match factor provides strong evidence, but a skilled analyst should also manually inspect the spectrum. For an aromatic aldehyde, key expected fragments include:
-
Molecular Ion (M⁺•): A peak at m/z = 234. This should be present, though its intensity may vary.
-
[M-1]⁺: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 233. This is a common fragmentation for aldehydes.[21]
-
Loss of Propoxy Group: Fragmentation may involve the loss of the propoxy group (-OCH₂CH₂CH₃) or parts of it.
-
Tropylium Ion: Aromatic compounds often show characteristic fragments, such as the phenyl ion at m/z = 77.[21]
-
5.2. Quantification
-
Calibration Curve: After running the calibration standards, plot the peak area of the analyte against its concentration.
-
Linear Regression: Perform a linear regression on the data points. A coefficient of determination (R²) of ≥0.995 is typically required to demonstrate linearity.[22][23]
-
Concentration Determination: Once the method is validated, the concentration of the analyte in prepared samples can be calculated from their measured peak areas using the regression equation.
Method Validation and Quality Control
For use in regulated environments or for critical applications, the analytical method must be validated to prove its fitness for purpose.[5] Key validation parameters, often following ICH guidelines, include:[24]
-
Specificity: The ability to detect the analyte without interference from other components.[5]
-
Linearity: The proportional response of the detector to changes in analyte concentration.[24]
-
Accuracy: The closeness of the measured value to the true value, often assessed via recovery studies.[23][24]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).[23][24]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[23]
Troubleshooting Common GC-MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Low Sensitivity | Inlet leak; Syringe issue; Wrong vial position; Inlet/column activity. | Perform leak check; Replace syringe; Check autosampler alignment; Replace inlet liner and trim the first few cm of the column.[25][26] |
| Peak Tailing | Active sites in the liner or column; Column contamination; Inappropriate oven temperature. | Use a fresh, deactivated liner; Bake out the column or trim the front end; Optimize oven temperature program.[25] |
| Broad Peaks | Initial oven temperature too high; Slow injection speed; Column degradation. | Lower the initial oven temperature to improve peak focusing; Ensure a fast injection; Replace the column.[25] |
| Poor Library Match | Co-eluting impurity; Ion source is dirty; Background interference. | Check peak purity; Improve chromatographic separation; Clean the MS ion source.[26] |
| Baseline Noise/Drift | Contaminated carrier gas; Column bleed; Septum bleed. | Check gas traps; Condition the column; Use high-quality septa and replace regularly.[25][26] |
References
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-
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]
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Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry. Retrieved from [Link]
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Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
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Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
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MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link]
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YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
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ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
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ResearchGate. (2025). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Retrieved from [Link]
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NIH. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]
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Application Note: Unambiguous 1D and 2D NMR Assignment of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Introduction
3-Allyl-5-methoxy-4-propoxy-benzaldehyde is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its biological activity and chemical reactivity are intrinsically linked to its unique molecular architecture, featuring an allyl, a methoxy, and a propoxy group arranged around a central benzaldehyde core.[1][2] Elucidating the precise structure of this molecule is a prerequisite for understanding its properties and for quality control in its synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete assignment of the ¹H and ¹³C NMR spectra of this compound. We will cover the necessary experimental protocols for data acquisition and present a systematic approach to spectral interpretation using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques. While experimental data for this specific molecule is not widely published, this guide will provide predicted chemical shifts and coupling constants based on established principles and data from structurally related compounds.
Predicted Molecular Structure and Numbering Scheme
To facilitate a clear and logical assignment of the NMR signals, the following numbering scheme for this compound will be used throughout this note.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
Sample Preparation
For optimal results, sample preparation is a critical first step.[4]
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interfering signals from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is chemically inert and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-documented and do not typically interfere with the signals of interest.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of CDCl₃ for ¹H NMR, and 20-50 mg for ¹³C NMR and 2D experiments to ensure a good signal-to-noise ratio.[5]
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent signal.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]
1. Spectrometer Preparation:
-
Insert the sample into the spectrometer.[4]
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.[4]
-
Tune and match the probe for both the ¹H and ¹³C frequencies.[6]
2. 1D ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~12 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans, depending on the concentration.[7]
3. 1D ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: ~220 ppm (centered around 110 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans, or more, as the ¹³C nucleus has low natural abundance.[7]
4. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.[8]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpprqf' on Bruker instruments).[7]
-
Parameters: Use standard parameters, typically acquiring 256-512 increments in the F1 dimension.
5. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[8][9]
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Parameters: Optimize for a one-bond coupling constant (¹JCH) of ~145 Hz.
6. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). This is crucial for connecting different spin systems and assigning quaternary carbons.[3][8][9]
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: Optimize for a long-range coupling constant of ~8-10 Hz.
¹H NMR Spectrum: Analysis and Assignments
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aldehyde, aromatic, allyl, methoxy, and propoxy protons.
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (CHO) | 9.8 - 9.9 | s (singlet) | - | 1H |
| H-2, H-6 | 7.0 - 7.2 | s (singlet) | - | 2H |
| H-9 | 5.9 - 6.1 | ddt (doublet of doublets of triplets) | J⁹,¹⁰ᵗ ≈ 17.0 (trans), J⁹,¹⁰ᶜ ≈ 10.0 (cis), J⁹,⁸ ≈ 6.5 | 1H |
| H-10 (trans) | 5.0 - 5.2 | d (doublet) | J¹⁰ᵗ,⁹ ≈ 17.0 | 1H |
| H-10 (cis) | 5.0 - 5.2 | d (doublet) | J¹⁰ᶜ,⁹ ≈ 10.0 | 1H |
| H-11 (OCH₂) | 3.9 - 4.1 | t (triplet) | J¹¹,¹² ≈ 7.0 | 2H |
| H-14 (OCH₃) | 3.8 - 3.9 | s (singlet) | - | 3H |
| H-8 (Ar-CH₂) | 3.3 - 3.5 | d (doublet) | J⁸,⁹ ≈ 6.5 | 2H |
| H-12 (CH₂) | 1.8 - 2.0 | sextet | J¹²,¹¹ ≈ 7.0, J¹²,¹³ ≈ 7.0 | 2H |
| H-13 (CH₃) | 1.0 - 1.2 | t (triplet) | J¹³,¹² ≈ 7.0 | 3H |
Justification of ¹H Assignments:
-
Aldehyde Proton (H-7): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group, and is expected to appear as a sharp singlet far downfield, typically between 9.8 and 9.9 ppm.[10][11]
-
Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are flanked by substituents and are expected to appear as a singlet in the aromatic region (7.0-7.2 ppm).[12][13]
-
Allyl Group Protons (H-8, H-9, H-10):
-
H-9: This vinylic proton is coupled to the two methylene protons (H-8) and the two terminal vinylic protons (H-10), resulting in a complex multiplet (ddt).[14]
-
H-10: The two terminal vinylic protons are diastereotopic and will show distinct signals, both coupled to H-9. They will appear as doublets with large (trans, ~17 Hz) and medium (cis, ~10 Hz) coupling constants.[14]
-
H-8: The benzylic protons of the allyl group are coupled to H-9 and will appear as a doublet around 3.3-3.5 ppm.[15]
-
-
Propoxy Group Protons (H-11, H-12, H-13): This group will give rise to a characteristic ethyl-like pattern: a triplet for the terminal methyl group (H-13), a triplet for the methylene group attached to the oxygen (H-11), and a sextet for the central methylene group (H-12).
-
Methoxy Group Protons (H-14): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.[16]
¹³C NMR Spectrum: Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as some carbons are chemically equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
| C-7 (CHO) | 190 - 192 |
| C-4 | 150 - 155 |
| C-5 | 145 - 150 |
| C-9 | 136 - 138 |
| C-1 | 130 - 135 |
| C-3 | 125 - 130 |
| C-10 | 115 - 117 |
| C-2, C-6 | 108 - 112 |
| C-11 (OCH₂) | 70 - 75 |
| C-14 (OCH₃) | 55 - 60 |
| C-8 (Ar-CH₂) | 35 - 40 |
| C-12 (CH₂) | 20 - 25 |
| C-13 (CH₃) | 10 - 15 |
Justification of ¹³C Assignments:
-
Carbonyl Carbon (C-7): The aldehyde carbonyl carbon is the most deshielded and will appear at the lowest field, around 190-192 ppm.[17]
-
Aromatic Carbons (C-1 to C-6):
-
C-4 and C-5: The carbons bearing the oxygen substituents will be the most downfield in the aromatic region due to the deshielding effect of the oxygen atoms.
-
C-1 and C-3: The quaternary carbons attached to the aldehyde and allyl groups, respectively.
-
C-2 and C-6: The protonated aromatic carbons will be the most upfield in the aromatic region.
-
-
Allyl Group Carbons (C-8, C-9, C-10): Based on data for allylbenzene, the vinylic carbons C-9 and C-10 are expected around 137 ppm and 116 ppm, respectively, while the aliphatic C-8 will be around 40 ppm.[15]
-
Propoxy Group Carbons (C-11, C-12, C-13): The chemical shifts will decrease with increasing distance from the electron-withdrawing oxygen atom.
-
Methoxy Carbon (C-14): Aromatic methoxy carbons typically resonate in the 55-60 ppm range.[18][19]
2D NMR for Unambiguous Assignments
While 1D NMR provides a wealth of information, 2D NMR is essential for confirming the assignments and elucidating the complete connectivity of the molecule.
Caption: Key 2D NMR correlations for structural assignment.
Analysis of 2D Spectra:
-
COSY: The COSY spectrum will reveal the coupling networks. We expect to see cross-peaks connecting H-11/H-12 and H-12/H-13, confirming the propoxy chain. Similarly, correlations between H-8/H-9 and H-9/H-10 will confirm the allyl spin system. The absence of COSY correlations for H-7, H-2/H-6, and H-14 confirms they are isolated spin systems.[20]
-
HSQC: This spectrum directly links each proton to its attached carbon. For example, the singlet at ~3.85 ppm (H-14) will show a cross-peak to the carbon at ~56 ppm (C-14), unambiguously assigning the methoxy group. All protonated carbons will be identified this way.
-
HMBC: The HMBC spectrum is key to piecing the puzzle together.[21]
-
The aldehyde proton (H-7) will show correlations to the aromatic carbons C-1 and C-2/C-6, confirming its position.
-
The benzylic protons of the allyl group (H-8) will show correlations to C-3, C-4, and C-9, locking the position of the allyl group.
-
The methylene protons of the propoxy group (H-11) will show a correlation to C-4, confirming its attachment point.
-
The methoxy protons (H-14) will show a correlation to C-5, confirming its position.
-
These long-range correlations also allow for the unambiguous assignment of the quaternary aromatic carbons (C-1, C-3, C-4, and C-5).
-
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of this compound can be confidently achieved through a systematic application of 1D and 2D NMR experiments. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the chemical shifts, coupling constants, and correlation patterns in COSY, HSQC, and HMBC spectra, researchers can obtain unambiguous structural verification. This guide provides a robust framework for the characterization of this and other similarly complex substituted aromatic compounds, ensuring data integrity and facilitating further research and development.
References
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-
Kolehmainen, E., et al. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(13), 4947–4952. Retrieved from [Link]
- SOP data acquisition - R-NMR. (n.d.).
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ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]
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Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Retrieved from [Link]
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Pecul, M., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 661-669. Retrieved from [Link]
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ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Retrieved from [Link]
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OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Key 2D NMR correlations used for the structure elucidation of compounds. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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Leah4sci. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]
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Chegg. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved from [Link]
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SpectraBase. (n.d.). 3,4,5-Trimethoxy benzaldehyde - Optional[13C NMR]. Retrieved from [Link]
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ATB. (n.d.). Allylbenzene. Retrieved from [Link]
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Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. Retrieved from [Link]
-
Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 41(1), 26-40. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2541. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
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Application Notes & Protocols: 3-Allyl-5-methoxy-4-propoxy-benzaldehyde as a Versatile Precursor in Modern Heterocyclic Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Substituted benzaldehydes are cornerstone reagents in organic synthesis, prized for their versatility in constructing complex molecular architectures. 3-Allyl-5-methoxy-4-propoxy-benzaldehyde is a uniquely functionalized precursor, offering three distinct points of reactivity: the aldehyde, the allyl group, and an electron-rich aromatic core. This trifecta of functional groups enables access to a diverse array of heterocyclic systems, which are fundamental scaffolds in medicinal chemistry and materials science. This document provides an in-depth exploration of this precursor's potential, detailing its synthesis, physicochemical properties, and field-proven protocols for its application in the synthesis of high-value pyrimidine, benzofuran, and quinoline derivatives. The causality behind experimental choices, mechanistic insights, and self-validating characterization checkpoints are emphasized throughout to ensure scientific rigor and reproducibility.
Introduction: A Precursor of Strategic Importance
The strategic value of this compound lies in its pre-installed functional handles, which allow for sequential or one-pot transformations to build molecular complexity efficiently.[1][2]
-
Aldehyde Functionality : A classic electrophilic center, the aldehyde group is a gateway for condensation reactions, enabling the formation of C=N and C=C bonds. It is the primary reactive site for constructing heterocycles like pyrimidines, quinolines, and Schiff bases.[3][4]
-
Allyl Group : This moiety is a versatile tool for C-C bond formation and subsequent cyclization. It can undergo isomerization, oxidation, or metathesis, providing a pathway to structures such as benzofurans.[1]
-
Substituted Aromatic Ring : The methoxy and propoxy groups are electron-donating, activating the ring for potential electrophilic aromatic substitution. More importantly, they modulate the electronic properties and lipophilicity of the final molecules, which is critical for tuning pharmacokinetic profiles in drug discovery.[2]
This guide serves as a practical manual for leveraging these features to synthesize key heterocyclic cores.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is essential for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 876709-19-2 | [5][6] |
| Molecular Formula | C₁₄H₁₈O₃ | [5][6] |
| Molecular Weight | 234.29 g/mol | [5][6] |
| Appearance | Liquid | |
| Purity | Typically ≥95% | |
| Predicted Density | ~1.034 g/cm³ | [5] |
| Predicted Boiling Point | ~345.1 °C at 760 mmHg | [5] |
| Solubility | Soluble in common organic solvents (e.g., Ethanol, Acetone, DMF). | [4] |
| Storage | Store at room temperature in a tightly sealed container, away from light and moisture. |
Safety Note: This compound is classified as an irritant.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Precursor: A Conceptual Workflow
While this compound is commercially available, understanding its synthesis provides context for its reactivity and potential impurities. A common route involves a three-step sequence starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).[1][4][7][8]
This sequence strategically installs the three key functional groups. The Claisen rearrangement is a thermally-driven[9][9]-sigmatropic rearrangement that reliably moves the allyl group to the ortho position of the phenolic hydroxyl group.[4][7]
Application I: Synthesis of Pyrimidine Derivatives via Multicomponent Reaction
Pyrimidines are a class of heterocycles of immense biological importance, forming the core of nucleobases and numerous pharmaceuticals.[3][9] The aldehyde functionality of the precursor allows for its direct use in multicomponent reactions, such as the Biginelli reaction, to construct dihydropyrimidinone scaffolds in a single, atom-economical step.[3][10][11]
Mechanistic Rationale
The reaction proceeds through a series of acid-catalyzed condensation steps. The aldehyde first reacts with urea to form an N-acyliminium ion intermediate. This highly electrophilic species is then attacked by the enol of a β-dicarbonyl compound (e.g., ethyl acetoacetate). Subsequent cyclization and dehydration yield the final dihydropyrimidinone product.
Detailed Laboratory Protocol
Objective: To synthesize 5-(ethoxycarbonyl)-6-methyl-4-(3-allyl-5-methoxy-4-propoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
This compound (1.0 eq, 2.34 g)
-
Ethyl acetoacetate (1.0 eq, 1.30 g)
-
Urea (1.5 eq, 0.90 g)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic, ~3-4 drops)
-
Standard reflux apparatus, magnetic stirrer, filtration equipment.
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq).
-
Add ethanol (20 mL) to dissolve the reactants, followed by the catalytic amount of concentrated HCl.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane:Ethyl Acetate). The starting aldehyde spot should diminish as a new, more polar product spot appears.
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure dihydropyrimidinone as a crystalline solid.
Self-Validation (Characterization):
-
¹H NMR: Expect characteristic signals for the allyl group (δ ~5.0-6.0 ppm), aromatic protons, methoxy (δ ~3.8 ppm), propoxy groups, and the dihydropyrimidine core protons.
-
IR Spectroscopy: Look for characteristic C=O stretching (ester and urea carbonyls) around 1650-1750 cm⁻¹ and N-H stretching around 3200-3400 cm⁻¹.
-
Mass Spectrometry: Confirm the molecular weight of the product (Expected [M+H]⁺).
Application II: Synthesis of Benzofuran Derivatives
Benzofurans are prevalent scaffolds in natural products and pharmaceuticals, known for a wide range of biological activities.[12][13] The synthesis of a substituted benzofuran from our precursor leverages the reactivity of the allyl group, typically via an isomerization-cyclization strategy.
Mechanistic Rationale
The most direct route involves two key transformations:
-
Isomerization: The terminal allyl group is first isomerized to the thermodynamically more stable internal (E)-propenyl group. This is often achieved using a transition metal catalyst (e.g., a Ruthenium complex) or a strong base.
-
Oxidative Cyclization: The resulting ortho-propenyl phenol (after a conceptual depropylation for mechanistic clarity) undergoes an oxidative cyclization. Reagents like DDQ or hypervalent iodine compounds can facilitate this ring closure to form the furan ring.[14][15]
Proposed Laboratory Protocol
Objective: To synthesize 2-methyl-6-methoxy-7-propoxy-benzofuran-5-carbaldehyde.
Materials:
-
This compound (1.0 eq)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) (catalytic, ~1-2 mol%)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)
-
Toluene (solvent)
-
Standard inert atmosphere reaction setup.
Procedure:
-
Isomerization: Dissolve this compound in anhydrous toluene under an inert atmosphere (e.g., Argon or Nitrogen). Add RuCl₃·xH₂O catalyst. Heat the mixture to reflux for 8-12 hours, monitoring the conversion of the allyl group to the propenyl group by ¹H NMR.
-
Cyclization: After cooling the reaction mixture, add DDQ portion-wise. Stir the reaction at room temperature for 2-4 hours. The reaction will likely change color as the DDQ is consumed.
-
Monitor the formation of the benzofuran product by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove solid byproducts.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: gradient of Hexane/Ethyl Acetate) to afford the pure benzofuran product.
Self-Validation (Characterization):
-
¹H NMR: The complex signals of the allyl group should be replaced by a characteristic doublet for the new methyl group on the furan ring (δ ~2.4 ppm). The aldehydic proton signal will remain.
-
¹³C NMR: Appearance of new quaternary carbon signals corresponding to the benzofuran core.
-
Mass Spectrometry: The product will have a molecular weight 2 units less than the starting material due to the oxidative dehydrogenation (Expected [M+H]⁺).
Application III: Synthesis of Quinoline Derivatives
Quinolines are another privileged heterocyclic system in medicinal chemistry, famously represented by antimalarial drugs like quinine and chloroquine.[16][17] The Friedländer annulation, which condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful method for quinoline synthesis.[16][18] While our precursor is not an amino-benzaldehyde, it can be used in related tandem reactions, such as the Doebner-von Miller reaction, which generates the quinoline ring from an aromatic amine, an α,β-unsaturated aldehyde (formed in situ), and our precursor aldehyde.[17][19]
Proposed Laboratory Protocol
Objective: To synthesize a polysubstituted quinoline via a tandem condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Aniline (or a substituted aniline) (1.0 eq)
-
Acetaldehyde (or another enolizable aldehyde) (2.0 eq)
-
Chlorotrimethylsilane (TMSCl) or another Lewis/Brønsted acid catalyst
-
Dimethyl sulfoxide (DMSO) (solvent)
Procedure:
-
In a reaction vessel, dissolve the aniline derivative and this compound in DMSO.
-
Add the enolizable aldehyde (e.g., acetaldehyde) to the mixture.
-
Carefully add the TMSCl catalyst dropwise while stirring.[19] An exotherm may be observed.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction is typically performed in an open-air system as an oxidant is required.[19]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate. An organic product should precipitate or form an oil.
-
Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude material via column chromatography to isolate the target quinoline derivative.
Self-Validation (Characterization):
-
¹H NMR: Expect to see new signals in the aromatic region (δ ~7.0-8.5 ppm) corresponding to the protons on the newly formed pyridine ring of the quinoline system.
-
¹³C NMR: A significant increase in the number of signals in the aromatic region (120-150 ppm).
-
UV-Vis Spectroscopy: Quinolines have characteristic UV absorption maxima that can be compared to literature values for similar structures.
Conclusion
This compound is a powerful and versatile building block for heterocyclic synthesis. Its strategically placed functional groups provide reliable handles for constructing diverse and complex molecular scaffolds of high value to the pharmaceutical and chemical industries. The protocols detailed herein offer robust and reproducible methods for synthesizing pyrimidine, benzofuran, and quinoline derivatives. By understanding the underlying mechanisms and incorporating rigorous characterization, researchers can confidently employ this precursor to accelerate their discovery programs.
References
-
Organic Chemistry - Scribd. (n.d.). Synthesis of Pyrimidine Derivatives. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
Asati, V., et al. (2011). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 3(2), 129-135. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available at: [Link]
-
Patel, R. B., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Cera, G., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(17), 3995. Available at: [Link]
-
Arai, K., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(43), 28203-28207. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of benzofuran derivatives. Available at: [Link]
-
PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
-
Bian, X., et al. (2009). Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. Journal of Chemical Research, 2009(2), 113-115. Available at: [Link]
-
Vitaku, E., et al. (2014). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 19(7), 9757-9776. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20177-20205. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]
-
ChemicalRegister.com. (n.d.). This compound Suppliers. Available at: [Link]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2533-2539. Available at: [Link]
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Application Notes & Protocols: Characterization of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde for Novel Fragrance Development
Introduction: A New Aromatic Aldehyde for the Perfumer's Palette
The quest for novel fragrance ingredients is a cornerstone of modern perfumery, driving the creation of unique and memorable scents. 3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS: 876709-19-2) is a synthetic aromatic aldehyde with a molecular structure that suggests a complex and potentially valuable olfactory profile.[1][2][3] Aromatic aldehydes are a foundational class of fragrance materials, renowned for their capacity to impart sweet, floral, fruity, and spicy characteristics.[4][5][6]
This document provides a comprehensive guide for researchers and perfumers on the systematic evaluation of this novel compound. Given the absence of established public data on its specific scent profile, we present a series of robust protocols to characterize its olfactory properties, assess its performance and stability, and guide its incorporation into fragrance formulations. The methodologies outlined herein are designed to build a complete, data-driven profile of the material, ensuring scientific rigor and enabling creative application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 876709-19-2 | [1][2][7] |
| Molecular Formula | C₁₄H₁₈O₃ | [1][2][7] |
| Molecular Weight | 234.29 g/mol | [1][2][7] |
| Physical Form | Liquid | |
| Boiling Point (Predicted) | 345.1 °C @ 760 mmHg | [1][7] |
| Density (Predicted) | 1.034 g/cm³ | [1][7] |
| Lipophilicity (XLogP3) | 3.3 | [1][2] |
| Safety Classification | Irritant (Xi) | [1][3] |
Predicted Olfactory Profile: Deconstructing the Molecular Architecture
The olfactory character of a molecule is intrinsically linked to its structure. By examining the functional groups of this compound, we can formulate a hypothesis regarding its potential scent profile, which serves as a guiding framework for sensory evaluation.
-
Benzaldehyde Core: The foundational benzaldehyde structure typically imparts a sweet, almond-like, and slightly cherry-esque aroma.[4][8][9] This is expected to form the backbone of the molecule's scent.
-
Allyl Group (-CH₂-CH=CH₂): This group is famously associated with the spicy, phenolic, and slightly metallic notes found in eugenol (clove) and estragole (tarragon). Its presence suggests a potential for vibrant, spicy, and green top notes, adding lift and complexity.
-
Methoxy Group (-OCH₃): Often contributes to sweet, creamy, and sometimes slightly medicinal or smoky nuances, as seen in vanillin.
-
Propoxy Group (-O-CH₂CH₂CH₃): The propoxy chain is less common than methoxy or ethoxy groups. It is likely to contribute a waxy, slightly fruity, or ethereal character, potentially modifying the overall sweetness and adding a unique textural element to the scent.
Hypothesis: this compound is predicted to be a complex aromatic aldehyde with a primary sweet, almond-like character, modified by spicy-green top notes and a waxy, creamy, fruity background. Its complexity makes it a potential "modifier" or "specialty" note capable of bridging different fragrance families.[6]
Protocols for Olfactory Characterization and Sensory Analysis
A multi-faceted approach is essential for accurately profiling a new fragrance material. The following protocols progress from initial qualitative assessment to quantitative sensory panel evaluation.
Protocol 3.1: Initial Qualitative Evaluation (Odor Strip Method)
Causality: This initial step provides a foundational, qualitative understanding of the material's scent profile, its evolution over time (tenacity), and its relative strength. It is a rapid screening method used by perfumers to assess the potential utility of a new ingredient.
Methodology:
-
Prepare a 10% dilution of this compound in undenatured perfumer's alcohol (ethanol).
-
Dip a standard paper odor strip (blotter) approximately 1 cm into the solution.
-
Remove the strip and allow the solvent to evaporate for 10-15 seconds.
-
Evaluate the scent immediately to assess the top notes . Record all initial impressions (e.g., spicy, green, almond).
-
Re-evaluate the odor strip at set intervals: 15 minutes, 1 hour, 4 hours, and 24 hours.
-
At each interval, document the evolving scent profile. Note the emergence of middle (heart) notes and the final base (dry-down) notes .[10]
-
Compare the scent intensity over time to that of known standards (e.g., Benzaldehyde, Eugenol) to assess relative volatility and tenacity.
Protocol 3.2: Gas Chromatography-Olfactometry (GC-O) Analysis
Causality: GC-O is a powerful technique that combines instrumental separation with human sensory perception.[11] It serves a dual purpose: confirming the purity of the material by identifying any trace impurities and, crucially, determining if these impurities contribute to the overall scent profile. This ensures that the sensory evaluation is focused on the target molecule itself.[12]
Methodology:
-
Prepare a 1% solution of the compound in a suitable solvent (e.g., hexane or ethanol).
-
Inject the sample into a Gas Chromatograph equipped with a sniffing port (olfactometry port) and a standard detector (e.g., Mass Spectrometer, MS).
-
As compounds elute from the GC column, the effluent is split between the detector and the heated sniffing port.
-
A trained sensory analyst sniffs the port and provides a detailed description of the odor of each eluting compound in real-time.
-
The instrumental data (retention time, mass spectrum) is correlated with the sensory data.
-
This process identifies the primary odor of the target molecule and characterizes the scent of any co-eluting impurities.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Protocol 3.3: Quantitative Descriptive Analysis (QDA) by a Trained Sensory Panel
Causality: QDA provides objective, quantitative data on the perceived sensory attributes of the fragrance material. By using a trained panel and a standardized lexicon, this method moves beyond subjective opinion to create a reproducible "sensory fingerprint" of the compound.[11][13]
Methodology:
-
Panel Selection & Training: Select 8-12 panelists screened for olfactory acuity. Train them using a range of reference standards relevant to the predicted profile (e.g., benzaldehyde for 'almond', eugenol for 'spicy', vanillin for 'sweet', hexyl acetate for 'fruity').
-
Lexicon Development: In a group session, the panel agrees on a set of specific descriptors that define the scent of this compound (e.g., "almond," "clove-spice," "creamy," "waxy," "green," "fruity").
-
Sample Preparation: Prepare coded, randomized samples of the compound at a 5% dilution in ethanol, presented on odor strips.
-
Evaluation: Each panelist independently evaluates the samples and rates the intensity of each descriptor on a 15-point unstructured line scale (from "Not Perceptible" to "Very Strong").
-
Data Analysis: Convert the line scale ratings to numerical values. Analyze the data using statistical methods (e.g., ANOVA, Spider/Radar Plots) to visualize the mean intensity ratings for each attribute.
Table 2: Hypothetical QDA Sensory Panel Results
| Descriptor | Mean Intensity Score (0-15) | Standard Deviation |
| Almond | 12.5 | 1.2 |
| Clove-Spice | 9.8 | 1.5 |
| Sweet | 11.2 | 1.1 |
| Creamy/Vanillic | 7.5 | 2.0 |
| Waxy | 5.1 | 1.8 |
| Green/Sharp | 4.3 | 1.3 |
| Fruity | 3.0 | 1.0 |
Application Performance and Stability Testing
A fragrance ingredient's performance is dictated by its stability and compatibility within a final product formulation.[14] Stability testing is a critical quality assurance process that evaluates how a fragrance performs under diverse conditions over time.[15][16]
Protocol 4.1: Accelerated Stability Testing
Causality: This protocol uses exaggerated environmental conditions to predict the long-term stability of the fragrance material in a representative product base (e.g., a simple hydroalcoholic solution).[15][17] Changes in color and odor are key indicators of degradation or interaction with the base.
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in a standard base (e.g., 80:20 ethanol:water). Prepare an unfragranced base as a control.
-
Storage Conditions: Dispense the solutions into clear glass vials and store under the following conditions for 4 weeks:
-
Control: Ambient temperature (20-22°C), protected from light.
-
Elevated Temperature: 40°C oven.
-
Light Exposure: UV light cabinet simulating sunlight exposure.[15]
-
Refrigerated: 4°C.
-
-
Evaluation: At weekly intervals (Week 0, 1, 2, 3, 4), evaluate all samples against the control for:
-
Color Change: Visual assessment and/or colorimetry.
-
Odor Profile: Olfactory evaluation by a trained assessor, noting any deviation from the original scent (e.g., souring, weakening, distortion).
-
-
Data Reporting: Record results in a stability log.
Caption: Accelerated stability testing workflow.
Protocol 4.2: Incorporation into a Model Fragrance Accord
Causality: Evaluating a novel material in isolation is insufficient. Its true character and value are revealed by how it interacts with other ingredients.[6] This protocol assesses the compound's performance within a simple, classic fragrance structure, known as an accord or base.[18][19][20]
Methodology:
-
Accord Design: Create a simple floral-spicy accord to test the performance of the novel aldehyde. A model formulation is provided in Table 3.
-
Compounding: Prepare two versions of the accord: one with and one without this compound (the "Control"). The novel material is added at a low concentration (e.g., 1.0%) to avoid overwhelming the composition.
-
Maturation: Allow both accords to mature for at least 48 hours in a cool, dark place. This allows the ingredients to synergize.
-
Sensory Evaluation: A panel of perfumers or trained evaluators assesses the two accords on odor strips over a full 24-hour dry-down.
-
Assessment Criteria: Panelists should focus on the effect of the novel aldehyde:
-
Does it enhance or detract from the other notes?
-
Does it add lift, richness, or volume?
-
Does it improve the tenacity or diffusion of the accord?
-
Does it create any unexpected or off-notes?
-
Table 3: Model Floral-Spicy Accord Formulation
| Ingredient | Parts (by weight) | Olfactory Contribution |
| Phenethyl Alcohol | 30.0 | Rose, Floral |
| Linalool | 20.0 | Floral, Woody, Fresh |
| Hedione® (Methyl Dihydrojasmonate) | 20.0 | Jasmine, Radiant Floral |
| Iso E Super® | 15.0 | Woody, Amber, Velvety |
| Eugenol | 4.0 | Clove, Spice |
| This compound | 1.0 | Test Material |
| Galaxolide® (50% in IPM) | 10.0 | Musk, Clean, Fixative |
| Total | 100.0 |
Safety and Handling
As a novel chemical, this compound should be handled with appropriate laboratory precautions.
-
Classification: The material is classified as an irritant.[1][3]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the neat material or concentrated solutions.
-
Handling: Use in a well-ventilated area or under a fume hood.
-
Sensitization: While specific data is unavailable, many aldehydes have the potential for skin sensitization.[9] All formulations intended for skin contact must adhere to internal safety assessments and guidelines established by regulatory bodies like the International Fragrance Association (IFRA).
Conclusion and Next Steps
The protocols detailed in this document provide a systematic and scientifically robust framework for the complete evaluation of this compound as a novel fragrance ingredient. By combining instrumental analysis with quantitative and qualitative sensory data, a comprehensive profile can be established.
Successful characterization will yield a "sensory fingerprint," stability data, and performance insights. This information will empower perfumers to confidently and creatively incorporate this unique aromatic aldehyde into new fragrance creations, potentially filling a unique space in the floral, spicy, or gourmand fragrance families.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Scentspiracy. (n.d.). Benzoic Aldehyde (100-52-7). Retrieved from [Link]
-
Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]
-
GoToStage.com. (2024, February 16). Sensory Directed Analysis: A Method for Identifying Key Sensory-Active Compounds. Retrieved from [Link]
-
News - Blogs. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]
-
Pairfum London. (2025, March 14). Fragrance Base Notes: The Olfactory Foundation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
ParfumPlus Magazine. (n.d.). Part 1 The Indispensable Perfumery Raw Material. Retrieved from [Link]
-
Testing Laboratory. (2026, January 10). Fragrance Stability Testing in Botanical Perfume Products. Retrieved from [Link]
-
Creative Formulas. (n.d.). Base Formulas. Retrieved from [Link]
-
VedaOils. (n.d.). How to Master Fragrance Formulation: Perfumer's Secret Guide. Retrieved from [Link]
-
Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Benzaldehyde. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Sensory Evaluation of a Perfume Made of Orange Essential Oil. Retrieved from [Link]
-
Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]
-
TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]
-
Testing Laboratory. (n.d.). Sensory Evaluation Testing of Cosmetic Fragrances. Retrieved from [Link]
-
Olfactorian. (n.d.). Benzaldehyde | Perfume Material. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Stability of fragrance test preparations applied in test chambers. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Oxford Biosciences. (n.d.). Stability Testing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Modern Fragrance Creation. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Objective: This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the synthesis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. The focus is on identifying, understanding, and mitigating the formation of common side products throughout the synthetic sequence.
Introduction: A Multi-Step Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. While the individual reactions are standard transformations in organic chemistry, each step presents unique challenges and potential for byproduct formation. The most logical and commonly employed synthetic route begins with a readily available precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde), and proceeds through three key transformations:
-
O-Allylation: A Williamson ether synthesis to form 4-(allyloxy)-3-methoxybenzaldehyde.
-
Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to install the allyl group on the aromatic ring, yielding 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[2]
-
O-Propoxylation: A final Williamson ether synthesis to convert the remaining phenol into a propyl ether, affording the target molecule.
This guide is structured to address issues chronologically as they appear in this synthetic pathway.
Part 1: Troubleshooting Guide for Side Product Formation
This section is designed in a question-and-answer format to address specific experimental observations that may indicate the presence of impurities or side products.
Q1: During the initial O-allylation of vanillin, my TLC plate shows a persistent lower Rf spot that stains with KMnO₄, in addition to my product spot. What is this impurity?
Answer: This is almost certainly unreacted vanillin, the starting material. The phenolic hydroxyl group in vanillin makes it significantly more polar than the resulting allyl ether product, leading to a lower Retention Factor (Rf) on normal-phase silica gel chromatography.
-
Causality: Incomplete reaction is the primary cause. This can stem from several factors:
-
Insufficient Base: The base (commonly K₂CO₃ or Cs₂CO₃) may be old, hydrated, or used in a substoichiometric amount, failing to deprotonate all the vanillin.
-
Inactive Allyl Bromide: The allyl bromide may have degraded, especially if stored improperly.
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Williamson ether syntheses on phenols can be slower than on aliphatic alcohols.
-
-
Troubleshooting & Mitigation:
-
Ensure the base is anhydrous and freshly ground. Using a slight excess (1.5-2.0 equivalents) is recommended.
-
Use a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) to accelerate the reaction.
-
Monitor the reaction closely by TLC until the vanillin spot is completely consumed.
-
Purify the crude product via column chromatography to separate the non-polar ether product from the polar starting material.
-
Q2: My Claisen rearrangement has a low yield, and the NMR spectrum of the crude product is complex, showing signals for both a phenolic -OH and vinyl protons characteristic of the starting allyl ether. Why did the reaction not go to completion?
Answer: The most common byproduct in a Claisen rearrangement is the starting material itself, 4-(allyloxy)-3-methoxybenzaldehyde.[3] The presence of both phenolic and starting ether signals indicates an incomplete thermal rearrangement.
-
Causality: The Claisen rearrangement is a thermally demanding pericyclic reaction that is highly sensitive to temperature.[4]
-
Insufficient Temperature: The activation energy for the rearrangement was not met, resulting in a sluggish or stalled reaction. Aromatic Claisen rearrangements often require temperatures exceeding 180-200 °C.[5]
-
Incorrect Solvent Choice: Using a solvent with a boiling point lower than the required reaction temperature will prevent the reaction from reaching the necessary thermal energy. High-boiling, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or N,N-diethylaniline are often effective.[5]
-
-
Troubleshooting & Mitigation:
-
Temperature Control: Ensure the reaction is heated to the correct temperature (typically 180-220 °C) and maintained there for several hours. Microwave-assisted heating can be highly effective for this transformation, offering rapid and uniform heating.[5]
-
Solvent: Use an appropriate high-boiling solvent. NMP is an excellent choice for this specific rearrangement.[5]
-
Inert Atmosphere: While not strictly required for the mechanism, conducting the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative degradation of the phenol product at high temperatures.
-
Q3: After the final O-propoxylation step and workup, my mass spectrometry results show a peak at M+16 relative to the expected product mass. What is this unexpected species?
Answer: This M+16 peak is a strong indicator that the aldehyde functional group has been oxidized to a carboxylic acid, forming 3-allyl-5-methoxy-4-propoxybenzoic acid . Aldehydes, particularly aromatic ones with electron-donating groups, can be sensitive to oxidation.
-
Causality:
-
Aerial Oxidation: Exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of base during workup, can facilitate oxidation.
-
Oxidizing Impurities: Peroxides in solvents (like older ethers or THF) or other trace oxidizing agents can cause this side reaction.
-
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Perform the reaction and, if possible, the workup under an inert atmosphere to minimize contact with oxygen.
-
Solvent Purity: Use freshly distilled or inhibitor-free, peroxide-checked solvents.
-
Workup Procedure: After the reaction is complete, quench it and proceed with the aqueous workup promptly. An acidic wash (e.g., dilute HCl) can remove the basic catalyst, and a subsequent wash with a mild reducing agent like sodium bisulfite solution can help remove some peroxidic impurities and any unreacted reagents.
-
Purification: The product aldehyde can be separated from the more polar carboxylic acid byproduct by column chromatography. Alternatively, an extraction with a dilute aqueous base (e.g., NaHCO₃ solution) can selectively remove the acidic byproduct into the aqueous layer.[6]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical parameters for a successful and high-yielding Claisen rearrangement in this synthesis?
The three most critical parameters are temperature, solvent, and reaction time. The rearrangement is a unimolecular, concerted process, meaning its rate is highly dependent on achieving the necessary activation energy. A temperature of at least 180 °C is typically required.[3] Using a high-boiling solvent like NMP or diethylaniline is essential to reach this temperature safely and effectively.[5] The reaction should be monitored by TLC or GC-MS to determine the optimal reaction time, as prolonged heating can lead to decomposition.
FAQ 2: Can the allyl group migrate to a different position on the ring during the Claisen rearrangement?
For this specific substrate, 4-(allyloxy)-3-methoxybenzaldehyde, the rearrangement is highly regioselective. The allyl group migrates exclusively to one of the two equivalent ortho positions (C3 or C5) relative to the ether oxygen. The product formed is 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[2][7] A subsequent[5][6]-sigmatropic shift (a Cope-type rearrangement) to the para position is theoretically possible but highly unfavorable because it would require disrupting the ring's aromaticity a second time and is sterically hindered.[3] Therefore, isomeric impurities from alternative migrations are not a significant concern in this step.
FAQ 3: How can I best purify the final product from unreacted materials and side products?
Flash column chromatography on silica gel is the most effective method for purifying the final product, this compound.[6] A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the components.
-
Elution Order (from first to last):
-
Final Product (Target Molecule): Least polar.
-
Claisen Rearrangement Starting Material: (If present) Slightly more polar.
-
Propoxylation Starting Material (Phenol): More polar due to the free -OH group.
-
Carboxylic Acid Side Product: Most polar, may require a significantly more polar eluent to move from the baseline.
-
Part 3: Data Summary and Experimental Protocols
Table 1: Key Compounds and Potential Side Products
| Compound Name | Role | Molecular Formula | Mol. Weight ( g/mol ) | Key Identification Notes |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Starting Material | C₈H₈O₃ | 152.15 | Highly polar (low Rf on TLC). Phenolic -OH peak in NMR. |
| 4-(Allyloxy)-3-methoxybenzaldehyde | Intermediate 1 | C₁₁H₁₂O₃ | 192.21[8] | Absence of phenolic -OH. Characteristic allyl ether signals in NMR (~4.6 ppm, ~6.0 ppm). |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Intermediate 2 | C₁₁H₁₂O₃ | 192.21[7] | Phenolic -OH present. Allyl group now attached to the ring (Ar-CH₂-, ~3.4 ppm). |
| This compound | Target Product | C₁₄H₁₈O₃ | 234.29 [9] | Absence of -OH. Propoxy signals present (~4.0 ppm triplet, ~1.8 ppm sextet, ~1.0 ppm triplet). |
| 3-Allyl-5-methoxy-4-propoxybenzoic acid | Oxidation Side Product | C₁₄H₁₈O₄ | 250.29 | Very polar. Broad -COOH proton in NMR (>10 ppm). Aldehyde proton (~9.8 ppm) is absent. |
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work should be performed in a fume hood with appropriate personal protective equipment.
Step 1: O-Allylation of Vanillin
-
To a solution of vanillin (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the vanillin is consumed.[2]
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude 4-(allyloxy)-3-methoxybenzaldehyde by flash column chromatography.
Step 2: Claisen Rearrangement
-
Dissolve 4-(allyloxy)-3-methoxybenzaldehyde (1.0 eq) in a minimal amount of N-methyl-2-pyrrolidone (NMP).
-
Heat the solution in a microwave reactor to 200 °C for 1-3 hours, or alternatively, reflux in N,N-diethylaniline under an N₂ atmosphere.[5]
-
Monitor the disappearance of starting material by TLC.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 3-allyl-4-hydroxy-5-methoxybenzaldehyde by column chromatography.[5]
Step 3: O-Propoxylation
-
Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).
-
Heat the mixture to reflux until the starting phenol is consumed (monitor by TLC).
-
Cool the mixture, filter the solids, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure this compound.
Part 4: Visualization of Reaction Pathways
Overall Synthetic Workflow
Caption: Synthetic route to the target molecule.
Troubleshooting the Claisen Rearrangement
Caption: Outcome of the Claisen rearrangement step.
References
- Benchchem. Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
- Benchchem. Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
- ChemicalBook. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
- Organic Chemistry Portal. Claisen Rearrangement.
- Master Organic Chemistry. The Cope and Claisen Rearrangements.
- PubChem. This compound. National Center for Biotechnology Information.
- PubChem. 4-(Allyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. National Center for Biotechnology Information.
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Claisen Rearrangement [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde | C11H12O3 | CID 1533806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(Allyloxy)-3-methoxybenzaldehyde | C11H12O3 | CID 2063823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C14H18O3 | CID 3152851 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Challenges of Polar Benzaldehyde Derivative Purification: A Technical Support Guide
For Immediate Release
Polar benzaldehyde derivatives, characterized by the presence of hydroxyl, amino, or other polar functional groups, are vital intermediates in pharmaceutical and fine chemical synthesis. However, their polarity often complicates purification, leading to issues such as poor separation, product degradation, and low yields. This guide is structured in a user-friendly question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My polar benzaldehyde derivative is streaking badly on my silica gel TLC plate, even with highly polar solvent systems. What's happening and how can I fix it?
A1: Streaking on silica gel TLC is a common problem with polar, and particularly basic, compounds like aminobenzaldehydes.[1] This occurs due to strong, sometimes irreversible, interactions with the acidic silanol groups (Si-OH) on the silica surface.[2] To mitigate this, you have a few options:
-
Deactivate the Silica: Before running your column, you can neutralize the acidic sites by pre-treating the silica gel. This can be done by washing the silica with a solvent mixture containing a small amount of a volatile base, such as 1-3% triethylamine in your elution solvent.[3]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1][3] For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) can be a highly effective alternative.[1][4]
-
Solvent System Modification: For aminobenzaldehydes, adding a small amount of ammonium hydroxide to your mobile phase can improve peak shape and reduce streaking.[1] A typical starting point would be a mixture of dichloromethane, methanol, and a small percentage of aqueous ammonium hydroxide.[1]
Q2: I'm trying to purify a hydroxybenzaldehyde, and I suspect it's oxidizing to the corresponding carboxylic acid during purification. How can I prevent this and remove the acid impurity?
A2: Benzaldehydes are notoriously susceptible to air oxidation, forming benzoic acid derivatives.[5][6] This is a frequent source of impurities.
-
Prevention: To minimize oxidation, it's advisable to store your crude and purified material under an inert atmosphere (nitrogen or argon) and at low temperatures.[3]
-
Removal of Acidic Impurity: The most effective way to remove the carboxylic acid byproduct is through a basic aqueous wash during your workup.[5] Dissolve your crude product in a water-immiscible organic solvent (like diethyl ether or ethyl acetate) and wash it with a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5] The acidic benzoic acid derivative will be deprotonated to its water-soluble salt and partition into the aqueous layer.[5]
Q3: My purification by column chromatography is resulting in a low yield. What are the likely causes for a polar benzaldehyde derivative?
A3: Low yield after column chromatography with polar compounds can stem from several factors:
-
Strong Adsorption: The high polarity of your derivative can lead to very strong adsorption on the silica column, making it difficult to elute completely.[7] You may need to use a more polar solvent system, such as adding methanol to your eluent, to recover your compound.[7]
-
Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds.[2] If you suspect this, performing a small-scale stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting can be informative.[2] If decomposition is observed, switching to a deactivated silica or an alternative stationary phase is recommended.[2]
-
Co-elution with Impurities: If your product is not completely separated from impurities, the fractions containing the pure compound may be limited, leading to a lower isolated yield.[7] Fine-tuning your solvent system through extensive TLC analysis is crucial to maximize separation.[7]
Q4: I've heard about using a bisulfite adduct for aldehyde purification. Is this suitable for polar benzaldehyde derivatives?
A4: Yes, the formation of a water-soluble bisulfite adduct is a classic and highly effective method for purifying aldehydes, including polar derivatives.[6][8][9][10][11][12] This technique is particularly useful for separating aldehydes from non-carbonyl-containing impurities.[8]
The aldehyde reacts with sodium bisulfite (NaHSO₃) to form a charged adduct that is soluble in water.[8][10][11][12] This allows you to wash away organic-soluble impurities. The aldehyde can then be regenerated by treating the aqueous layer with a base (like sodium carbonate or hydroxide) or an acid.[5][6]
Key Consideration: This method is not suitable if your desired product is the aldehyde itself and it contains base-sensitive functional groups, as the regeneration step often requires basic conditions.[13]
Troubleshooting Guide: Common Scenarios & Solutions
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product After Column Chromatography | Residual high-boiling point solvents (e.g., DMF, DMSO).[14] Incomplete removal of polar impurities. | Dry the product under high vacuum. If impurities persist, consider recrystallization or an alternative chromatographic method like reverse-phase HPLC. |
| Product Crystallizes on the Column | Low solubility of the compound in the chosen mobile phase.[4] The sample was loaded in a solvent in which it is poorly soluble, causing precipitation upon contact with the eluent.[4] | Choose a solvent system that ensures good solubility of your compound.[4] Load the sample onto the column using a minimal amount of a stronger solvent or adsorb it onto a small amount of silica gel before loading. |
| No Crystal Formation During Recrystallization | The compound is too soluble in the chosen solvent. The solution is not sufficiently supersaturated. | Try adding a non-polar "anti-solvent" (e.g., hexane) dropwise to the solution until it becomes cloudy, then gently heat until it clarifies and allow to cool slowly.[15] Scratch the inside of the flask with a glass rod to create nucleation sites. Use a seed crystal from a previous batch if available.[16] |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the hot solvent. | Use a lower boiling point solvent.[7] Adjust the solvent system by adding more of the "poor" solvent to the hot solution.[7] |
| Persistent Impurity with Similar Polarity | Co-elution during column chromatography. | Optimize the solvent system for chromatography by screening various solvent mixtures with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). Consider switching to a different stationary phase (e.g., alumina, C18).[7] Recrystallization can be very effective for separating compounds with different crystal lattice energies, even if their polarities are similar. |
Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted for the purification of a polar aromatic aldehyde from non-aldehydic impurities.[6][8]
-
Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent like methanol or ethanol in a separatory funnel.[8][9]
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a slight excess (e.g., 1.1 equivalents relative to the aldehyde). Shake the funnel vigorously for 1-2 minutes.[6] A white precipitate of the bisulfite adduct may form.[8]
-
Extraction of Impurities: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the separatory funnel. Shake and allow the layers to separate. The bisulfite adduct will be in the aqueous layer.
-
Wash: Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of water and combine the aqueous layers. The organic layer contains the non-aldehydic impurities and can be discarded (or processed if it contains other desired compounds).
-
Regeneration of Aldehyde: To regenerate the aldehyde, carefully add a saturated solution of sodium carbonate or a 10% sodium hydroxide solution to the combined aqueous layers with stirring until the solution is basic (pH > 8).[6]
-
Final Extraction: Extract the regenerated aldehyde from the aqueous layer with several portions of a fresh organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified aldehyde.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Workflow for Column Chromatography of Polar Basic Aldehydes
Sources
- 1. reddit.com [reddit.com]
- 2. Purification [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Aldehyde - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Guide to Improving the Storage Stability of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
Introduction
3-Allyl-5-methoxy-4-propoxy-benzaldehyde (CAS No. 876709-19-2) is a polysubstituted aromatic aldehyde with significant potential in fragrance development, organic synthesis, and pharmaceutical research.[1][2][3] Its unique molecular architecture, featuring a reactive aldehyde, an allyl group, and electron-donating alkoxy substituents, contributes to its desirable properties but also presents inherent stability challenges.[1] Researchers frequently encounter degradation during storage, leading to inconsistent experimental results and loss of valuable material.
This technical guide serves as a comprehensive support resource for professionals working with this compound. It provides in-depth troubleshooting advice, validated protocols, and a scientific rationale for best practices in handling and storage to ensure its long-term stability and integrity.
Section 1: Understanding the Instability - The "Why"
Q: Why is my sample of this compound degrading over time?
A: The instability of this compound is primarily due to two chemical functionalities in its structure: the aromatic aldehyde group and the allyl group. These groups are susceptible to specific degradation pathways, especially when exposed to common laboratory conditions.
-
Autoxidation of the Aldehyde: This is the most common and rapid degradation pathway. The aldehyde group (-CHO) is highly susceptible to oxidation upon exposure to atmospheric oxygen, converting it into the corresponding carboxylic acid (3-allyl-5-methoxy-4-propoxybenzoic acid).[4] This is a free-radical chain reaction that can be initiated by light, heat, or trace metal impurities.[5][6] The presence of benzoic acid as an impurity is a well-documented issue for benzaldehyde itself.[7]
-
Polymerization and Condensation: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic impurities or initiated by heat.[7][8] While the aromatic nature of this aldehyde offers some resonance stabilization compared to aliphatic aldehydes, this pathway can still occur over long-term storage, especially if the sample is not pure.[9][10]
-
Allyl Group Reactivity: The double bond in the allyl group can be a site for oxidation or polymerization, although this is generally less favorable than the oxidation of the aldehyde group.
The diagram below illustrates the primary degradation pathways that compromise the stability of the compound.
Caption: Primary degradation pathways for the target aldehyde.
Section 2: Troubleshooting Guide - Identifying and Quantifying Degradation
Q: How can I tell if my compound has degraded?
A: You can often identify degradation through a combination of visual inspection and analytical confirmation.
-
Visual Inspection:
-
Appearance of Solids: The primary oxidation product, the corresponding carboxylic acid, is often a solid at room temperature. The appearance of a white or off-white precipitate in the liquid aldehyde is a strong indicator of significant oxidation.[7]
-
Color Change: Pure aromatic aldehydes are typically colorless to pale yellow. A noticeable change to a deeper yellow or brownish color can indicate the formation of polymeric byproducts or other chromophoric impurities.
-
-
Odor: While subjective, a shift from the characteristic scent to a more acrid or rancid odor can suggest acid formation.
Q: What analytical techniques can I use to confirm and quantify degradation?
A: For quantitative assessment, chromatographic and spectroscopic methods are essential. We recommend using a combination of techniques for a comprehensive analysis. Validated GC and HPLC methods are commonly used for the analysis of benzaldehyde and its impurities.[11][12][13]
| Analytical Technique | Pure Compound Signature | Degraded Compound Signature |
| ¹H NMR Spectroscopy | Sharp singlet for the aldehyde proton (-CHO ) at ~9.8-10.0 ppm . | Appearance of a broad singlet for the carboxylic acid proton (-COOH ) at ~10-13 ppm . A decrease in the integration of the aldehyde proton signal relative to other stable protons on the molecule. |
| Gas Chromatography (GC-FID/MS) | A single major peak at a characteristic retention time. | A new, typically less volatile (longer retention time) peak corresponding to the carboxylic acid. The area of the parent aldehyde peak will be reduced. MS can confirm the mass of the degradant.[14] |
| High-Performance Liquid Chromatography (HPLC-UV) | A sharp, single peak at a specific retention time (detection at ~254 nm is common for aromatic systems).[12] | Appearance of a new peak for the more polar carboxylic acid, which will have a different retention time (often shorter on reverse-phase columns). |
| Thin-Layer Chromatography (TLC) | A single spot with a specific Rf value (e.g., in 4:1 Hexane:Ethyl Acetate). | A second, more polar spot (lower Rf value) that may streak, corresponding to the carboxylic acid. |
Section 3: Best Practices for Storage and Handling
Q: What are the ideal short-term (days to weeks) storage conditions for an actively used sample?
A: For samples in active use, the goal is to minimize exposure to air and light.
-
Temperature: Refrigerate at 2-8°C .[15]
-
Atmosphere: After each use, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert seal.[15]
Q: How should I prepare a new sample for long-term (months to years) storage?
A: Proper preparation upon receiving the material is critical for long-term stability. The best practice is to divide the bulk sample into smaller, single-use aliquots to avoid repeatedly exposing the entire stock to the atmosphere.
Experimental Protocol 1: Aliquoting for Long-Term Inert Storage
-
Preparation: Move the sealed manufacturer's bottle, several small amber glass vials (e.g., 1-2 mL) with PTFE-lined caps, and a clean glass syringe or pipette into a glove box or glove bag with an inert atmosphere (argon or nitrogen).
-
Inerting: Ensure all vials and tools inside the glove box are free of atmospheric oxygen and moisture.
-
Aliquoting: Carefully open the main bottle and dispense the desired volume into each small vial. Do not fill vials to the top; leave a small amount of headspace.
-
Sealing: Tightly cap each vial. For extra security, wrap the cap-vial interface with Parafilm® after removing the vials from the glove box.
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if in solution).
-
Storage: Place the sealed aliquots in a freezer at -20°C for optimal long-term preservation.[16][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C14H18O3 | CID 3152851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemstock.ae [chemstock.ae]
- 8. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. fiveable.me [fiveable.me]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. carlroth.com [carlroth.com]
- 17. carlroth.com [carlroth.com]
Technical Support Center: Formylation of Polysubstituted Aromatic Compounds
Welcome to the Technical Support Center for the formylation of polysubstituted aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a formyl group (–CHO) onto sterically hindered and electronically diverse aromatic scaffolds. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to facilitate the success of your synthetic endeavors.
Introduction: The Challenge of Polysubstituted Systems
Formylation is a cornerstone of organic synthesis, providing a direct route to aromatic aldehydes that are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] While numerous named reactions exist for this transformation, the formylation of polysubstituted aromatic compounds presents a unique set of challenges.[2][3] Steric hindrance can impede the approach of the formylating agent, while the electronic effects of multiple substituents can lead to low reactivity, poor regioselectivity, or undesired side reactions. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Troubleshooting Guides: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My formylation reaction is resulting in a low yield, with a significant recovery of the starting material. What are the potential causes and how can I improve the conversion?
A: Low yields in the formylation of polysubstituted aromatic compounds often stem from a combination of steric hindrance and electronic deactivation.
-
Causality: Polysubstituted aromatic rings can be electron-deficient due to the presence of electron-withdrawing groups, which reduces their nucleophilicity and slows down the electrophilic aromatic substitution.[4] Additionally, bulky substituents can physically block the reactive sites, preventing the formylating agent from approaching the aromatic ring.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Experimental Protocols:
Protocol 1: Enhancing Reactivity through Temperature and Time Adjustment
-
Initial Reaction Setup: Begin with your standard reaction conditions.
-
Incremental Temperature Increase: If the reaction is sluggish at room temperature, gradually increase the temperature in 10-15 °C increments. Monitor the reaction progress by TLC or LC-MS at each temperature point. For many formylation reactions, temperatures can range from 0°C to 80°C or higher.[1]
-
Extended Reaction Time: If heating is not viable due to substrate stability, extend the reaction time. Some reactions may require stirring for 24-48 hours to achieve a reasonable conversion.
-
Caution: Be mindful of potential side reactions or decomposition at elevated temperatures.
Protocol 2: Switching to a More Potent Formylation Reagent
If your current method is ineffective, consider a more reactive formylating agent. The choice of reagent should be guided by the electronic nature of your substrate.
Formylation Method Formylating Agent Typical Substrates Key Considerations Vilsmeier-Haack DMF/POCl₃ Electron-rich aromatics and heterocycles[1][5] The Vilsmeier reagent is a weaker electrophile; requires electron-rich substrates.[5] Rieche Dichloromethyl methyl ether/TiCl₄ Electron-rich phenols and arenes[6][7] Offers good regioselectivity for ortho-formylation of phenols.[6] Duff Hexamethylenetetramine (HMTA) Phenols and activated aromatic amines[8][9] Primarily for ortho-formylation of phenols.[8][9][10] Gattermann-Koch CO/HCl/Lewis Acid Alkylbenzenes[11][12][13] Limited substrate scope.[11][12] -
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of ortho- and para-isomers, and in some cases, I'm observing formylation at an unexpected position. How can I control the regioselectivity?
A: Regioselectivity in the formylation of polysubstituted aromatics is a delicate interplay of steric and electronic effects.
-
Causality: The directing effects of the existing substituents on the aromatic ring govern the position of electrophilic attack. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. However, in polysubstituted systems, these effects can be competing. Steric hindrance from bulky groups can disfavor formylation at the ortho-position, leading to a higher proportion of the para-isomer.[14]
-
Decision Tree for Addressing Poor Regioselectivity:
Caption: Decision tree for addressing poor regioselectivity.
-
Experimental Protocols:
Protocol 3: Leveraging Steric Hindrance with Bulky Reagents
-
Reagent Selection: If you desire para-formylation in the presence of an ortho-directing group, consider using a bulkier formylating reagent. For instance, in a Friedel-Crafts type formylation, a more sterically demanding Lewis acid-formylating agent complex can favor attack at the less hindered para-position.
-
Example: The Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl₄ can exhibit regioselectivity influenced by steric factors.[14]
Protocol 4: Employing a Directing Group Strategy
-
Introduction of a Directing Group: If feasible, introduce a removable directing group onto your substrate that can chelate to the formylating agent and direct the reaction to a specific position.
-
Common Directing Groups: Hydroxyl and amino groups are excellent directing groups, often leading to exclusive ortho-formylation due to hydrogen bonding or chelation with the electrophile.[10][15]
-
Deprotection: After the formylation step, the directing group can be removed under appropriate conditions.
-
Issue 3: Substrate or Product Decomposition
Q: I'm observing significant decomposition of my starting material or the desired aldehyde product under the reaction conditions. What could be causing this instability?
A: Decomposition can be triggered by harsh reaction conditions, the inherent instability of the substrate or product, or side reactions.
-
Causality: Many formylation reactions employ strong Lewis acids or highly reactive electrophiles that can be incompatible with sensitive functional groups on the substrate.[16] The formyl group itself is an electron-withdrawing group and can be susceptible to further reactions or degradation under certain conditions.[17]
-
Troubleshooting Strategies:
-
Milder Reaction Conditions: Opt for a formylation method that proceeds under milder conditions. For example, the Duff reaction often uses acetic acid or trifluoroacetic acid, which can be less harsh than the strong Lewis acids used in Gattermann-type reactions.[8]
-
Protecting Groups: If your substrate contains sensitive functional groups (e.g., amines, alcohols), consider protecting them before the formylation step.[18][19][20][21] The choice of protecting group is crucial and should be stable to the formylation conditions and readily removable afterward.
-
Careful Work-up: The work-up procedure is critical. For instance, in the Vilsmeier-Haack reaction, the quenching of excess POCl₃ with ice-cold water must be done carefully to control the exotherm and prevent degradation of the product.[22]
-
Frequently Asked Questions (FAQs)
Q1: Can I formylate a polysubstituted aromatic ring that contains a nitro group? A1: Formylating aromatic rings with strong electron-withdrawing groups like a nitro group is challenging due to the deactivation of the ring towards electrophilic attack.[1][23] Reactions like the Gattermann-Koch and Vilsmeier-Haack are generally not effective for such substrates.[1][23] You may need to consider alternative synthetic routes, such as introducing the formyl group prior to nitration or using a nucleophilic aromatic substitution approach if applicable.
Q2: How can I avoid di-formylation of my substrate? A2: Di-formylation can occur if the mono-formylated product is still sufficiently activated for a second electrophilic attack. To minimize this, you can:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the formylating agent.
-
Lower the Temperature: Running the reaction at a lower temperature can help to improve selectivity for the mono-formylated product.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as a significant amount of the desired product has formed.
Q3: My Vilsmeier-Haack reaction is not working, and I suspect my DMF is old. How can I check its quality? A3: N,N-Dimethylformamide (DMF) can decompose over time to produce dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, reducing its effectiveness.[4][24] A common indicator of old DMF is a fishy odor due to the presence of dimethylamine.[4][24] For best results, use anhydrous DMF from a freshly opened bottle or distill it from a suitable drying agent before use.
Q4: Are there any "green" or more environmentally friendly formylation methods? A4: Research into greener formylation methods is ongoing. Some approaches focus on using less hazardous reagents and solvents. For example, there have been developments in using solid-supported catalysts or performing reactions under solvent-free conditions.[25] While not always applicable to complex polysubstituted systems, it is worth exploring the recent literature for greener alternatives for your specific substrate.
References
- Duff reaction. (n.d.). In Grokipedia.
- Gattermann Koch Reaction Detailed Explanation with Applications. (n.d.). In Testbook.
- Gattermann and Gattermann-Koch Formylation. (n.d.). In Thermo Fisher Scientific - US.
- Gattermann Koch Reaction Mechanism. (2025, August 25). In CollegeSearch.
- Gattermann-Koch Reaction: Mechanism, Limitations and Examples. (n.d.). In Collegedunia.
- Gattermann Koch Reaction: Mechanism, Application, Limitation. (2023, August 21). In Science Info.
- Duff reaction. (n.d.). In Wikipedia.
- A theoretical study of the Duff reaction: insights into its selectivity. (2016, October 7). In Semantic Scholar.
- Technical Support Center: Vilsmeier-Haack Reaction Workup. (n.d.). In Benchchem.
- Formylation. (n.d.). In Wikipedia.
- Process for formylation of aromatic compounds. (n.d.). In Google Patents.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (n.d.). In MDPI.
- A theoretical study of the Duff reaction: insights into its selectivity. (n.d.). In RSC Publishing.
- A Theoretical Study of the Duff Reaction: Insights into its Selectivity. (n.d.). In ResearchGate.
- Technical Support Center: Optimizing Aromatic Formylation Reactions. (n.d.). In Benchchem.
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021, July 9). In Reddit.
- Why is formyl chloride highly unstable and reactive?. (n.d.). In Benchchem.
- Troubleshooting guide for the formylation of aromatic amines. (n.d.). In Benchchem.
- Amino Acid-Protecting Groups. (2019, November 19). In [Source not provided].
- Rieche formylation. (n.d.). In Wikipedia.
- Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2025, October 16). In ResearchGate.
- Protective Groups. (n.d.). In Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. (n.d.). In Chemistry Steps.
- Protecting Groups. (n.d.). In [Source not provided].
- Protection of Functional Groups. (n.d.). In [Source not provided].
- Aldehydes as CO Releasing Molecules: In Situ and Ex Situ Giese Reactions and Palladium-Catalyzed Aminocarbonylations. (2025, September 25). In NIH.
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Technical Support Center: Preventing and Troubleshooting Oxidation of Benzaldehyde Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice on preventing the oxidation of benzaldehyde derivatives, a common challenge that can impact experimental reproducibility, product purity, and the overall success of your research. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter in the laboratory.
Introduction: The Challenge of Benzaldehyde Stability
Benzaldehyde and its derivatives are versatile reagents in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and other fine chemicals.[1][2] However, their utility is often hampered by their susceptibility to autoxidation.[3][4] Exposure to atmospheric oxygen can readily convert the aldehyde to the corresponding carboxylic acid, primarily benzoic acid in the case of benzaldehyde.[5][6] This degradation can interfere with reactions, poison catalysts, and lead to impurities that are often difficult to remove.[3] Understanding the mechanism of this oxidation and implementing preventative measures are critical for ensuring the integrity of your starting materials and the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the oxidation of benzaldehyde derivatives.
Q1: Why is my benzaldehyde derivative oxidizing, and what is the primary product?
A: Benzaldehyde and its derivatives are prone to a process called autoxidation, where they react with atmospheric oxygen.[3][5] This is a free-radical chain reaction that can be initiated by light.[3][7] The ultimate product of this oxidation is the corresponding benzoic acid derivative.[3] The reaction proceeds through the formation of a peroxybenzoic acid intermediate, which then reacts with another molecule of benzaldehyde to yield two molecules of benzoic acid.[7][8]
Q2: How can I visually identify if my benzaldehyde has oxidized?
A: A common sign of oxidation is the presence of a white crystalline solid, which is benzoic acid, within the liquid benzaldehyde.[3][7] Over time, the benzaldehyde may also turn yellow.[4][9] It is important to note that a significant amount of benzoic acid can be dissolved in the aldehyde even without the presence of visible crystals.[7]
Q3: What are the optimal storage conditions to prevent the oxidation of benzaldehyde derivatives?
A: Proper storage is the first line of defense against oxidation. Key recommendations include:
-
Airtight Containers: Store in tightly sealed, airtight containers to minimize contact with oxygen. It is also advisable to leave as little headspace as possible in the container.[3][10]
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, storing under an inert atmosphere of nitrogen or argon is highly effective.[3][11][12]
-
Light Protection: Benzaldehyde is sensitive to light, which can catalyze oxidation.[3][7] Always store it in opaque or amber-colored glass bottles.[3]
-
Temperature Control: The ideal storage temperature is between 15°C and 25°C.[3] While refrigeration can slow the rate of oxidation, it may also cause the less soluble benzoic acid to crystallize out of the solution.[3][7]
-
Addition of Inhibitors: For long-term storage, the addition of a radical inhibitor like hydroquinone or Butylated Hydroxytoluene (BHT) can be effective.[7][11][13]
Q4: Can I use a benzaldehyde derivative that has partially oxidized?
A: It is strongly recommended to purify the benzaldehyde derivative before use if oxidation has occurred. The presence of the corresponding benzoic acid can interfere with many reactions, particularly those that are base-sensitive or employ catalysts that can be poisoned by acids.[3] For critical applications, always use freshly purified material.[13]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of benzaldehyde derivatives.
Problem 1: My reaction is sluggish or failing, and I suspect my benzaldehyde derivative is impure.
-
Probable Cause: The presence of benzoic acid, the oxidation product, can alter the pH of the reaction mixture and interfere with catalysts or reagents.
-
Solution: Before use, purify the benzaldehyde derivative to remove the acidic impurity. A common and effective method is to wash the aldehyde with a basic solution.
Protocol: Basic Aqueous Wash for Benzoic Acid Removal
-
Dissolve the impure benzaldehyde derivative in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.[6]
-
Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the separatory funnel.[4][6]
-
Shake the funnel vigorously, periodically venting to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The benzoic acid will be converted to its water-soluble sodium salt and extracted into the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution one or two more times.[14]
-
Wash the organic layer with water to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]
-
Filter to remove the drying agent, and remove the solvent under reduced pressure to obtain the purified benzaldehyde derivative. For ultimate purity, distillation under reduced pressure is recommended.[7][15]
Problem 2: I observe a white precipitate in my benzaldehyde derivative upon storage, especially in the cold.
-
Probable Cause: The white precipitate is likely the corresponding benzoic acid, which is less soluble in the aldehyde at lower temperatures.[3][7]
-
Solution: The presence of this precipitate confirms that significant oxidation has occurred. The material should be purified using the basic aqueous wash protocol described above before use. While warming the solution may redissolve the benzoic acid, it does not remove the impurity.
Problem 3: My benzaldehyde derivative is yellowing over time.
-
Probable Cause: Yellowing can be an indication of oxidation and the formation of various byproducts.[9]
-
Solution: While a slight yellow tint may not always significantly impact a reaction, it is a sign of degradation. For sensitive applications, it is best to purify the aldehyde by distillation. Storing the purified material under an inert atmosphere and protected from light can prevent recurrence.[3][11]
Troubleshooting Workflow
Caption: A troubleshooting workflow for issues related to benzaldehyde derivative oxidation.
Preventative Measures and Protocols
Proactive measures are key to maintaining the quality of your benzaldehyde derivatives.
Using Inhibitors for Long-Term Storage
For long-term storage, adding a small amount of an antioxidant can effectively inhibit the free-radical autoxidation process.
| Inhibitor | Typical Concentration | Mechanism of Action |
| Hydroquinone | 0.01 - 0.1% | Reacts with peroxy free radicals to form stable compounds, breaking the oxidation chain reaction.[16] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A radical scavenger that terminates the free-radical chain reaction of autoxidation.[17] |
| Catechol | 0.01 - 0.1% | Similar to hydroquinone, it acts as a radical scavenger to prevent air oxidation.[11] |
Protocol: Storage Under an Inert Atmosphere
Excluding oxygen is the most direct way to prevent oxidation. This can be achieved through blanketing or sparging with an inert gas.[12][18]
Materials:
-
Schlenk flask or a vial with a septum-sealed cap
-
Source of dry, inert gas (Nitrogen or Argon)[10]
-
Needles and tubing
Procedure (Blanketing):
-
Add the purified benzaldehyde derivative to the storage vessel.
-
Insert a needle connected to the inert gas source through the septum, ensuring the needle tip is above the liquid level.
-
Insert a second needle as an outlet to allow the air in the headspace to be displaced.
-
Flush the headspace with the inert gas for several minutes.
-
Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas.
-
Seal the septum with paraffin film for extra security.
Procedure (Sparging): Sparging involves bubbling the inert gas through the liquid to remove dissolved oxygen.[19][20]
-
Insert a long needle connected to the inert gas source through the septum, with the tip submerged in the liquid benzaldehyde derivative.
-
Insert a second, shorter needle as an outlet.
-
Gently bubble the inert gas through the liquid for 10-15 minutes.
-
After sparging, raise the long needle above the liquid level and continue to flush the headspace for a few minutes.
-
Remove the outlet needle, then the inlet needle.
-
Seal the container.
Mechanism of Autoxidation
Understanding the mechanism highlights the critical role of oxygen and radical initiators.
Sources
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- 7. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
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- 9. technopharmchem.com [technopharmchem.com]
- 10. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
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- 14. researchgate.net [researchgate.net]
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- 18. Nitrogen [oxar.co.il]
- 19. westairgases.com [westairgases.com]
- 20. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Allyl Benzaldehydes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry to analyze allyl benzaldehyde derivatives. Here, we move beyond simple spectral interpretation to address the complex fragmentation behaviors, troubleshoot common experimental issues, and provide a deeper understanding of the underlying chemical principles.
Introduction: The Analytical Challenge of Allyl Benzaldehydes
Allyl benzaldehydes are a class of compounds characterized by two reactive moieties: an aromatic aldehyde and an allyl group. This bifunctionality presents a unique challenge and opportunity in mass spectrometry analysis. Under electron ionization (EI), the fragmentation patterns are a composite of pathways originating from the stable aromatic core and the rearrangement-prone allyl substituent. Understanding the interplay between these groups is critical for accurate structural elucidation and isomer differentiation. This guide provides the foundational knowledge and practical troubleshooting strategies to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the routine analysis of allyl benzaldehydes.
Q1: What is the expected molecular ion (M+) for my allyl benzaldehyde sample?
The molecular ion peak corresponds to the intact molecule minus one electron. To calculate the expected m/z value, determine the molecular formula (C₁₀H₁₀O for the parent allyl benzaldehyde) and sum the integer masses of the most abundant isotopes (C=12, H=1, O=16). For the parent structure, this is (10 * 12) + (10 * 1) + (16 * 1) = 146 m/z . Always confirm the molecular weight of your specific derivative.
Q2: Why is the molecular ion peak at m/z 146 weak or completely absent in my EI spectrum?
The absence of a clear molecular ion is a frequent issue and can be attributed to several factors:
-
High Ionization Energy : Standard 70 eV ionization can be too energetic for the molecule, causing it to fragment almost completely upon ionization.[1]
-
Thermal Instability : Allyl-containing compounds can be thermally labile. High temperatures in the GC injector port or the MS ion source can cause decomposition before the molecule is ionized.[1]
-
Instrument Contamination : A contaminated ion source can lead to inefficient ionization and suppression of the molecular ion signal.[1]
For troubleshooting, refer to the detailed guide in Section 4.1 .
Q3: What are the most characteristic fragment ions I should look for?
The spectrum is typically a combination of fragments from the benzaldehyde core and the allyl group. Key fragments to identify are:
-
[M-1]⁺ (m/z 145) : Loss of a hydrogen radical, often from the aldehyde, forming a stable acylium ion.
-
[M-29]⁺ (m/z 117) : Loss of the formyl radical (•CHO).
-
[M-41]⁺ (m/z 105) : Loss of the allyl radical (•CH₂CH=CH₂). This often leads to a stable benzoyl cation.
-
Allyl Cation (m/z 41) : The [C₃H₅]⁺ ion is a hallmark of allyl-containing compounds and is often a prominent peak.[2]
**Q4: How can I distinguish between ortho-, meta-, and para-allyl benzaldehyde using mass spectrometry?
While meta- and para- isomers often yield very similar fragmentation patterns, ortho-substituted compounds can exhibit unique fragmentation pathways due to the proximity of the two functional groups.[3][4] This is known as the "ortho effect," where the groups can interact, often leading to rearrangement reactions and the formation of unique fragment ions.[3][4] For example, an ortho-allyl benzaldehyde might show a characteristic loss of a neutral water molecule (if a rearrangement allows for a hydrogen transfer), which would be absent in the meta- and para- isomers. Careful comparison of the relative abundances of key fragments is essential for differentiation.
Core Fragmentation Pathways
To effectively troubleshoot, a firm grasp of the fundamental fragmentation mechanisms is essential. The ionization of an allyl benzaldehyde molecule creates a radical cation [M]•+, which is the starting point for a cascade of fragmentation events.
The fragmentation can be visualized as follows:
Caption: Primary EI fragmentation pathways for a generic allyl benzaldehyde.
-
Loss of a Hydrogen Radical (-•H) : The molecular ion can lose a hydrogen atom, typically from the aldehyde group, to form a stable [M-1]⁺ acylium ion at m/z 145 .[5][6]
-
Loss of a Formyl Radical (-•CHO) : Cleavage of the C-C bond between the aromatic ring and the carbonyl group results in the loss of a 29 Da formyl radical, yielding an ion at m/z 117 .[6]
-
Loss of an Allyl Radical (-•C₃H₅) : The bond between the aromatic ring and the allyl group can break, leading to the loss of a 41 Da allyl radical. This produces a prominent ion at m/z 105 , corresponding to the benzoyl cation.
-
Formation of the Allyl Cation : Benzylic cleavage can also lead to the formation of the resonance-stabilized allyl cation [C₃H₅]⁺ at m/z 41 .[2] This is often a significant peak in the lower mass range.
-
Formation of the Phenyl Cation : The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da) to form the phenyl cation [C₆H₅]⁺ at m/z 77 .[5][6]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the analysis of allyl benzaldehydes.
Problem: Weak or Absent Molecular Ion Peak
A weak or missing molecular ion peak is one of the most common challenges, hindering the primary identification of the compound.
Caption: Systematic workflow for diagnosing a weak or absent molecular ion peak.
-
Verify Sample Purity & Stability :
-
Causality : Impurities or degradation products can co-elute and suppress the ionization of your target analyte.
-
Action : Confirm the purity of your sample using an orthogonal technique like NMR or LC-UV. Ensure the sample has not degraded in the solvent prior to injection.
-
-
Review GC Conditions :
-
Causality : Allyl benzaldehydes can be thermally sensitive. An excessively hot injector can cause the molecule to degrade before it even reaches the MS source.[1]
-
Action :
-
Lower the injector temperature in 20°C increments (e.g., from 250°C to 230°C, then to 210°C).
-
Ensure you are using a deactivated, inert inlet liner to prevent catalytic degradation.[7]
-
Consider a faster column temperature ramp to minimize the time the analyte spends at elevated temperatures.
-
-
-
Adjust MS Parameters :
-
Causality : The standard 70 eV ionization energy might be too high, causing excessive fragmentation.[1]
-
Action : If your instrument software allows, reduce the electron ionization energy. Acquiring spectra at lower energies (e.g., 20-30 eV) can significantly reduce fragmentation and enhance the relative abundance of the molecular ion. Note that this will alter the fragmentation pattern and may reduce sensitivity.
-
-
Consider Softer Ionization Techniques :
-
Causality : EI is a "hard" ionization technique. Softer methods impart less energy to the molecule, promoting the formation of the molecular ion.
-
Action : If available, use Chemical Ionization (CI). CI typically produces a strong protonated molecule peak [M+H]⁺ at m/z 147, which provides clear molecular weight information.
-
Problem: My Fragmentation Pattern Doesn't Match the Library Spectrum
Discrepancies between your experimental spectrum and a library spectrum (e.g., from NIST) are common and can be misleading.
| Potential Cause | Explanation & Action |
| Instrumental Differences | Library spectra are often generated on magnetic sector or quadrupole instruments under specific conditions. Your instrument (e.g., a Time-of-Flight or Ion Trap) may have different mass resolving power and sensitivity, leading to variations in relative ion abundances. Action : Do not rely solely on library matching. Manually interpret the key fragments based on known chemical principles. |
| Co-eluting Impurities | A small, co-eluting peak can contribute ions to your spectrum, causing a mismatch. Action : Check your chromatogram for peak purity. Zoom in on the baseline around your peak of interest. Use the background subtraction feature in your software carefully.[8] |
| GC Conditions | The temperature program and carrier gas flow rate can subtly affect how the analyte fragments. Action : Ensure your GC method parameters are as close as possible to those used for the library spectrum, if known. Run a known standard of your compound on your instrument to create your own reference spectrum.[8] |
| Ion Source Contamination | A dirty ion source can lead to mass discrimination and altered fragmentation ratios. Action : Perform routine ion source cleaning as recommended by the instrument manufacturer. Check your tune report for signs of contamination.[7][9] |
Experimental Protocols
Standard Protocol for GC-MS Analysis of Allyl Benzaldehydes
This protocol provides a robust starting point for analyzing allyl benzaldehyde samples.
-
Sample Preparation :
-
Prepare a 1 mg/mL stock solution of the allyl benzaldehyde standard in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with the same solvent.
-
-
GC-MS Instrument Parameters :
-
GC System : Agilent 8890 GC (or equivalent)
-
MS System : Agilent 5977B MSD (or equivalent)
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector :
-
Mode: Split (50:1 ratio)
-
Temperature: 230°C
-
Injection Volume: 1 µL
-
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program :
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters :
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: 35 - 400 amu
-
-
-
Data Acquisition & Analysis :
-
Perform a solvent blank injection first to ensure system cleanliness.
-
Inject the 10 µg/mL sample.
-
Analyze the resulting chromatogram and mass spectrum. Identify the molecular ion and key fragments as described in this guide. Compare the spectrum to a reference or library database (e.g., NIST).[10]
-
References
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
- Filo. (2025, October 5).
- Scribd. (n.d.).
- Yang, J. J., Gobeli, D. A., Pandolfi, R. S., & El-Sayed, M. A. (1983). Wavelength dependence of the multiphoton ionization-fragmentation mass spectrometric pattern of benzaldehyde. The Journal of Physical Chemistry, 87(12), 2255–2260.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Restek. (n.d.). Troubleshooting Guide.
- eGyanKosh. (n.d.).
- Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.
- BenchChem. (2025).
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
- Innovatech Labs. (2018, April 23). The Beginner's Guide to Interpreting GC/MS Results.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- Agilent Technologies. (n.d.). GC Troubleshooting.
- Todua, N. G., & Mikaia, A. I. (2016). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. PubMed.
- National Institute of Standards and Technology. (n.d.).
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- 2. Mass Spectrometry [www2.chemistry.msu.edu]
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- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 7. youtube.com [youtube.com]
- 8. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Technical Support Center: Resolving Overlapping Peaks in NMR Spectra of Substituted Benzaldehydes
Welcome to the technical support center for NMR spectroscopy. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with overlapping peaks in the NMR spectra of substituted benzaldehydes. As a Senior Application Scientist, I've compiled this resource to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your analytical work. Our goal is to move beyond simple peak picking and achieve accurate structural elucidation.
Introduction: The Challenge of Aromatic Signal Congestion
Troubleshooting Guide: A Phased Approach to Resolution
We will address the problem of overlapping peaks in a logical, tiered approach, starting with the simplest and most accessible methods and progressing to more advanced techniques.
Phase 1: Simple Adjustments to Experimental Conditions
These initial steps are often sufficient to resolve minor to moderate peak overlap and should always be your first line of defense.
Question 1: My aromatic signals are a broad, unresolved multiplet. What is the quickest and easiest thing I can try?
Answer: The most straightforward initial step is to re-acquire the spectrum in a different deuterated solvent.[1] The phenomenon known as Aromatic Solvent-Induced Shift (ASIS) can be remarkably effective.[1][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your analyte's protons due to anisotropic effects, often "spreading out" the overlapping signals.[3]
The Science Behind It: Solvents like benzene-d₆ create a diamagnetic shielding cone. When your benzaldehyde derivative associates with the solvent molecules, protons located in the shielding region will experience an upfield shift, while those in the deshielding region will shift downfield. This differential shifting can be enough to resolve previously overlapping peaks.[3]
Experimental Protocol: Solvent Change
-
Sample Preparation: Prepare a new sample of your substituted benzaldehyde at a similar concentration in an alternative deuterated solvent (e.g., benzene-d₆, acetone-d₆, or pyridine-d₅).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the new spectrum to your original spectrum (e.g., in CDCl₃) to see if the aromatic signals have resolved.
| Solvent | Typical Effect on Aromatic Protons | Considerations |
| CDCl₃ | Standard, relatively non-interacting. | Often the starting point. |
| Benzene-d₆ | Induces significant upfield shifts (ASIS). | Can be very effective for resolving aromatic signals. |
| Acetone-d₆ | Can cause downfield shifts due to association with the olefinic proton.[3] | Good alternative to chlorinated solvents. |
| Pyridine-d₅ | Can induce shifts through interactions with the aromatic ring. | Useful for specific solute-solvent interactions. |
| DMSO-d₆ | Strong solvent, can be useful for poorly soluble compounds. | Residual water peak can be broad. |
Question 2: I've tried a few different solvents, and while there's some improvement, a couple of key peaks are still overlapping. What's my next move?
Answer: The next step is to perform Variable Temperature (VT) NMR experiments. Modifying the temperature can influence several factors that affect chemical shifts, including molecular conformation, rates of chemical exchange, and the thermodynamics of solute-solvent interactions.[1] Even a modest change of 10-20°C can sometimes provide the necessary resolution.
The Science Behind It: For molecules with rotational freedom (e.g., around the aryl-CHO bond), the populations of different conformers can be temperature-dependent. Since the chemical shift of a proton is a weighted average of its environments in each conformer, changing the temperature can alter this average and shift the resonance.
Experimental Protocol: Variable Temperature NMR
-
Initial Setup: With your sample in the spectrometer, allow the temperature to equilibrate to the standard probe temperature (e.g., 298 K) and acquire a reference spectrum.
-
Temperature Adjustment: Incrementally increase or decrease the temperature (e.g., in 10 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Data Acquisition: Acquire a spectrum at each temperature.
-
Analysis: Stack the spectra and observe any changes in chemical shifts and resolution.
Phase 2: Chemical Intervention with Lanthanide Shift Reagents
When simple experimental adjustments are insufficient, chemical intervention can be a powerful tool.
Question 3: My peaks are stubbornly overlapped. I've heard about Lanthanide Shift Reagents (LSRs). How do they work and are they suitable for my substituted benzaldehyde?
Answer: Lanthanide shift reagents are paramagnetic complexes that can be invaluable for resolving overlapping signals.[4][5][6][7][8] They are particularly effective for molecules containing Lewis basic functional groups, such as the aldehyde in your compound.[4][8] The LSR coordinates reversibly with the lone pair of electrons on the aldehyde oxygen. This brings the paramagnetic lanthanide ion into close proximity with your molecule, inducing large changes in the chemical shifts of nearby protons.[4][5][8]
The Science Behind It: The paramagnetic lanthanide ion generates a strong local magnetic field. This field alters the effective magnetic field experienced by the protons in your molecule, leading to significant shifts in their resonance frequencies. The magnitude of this induced shift is dependent on the distance and angle of the proton relative to the lanthanide ion, with closer protons experiencing larger shifts.[6][7] This distance-dependent effect is what allows for the separation of overlapping signals.[7]
Common Lanthanide Shift Reagents
| Reagent | Lanthanide Ion | Typical Shift Direction |
| Eu(fod)₃ | Europium (Eu³⁺) | Downfield (to higher ppm)[7] |
| Pr(fod)₃ | Praseodymium (Pr³⁺) | Upfield (to lower ppm)[6] |
fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate
Experimental Protocol: Using Lanthanide Shift Reagents
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your pure compound.
-
Stock Solution: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add a small aliquot of the LSR stock solution to your NMR tube, shake well, and acquire another spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until you achieve the desired peak separation. It is crucial to add the LSR stepwise to track which peak is which as they shift.
-
Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR to your compound. This can provide additional structural information.
Caution: LSRs can cause line broadening, which can decrease resolution if too much is added.[8] Also, they are hygroscopic and their effectiveness can be diminished by water in the sample.[8]
Phase 3: Advanced 2D NMR Techniques
If the above methods fail, or if you need unambiguous assignments, two-dimensional (2D) NMR is the definitive solution. By spreading the spectral information across a second dimension, you can resolve even severely overlapping signals.[9][10]
Question 4: I need to be absolutely certain about my assignments, but the aromatic region is a mess. Which 2D NMR experiment should I use?
Answer: For resolving overlapping proton signals in substituted benzaldehydes, several 2D NMR experiments are highly effective. The choice depends on the specific information you need.
Workflow for Choosing a 2D NMR Experiment
Caption: Decision tree for selecting the appropriate 2D NMR experiment.
-
COSY (Correlation Spectroscopy): This is the fundamental experiment for identifying which protons are J-coupled (typically through 2-3 bonds).[11][12][13][14] A cross-peak between two proton signals in a COSY spectrum indicates that they are coupled to each other. This is excellent for tracing out the spin systems of the aromatic ring.[11][12]
-
TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[11][12] This can be particularly useful in complex aromatic systems to identify all protons belonging to the same ring.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH).[11][12][14] By spreading the proton signals out according to the much larger chemical shift range of ¹³C, you can resolve protons that overlap in the 1D spectrum.[15][16]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[11][12][13] This is extremely powerful for piecing together the carbon skeleton and assigning quaternary carbons. For a substituted benzaldehyde, you can see correlations from the aldehyde proton to the ipso- and ortho-carbons of the ring.
Phase 4: Post-Acquisition Data Processing
Sometimes, the resolution is hidden within the data you've already acquired. Advanced processing techniques can help to digitally separate overlapping signals.
Question 5: I have a high-quality 1D spectrum, but there is still some residual overlap. Can I resolve this with software?
Answer: Yes, a technique called peak deconvolution or line fitting can be used to mathematically separate overlapping peaks.[9][10][17] This method involves fitting a series of theoretical lineshapes (typically Lorentzian or Gaussian) to the experimental data.[17][18][19] The software then optimizes the position, height, and width of these theoretical peaks to best match the experimental spectrum, providing an estimate of the area of each individual component peak.[10][18]
Workflow for Peak Deconvolution
Caption: Basic workflow for peak deconvolution using NMR processing software.
The Science Behind It: Deconvolution algorithms use least-squares fitting to minimize the difference between the experimental spectrum and the sum of the computer-generated lineshapes.[18] The underlying assumption is that an experimental NMR peak is a Lorentzian function, though in practice, a mix of Lorentzian and Gaussian shapes often provides a better fit to account for factors like field inhomogeneity.[19]
Protocol for Peak Deconvolution (General Steps)
-
Data Preparation: Ensure your spectrum has been properly phased and baseline corrected.
-
Region Selection: In your NMR processing software, select the region containing the overlapping peaks.
-
Peak Picking: Manually or automatically pick the peaks within the selected region. Your software will use these as a starting point for the deconvolution.[20]
-
Initiate Deconvolution: Select the deconvolution or line fitting function in your software.[20] You can often choose the lineshape model (e.g., Lorentzian, Gaussian, or a mix).[19][20]
-
Analyze Results: The software will output a table of the fitted peaks with their precise chemical shifts, heights, widths, and areas.[20] It will also typically show the individual fitted peaks overlaid on your spectrum and a "residual" trace showing the difference between the experimental and fitted data. A small, random residual indicates a good fit.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons of substituted benzaldehydes so prone to overlapping? A1: The protons on a substituted aromatic ring often experience very similar electronic environments, which leads to close chemical shifts. The electron-withdrawing nature of the aldehyde group influences the electron density around the ring, and this effect, combined with the effects of other substituents, can cause the signals to cluster in a narrow region of the spectrum.[1]
Q2: I see a signal around 10 ppm. Is this always the aldehyde proton? A2: A signal in the range of 9.5-10.5 ppm is highly characteristic of an aldehyde proton.[21][22] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[21] It is typically a singlet unless there are protons on an adjacent carbon.[22]
Q3: Can I use ¹³C NMR to help with the assignment of overlapping ¹H signals? A3: Absolutely. While ¹³C NMR doesn't directly resolve the ¹H signals, it provides the carbon backbone information. When used in conjunction with a 2D HSQC experiment, you can correlate each proton to its attached carbon, which is a powerful way to resolve proton overlap.[16]
Q4: Are there any "pure shift" NMR techniques that can help? A4: Yes, "pure shift" or broadband homonuclear decoupled ¹H NMR experiments are advanced techniques that can simplify complex spectra by collapsing all multiplets into singlets.[15] This results in a spectrum with much higher resolution, where each chemically distinct proton appears as a single sharp peak, making it much easier to resolve overlapping signals.[15]
Q5: My sample is very dilute. Will these techniques still work? A5: For dilute samples, signal-to-noise can be a limiting factor, especially for 2D NMR experiments which are inherently less sensitive than 1D ¹H NMR. If your sample is mass-limited, consider using a more concentrated solution in a smaller diameter NMR tube (e.g., 3mm or 1.7mm) to increase sensitivity.[16] For 2D experiments on dilute samples, you will need to increase the number of scans, which will significantly increase the experiment time.[16]
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Raza, A. R., & Stothers, J. B. (1968). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Canadian Journal of Chemistry, 46(9), 1571–1576. Retrieved January 17, 2026, from [Link]
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Moser, A. (2009, August 18). Using Peak Deconvolution to Extract the 1H Count. ACD/Labs. Retrieved January 17, 2026, from [Link]
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qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research. Retrieved January 17, 2026, from [Link]
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Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? (2020, December 9). Chemistry Notes. Retrieved January 17, 2026, from [Link]
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Schrader, T. O., et al. (2021). An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D. Metabolites, 11(4), 223. Retrieved January 17, 2026, from [Link]
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NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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Snape, C. E., et al. (1989). One and two-dimensional NMR methods for elucidating structural characteristics of aromatic fractions from petroleum and synthetic fuels. Energy & Fuels, 3(3), 295–302. Retrieved January 17, 2026, from [Link]
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Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. (2004). Bioinformatics, 20(10), 1611–1618. Retrieved January 17, 2026, from [Link]
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Lanthanide shift reagents in nmr. (2015, June 29). [PPTX]. Slideshare. Retrieved January 17, 2026, from [Link]
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NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). [Video]. YouTube. Retrieved January 17, 2026, from [Link]
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The 1 H NMR chemical shift d H of the benzaldehyde proton (C À HO) in... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved January 17, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Solubility Enhancement for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
<_ _>
Introduction
Welcome to the technical support guide for 3-Allyl-5-methoxy-4-propoxy-benzaldehyde. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the scientific rationale and practical protocols to achieve reliable and reproducible experimental results.
Section 1: Understanding the Solubility Challenge
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of this compound is a direct result of its chemical structure. The molecule consists of a core benzaldehyde ring, which is aromatic and inherently nonpolar.[1][2] The addition of three specific functional groups—an allyl group (-CH2-CH=CH2), a methoxy group (-OCH3), and a propoxy group (-OCH2CH2CH3)—significantly increases its lipophilicity, or "oil-loving" nature.
Section 2: The Co-Solvent Approach: Your First Line of Attack
This is the most common and direct method for solubilizing hydrophobic compounds for in vitro work. The strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a high-concentration stock solution, which can then be diluted into the aqueous assay medium.[8]
Q2: What is the best organic solvent to prepare a high-concentration stock solution?
A2: Dimethyl sulfoxide (DMSO) is the industry-standard and most recommended solvent for this purpose.[9][10] Its strong ability to dissolve a wide range of both polar and nonpolar compounds makes it an exceptional choice for creating stock solutions from chemical libraries.[10]
Table 1: Comparison of Common Co-Solvents
| Solvent | Formula | Key Properties | Typical Stock Conc. | Recommended Final Conc. (Cell-based) |
| DMSO | (CH₃)₂SO | Polar aprotic, miscible with water, high boiling point (189°C).[10] | 10-100 mM | < 0.5% (ideally ≤ 0.1%)[11][12][13] |
| Ethanol (EtOH) | C₂H₅OH | Polar protic, miscible with water, volatile. | 10-50 mM | < 1.0% |
| Methanol (MeOH) | CH₃OH | Polar protic, miscible with water, volatile, more toxic than EtOH. | 10-50 mM | < 0.5% |
Q3: I have my DMSO. What is the step-by-step protocol for preparing a stock solution?
A3: Adherence to a precise protocol is critical for reproducibility.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Use sterile, high-quality, anhydrous DMSO.
-
Weigh Compound: Accurately weigh out a precise amount of this compound. For example, weigh 2.34 mg (the molecular weight is 234.29 g/mol ).
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to achieve the desired concentration. For 2.34 mg to make a 10 mM stock, you would add 1.0 mL of DMSO.
-
Aid Dissolution: Mix thoroughly by gentle vortexing.[9] If the compound does not dissolve completely, you may use a brief sonication in a water bath or gentle warming (e.g., 37°C).[9] Caution: Heat can degrade some compounds; use it judiciously.
-
Visual Inspection: Ensure the final solution is clear, with no visible particulates or cloudiness.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes.[9] This prevents repeated freeze-thaw cycles which can degrade the compound. Store at -20°C or -80°C.[9]
Q4: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my cell culture medium. What's happening and how do I fix it?
A4: This is the most common failure point and is known as aqueous precipitation . While the compound is soluble in the highly organic environment of 100% DMSO, diluting it into a predominantly aqueous solution shifts the polarity dramatically. The compound is no longer soluble in this new environment and precipitates.[8]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound. The precipitation indicates you have exceeded the compound's solubility limit in the final assay medium.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution.[14] First, dilute the 100% DMSO stock into a smaller volume of your aqueous buffer, mix well, and then transfer that to the final plate. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.
-
Increase the Final DMSO Concentration (with caution): You can slightly increase the final percentage of DMSO in your assay, but this carries a risk of cellular toxicity. Most immortalized cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[11][15][16] Crucially, you must run a "vehicle control" (see Q6) with the exact same final DMSO concentration to ensure the solvent itself is not causing an effect.[9][12]
-
Switch to an Advanced Solubilization Method: If the above steps fail, you will need to employ a more advanced technique as described in the next section.
Section 3: Advanced Solubilization Techniques
When co-solvents alone are insufficient or cause toxicity, more sophisticated formulation strategies are required.
Q5: The required DMSO concentration is toxic to my cells, and lowering the compound concentration makes the effect disappear. What are my other options?
A5: When co-solvency fails, the next step is to use excipients that can encapsulate or interact with the hydrophobic compound to keep it dispersed in an aqueous solution. The two most common and effective methods for in vitro assays are using cyclodextrins or non-ionic surfactants.[17][18][19][20]
Option 1: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[21][22][23] The hydrophobic this compound molecule can become trapped (or "included") within the hydrophobic cavity, forming a water-soluble "inclusion complex".[21][22][24] This complex effectively shields the hydrophobic drug from the aqueous environment.[21]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in parenteral formulations due to its high water solubility and low toxicity compared to unmodified β-cyclodextrin.[]
Protocol 3.1: Solubilization using HP-β-CD
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Add Compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate Complexation: Vigorously stir or shake the mixture overnight at room temperature.[26] This allows time for the inclusion complexes to form.
-
Filter: Use a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is your working solution. The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC or UV-Vis spectroscopy).
Option 2: Using Non-Ionic Surfactants (Detergents)
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous solution.[17]
-
Recommended Agents: Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally mild and less likely to denature proteins compared to ionic detergents.[27][28] They are commonly used to permeabilize or lyse cells, so it is critical to use them at very low, non-lytic concentrations.[29]
Table 2: Comparison of Advanced Solubilization Methods
| Method | Mechanism | Recommended Agent | Pros | Cons |
| Cyclodextrins | Forms a 1:1 inclusion complex, encapsulating the hydrophobic molecule.[21][30] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Low cellular toxicity, widely used in pharmaceutical formulations.[] | Can be less effective for very large molecules; complexation can be slow. |
| Surfactants | Partitions the compound into the hydrophobic core of micelles. | Tween® 20, Triton™ X-100 | Highly effective at solubilizing very hydrophobic compounds. | Can disrupt cell membranes and interfere with assays even at low concentrations.[27][31] Requires careful concentration optimization. |
Section 4: Experimental Best Practices & Controls
Q6: How can I be sure that the solvent or excipient isn't causing the biological effect I'm observing?
A6: This is a critical question that is addressed by using a vehicle control . A vehicle is the delivery agent for your compound (e.g., 0.5% DMSO in media, or 5% HP-β-CD in PBS).[32][33] The vehicle control group in your experiment receives the exact same concentration of the vehicle as the treatment groups, but without the active compound.[33][34][35]
Why it's essential: Any effect observed in the vehicle control group can be attributed to the solvent/excipient itself. By comparing your treated group to the vehicle control group (not just an untreated control), you can confidently isolate the effect of your compound. For example, DMSO is known to have biological effects, including inducing cell differentiation or exhibiting toxicity at higher concentrations.[10][15] Without a vehicle control, you might mistakenly attribute a solvent-induced effect to your compound.[36]
Section 5: Summary Workflow
The following diagram outlines the decision-making process for solubilizing a challenging compound like this compound.
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Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a potential therapeutic are built.[1][2] The compound 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a polysubstituted aromatic aldehyde, serves as a valuable precursor in the synthesis of novel bioactive molecules, including anti-cancer agents.[3] Its specific arrangement of functional groups—allyl, methoxy, and propoxy—offers a rich scaffold for medicinal chemistry, but also presents unique challenges in purification and analysis.
The presence of even trace impurities can have profound consequences, potentially altering pharmacological activity, introducing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[4] Therefore, a robust, multi-modal analytical strategy is not just recommended; it is essential. This guide provides an in-depth comparison of critical analytical techniques for assessing the purity of this compound, grounded in the principles of scientific integrity and supported by validated methodologies.
The Analytical Imperative: A Multi-Technique Approach
No single analytical method can provide a complete picture of a compound's purity. Each technique offers a unique lens, and by combining their strengths, we can achieve a comprehensive and trustworthy purity profile. The choice of methods is dictated by the physicochemical properties of the target molecule and the spectrum of potential impurities, which often stem from the synthetic route.
Common impurities in substituted benzaldehydes can include unreacted starting materials, reagents, over-oxidation products (e.g., benzoic acids), reduction products (e.g., benzyl alcohols), and process-related contaminants like residual solvents or trace metals.[5][6][7] A holistic purity assessment workflow is therefore designed to detect and quantify this diverse range of potential contaminants.
Workflow for Comprehensive Purity Analysis
The following diagram illustrates a logical workflow for the purity assessment of a newly synthesized batch of this compound. This workflow ensures that different classes of impurities are systematically identified and quantified.
Caption: A logical workflow for the comprehensive purity analysis of a synthetic compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity
HPLC is the cornerstone of purity determination for non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.[4]
Why It's Chosen:
-
Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize the separation of aromatic aldehydes and their potential by-products.
-
Quantification: With a UV or Diode Array Detector (DAD), the area percentage of the main peak provides a reliable estimation of purity. For higher accuracy, quantification against a certified reference standard is performed.
-
Validation: HPLC methods are rigorously validated according to international guidelines like ICH Q2(R1) to ensure accuracy, precision, and reliability.[8][9]
Comparative Data: HPLC Purity Analysis
The table below presents typical data from a reversed-phase HPLC analysis, comparing a production batch of this compound with a competitor's analogue, 3-Allyl-4,5-dimethoxybenzaldehyde.
| Parameter | This compound (Our Batch) | 3-Allyl-4,5-dimethoxybenzaldehyde (Competitor A) |
| Retention Time (Main Peak) | 8.21 min | 7.54 min |
| Purity (Area %) | 99.65% | 98.81% |
| Impurity 1 (RT 6.5 min) | 0.15% (Starting Material) | 0.55% (Unidentified) |
| Impurity 2 (RT 9.8 min) | 0.08% (Benzoic Acid derivative) | 0.32% (Starting Material) |
| Total Other Impurities | 0.12% | 0.32% |
Data is illustrative and based on a standard C18 column with a water/acetonitrile gradient.
Expert Interpretation: The data clearly shows a higher purity profile for our target compound. Critically, the major impurities are identified and quantified at low levels. The competitor product shows a significant unidentified impurity, which poses a risk in sensitive applications like drug development.[10]
Detailed Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% A, ramp to 10% A over 15 minutes, hold for 2 minutes, return to 60% A and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[11]
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock. Dilute 1:10 in mobile phase for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Contaminants
While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities such as residual solvents from the synthesis and purification stages. GC-MS is the gold standard for identifying and quantifying these substances.[12][13]
Why It's Chosen:
-
High Sensitivity: GC-MS can detect volatile organic compounds (VOCs) at parts-per-million (ppm) levels or lower.[12]
-
Definitive Identification: The mass spectrometer fragments molecules into predictable patterns, creating a "fingerprint" that allows for unambiguous identification against spectral libraries like NIST.[13]
-
Regulatory Compliance: Regulatory bodies like the ICH have strict limits for residual solvents in pharmaceutical products, making this analysis mandatory.[10]
Detailed Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a Mass Spectrometric detector.
-
Column: DB-624 or equivalent (for solvent analysis), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C for 5 min, ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Headspace Parameters: Vial equilibration at 80 °C for 15 min.
-
Mass Spectrometer: Scan mode from 35 to 350 amu.
-
Sample Preparation: Accurately weigh ~50 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO) and seal immediately.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Chromatographic methods typically determine relative purity (area %). Quantitative Nuclear Magnetic Resonance (qNMR), however, provides a direct measure of absolute purity without the need for a specific reference standard of the analyte itself.[14][15]
Why It's Chosen:
-
Primary Ratio Method: The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[16][17] By comparing the integral of a known analyte proton signal to that of a highly pure, stable internal standard of known concentration, the absolute purity of the analyte can be calculated.
-
Structural Confirmation: The NMR spectrum simultaneously confirms the chemical structure of the main component and can reveal structurally similar impurities (e.g., isomers) that might co-elute in HPLC.
-
No Compound-Specific Standard Needed: This is a major advantage when analyzing novel or research compounds for which a certified reference standard does not yet exist.[15]
The qNMR Calculation: The purity (P) of the analyte is determined using the following equation[14]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
std = Internal Standard
Detailed Protocol: ¹H qNMR Purity Determination
-
Instrumentation: High-field NMR spectrometer (≥400 MHz) with high signal-to-noise and resolution.
-
Internal Standard: Select a high-purity (>99.9%), non-reactive standard with sharp signals that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into a vial. Dissolve completely in a known volume of deuterated solvent (e.g., 0.75 mL CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to ensure complete signal recovery between scans.
-
Data Processing: Carefully phase and baseline the spectrum. Integrate the selected, well-resolved signals for both the analyte and the internal standard. Apply the purity equation.
Complementary Techniques: Elemental Analysis and LC-MS
Elemental Analysis (CHN): This technique determines the percentage of Carbon, Hydrogen, and Nitrogen in a compound. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₄H₁₈O₃). A close match provides strong evidence for the compound's elemental composition and lack of significant inorganic or highly carbon-disparate impurities.[18][19]
Liquid Chromatography-Mass Spectrometry (LC-MS): When unknown peaks are observed in the HPLC chromatogram, LC-MS is employed to identify them. By coupling the separation power of HPLC with the mass-determining capability of a mass spectrometer, a precise mass can be obtained for each impurity, providing crucial clues to its identity.
Conclusion and Recommendations
The purity analysis of this compound demands a scientifically rigorous and multi-faceted approach. Relying on a single technique, such as HPLC area percent, is insufficient for the demands of drug discovery and development.
As a Senior Application Scientist, my recommendation is to establish a tiered analytical cascade:
-
Tier 1 (Batch Release): Use a validated HPLC-UV method for routine purity assessment (area %) and a GC-MS headspace method to control residual solvents.
-
Tier 2 (Reference Standard Characterization): For a definitive purity assignment of a reference lot, employ ¹H qNMR for absolute purity and confirm the elemental composition with Elemental Analysis .
-
Tier 3 (Investigation): Use LC-MS to investigate and identify any unknown impurities that appear during stability studies or process changes.
By integrating these complementary techniques, researchers and drug developers can have the highest degree of confidence in the quality of their synthetic intermediates, ensuring the integrity and success of their downstream applications.
References
-
Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry. [Link][1]
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Aquigen Bio Sciences. (n.d.). The Role of API Impurity Profiling in Drug Development. [Link][2]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
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Veeprho. (2020). Impurity Profiling in Drug Development. [Link][20]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link][14]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9][21]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: A versatile tool for the analysis of metabolites and other small molecules. Journal of Natural Products, 70(3), 589–595.
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?[Link][17]
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Longdom Publishing. (n.d.). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. [Link][4]
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Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. [Link][15]
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Avomeen. (n.d.). GC MS Volatile Impurity Testing. [Link][12]
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VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link][18]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link][19]
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Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS. [Link][13]
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Acta Pharmaceutica. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. [Link][11]
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Unambiguous Structural Elucidation: A Comparative Guide to the Validation of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde by X-ray Crystallography
In the landscape of drug discovery and materials science, the precise molecular architecture of a novel compound is the bedrock upon which all subsequent research is built. For a molecule such as 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a substituted aromatic aldehyde with potential applications as a versatile synthetic building block, an unassailable understanding of its three-dimensional structure is paramount. This guide provides an in-depth technical comparison of the methods available for its structural validation, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind the experimental choices in this definitive method and objectively compare its performance against other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides unparalleled, high-resolution insights into the atomic and molecular structure of crystalline materials.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can precisely determine the three-dimensional arrangement of atoms, including bond lengths, bond angles, and absolute configuration.[1][2] This technique stands as the most comprehensive method available for molecular structure determination.
The power of X-ray crystallography lies in its ability to generate a detailed electron density map of the molecule, from which an unambiguous atomic model can be built. This provides a definitive and static picture of the molecule's conformation in the solid state.
Experimental Protocol: A Self-Validating System
The journey from a synthesized powder to a validated crystal structure is a meticulous process, with each step designed to ensure the integrity and accuracy of the final model.
Step 1: Crystallization - The Rate-Limiting Step
The initial and often most challenging step is to obtain a high-quality single crystal of this compound, typically 0.1-0.3 mm in size.[3] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility, allowing for the ordered arrangement of molecules into a crystal lattice. Common crystallization techniques for small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). The slow diffusion of the precipitant's vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.
The choice of solvent is critical and often determined empirically. For this compound, a range of solvents from non-polar (e.g., hexane) to polar (e.g., ethanol, ethyl acetate) should be screened.
Step 2: Crystal Mounting and Data Collection
A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer, which consists of an X-ray source, the goniometer for sample positioning, and a detector.[3] The crystal is cooled, typically to 100 K, using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
The data collection process involves rotating the crystal through various orientations while it is irradiated with a monochromatic X-ray beam.[3] The diffracted X-rays are recorded by the detector as a series of diffraction spots. A complete dataset is collected over a wide range of angles to ensure all unique reflections are measured.
Step 3: Structure Solution and Refinement
The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map.
This initial model is then refined against the experimental data. This is an iterative process where the atomic positions, thermal parameters, and other variables are adjusted to improve the agreement between the calculated diffraction pattern from the model and the observed diffraction pattern. The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible for a good quality structure.
Workflow for X-ray Crystallography Validation
Caption: Workflow of single-crystal X-ray crystallography.
Data Archiving and Public Access
Upon successful structure determination, the results are typically prepared in a standard Crystallographic Information File (CIF) format. This file contains all the necessary information about the crystal structure, including unit cell dimensions, atomic coordinates, and experimental parameters. To ensure scientific integrity and facilitate future research, it is standard practice to deposit the CIF in a public database such as the Cambridge Structural Database (CSD) for organic and metal-organic compounds, or the Crystallography Open Database (COD).[2][4][5][6]
Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides a definitive 3D structure, other spectroscopic techniques offer complementary information and are often more readily accessible.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
-
¹H NMR: For this compound, the proton NMR spectrum would be expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the aromatic protons, and the protons of the allyl, methoxy, and propoxy groups. The splitting patterns and coupling constants would reveal the connectivity of these protons.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon of the aldehyde (around 190 ppm), as well as signals for the aromatic and aliphatic carbons.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, providing a comprehensive picture of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about the molecular structure.
For this compound (Molecular Weight: 234.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z 234. Characteristic fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1), the formyl group (M-29), and fragmentation of the substituent groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for:
-
C=O stretch (aldehyde): A strong, sharp peak around 1700 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C=C stretch (aromatic and allyl): Peaks in the 1500-1600 cm⁻¹ region.
-
C-O stretch (ether): Strong absorptions in the 1000-1300 cm⁻¹ region.
Performance Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry. | Connectivity, chemical environment of atoms, stereochemistry in solution. | Molecular weight, elemental formula, structural fragments. | Presence of functional groups. |
| Sample Phase | Solid (single crystal). | Solution. | Gas/Solution. | Solid/Liquid/Gas. |
| Strengths | Unambiguous and definitive structure determination, high resolution. | Provides information about dynamic processes in solution, no need for crystals. | High sensitivity, small sample requirement. | Fast, simple, and provides a quick fingerprint of the molecule. |
| Limitations | Requires high-quality single crystals, provides a static picture of the molecule. | Can be complex to interpret for large molecules, does not provide precise bond lengths/angles. | Does not provide stereochemical information, interpretation can be challenging. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of a novel compound like this compound is a critical step in its development for any application. Single-crystal X-ray crystallography stands as the unequivocal gold standard, providing a high-resolution, three-dimensional view of the molecule. Its ability to determine the precise arrangement of atoms, bond lengths, and angles offers a level of certainty that is unmatched by other techniques.
However, a comprehensive structural elucidation strategy should ideally integrate data from multiple analytical methods. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while mass spectrometry confirms the molecular weight and offers fragmentation clues. IR spectroscopy serves as a rapid and effective tool for functional group identification. By leveraging the complementary strengths of these techniques, with X-ray crystallography as the ultimate arbiter of the three-dimensional structure, researchers can proceed with confidence in their understanding of the molecule's fundamental architecture.
References
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Crystallography Open Database. (n.d.). Retrieved from [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. Retrieved from [Link]
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ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
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Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., ... & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic acids research, 40(D1), D420-D427. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
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Brainly. (2023). NMR Analysis of Benzaldehyde. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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Taylor & Francis Online. (2006). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 25(1), 121-127. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]
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Filo. (2025). Mass fragmentation in benzaldehyde. Retrieved from [Link]
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Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
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YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
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Howard Hughes Medical Institute. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]
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RSC Publishing. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]
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Sci-Hub. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Organic Magnetic Resonance, 3(2), 243-248. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Vanillin and 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related compounds is paramount for innovation. This guide provides a comparative analysis of the well-characterized benzaldehyde, vanillin, and a lesser-known derivative, 3-Allyl-5-methoxy-4-propoxy-benzaldehyde.
While vanillin has been the subject of extensive research, establishing a broad spectrum of biological activities, publicly available experimental data on this compound is notably scarce.[1] This guide will, therefore, synthesize the wealth of data on vanillin to establish a performance benchmark. We will then engage in a predictive comparison for this compound, grounded in structure-activity relationships, and propose a suite of robust experimental protocols to facilitate future direct comparative studies.
Structural Overview: The Foundation of Function
At their core, both molecules share a benzaldehyde scaffold, a benzene ring with a formyl (-CHO) group. The specific substitutions on this ring are the primary determinants of their biological efficacy.[1]
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Features a hydroxyl (-OH) group and a methoxy (-OCH₃) group.[2] This phenolic aldehyde is the primary component of vanilla bean extract.[2]
-
This compound: This synthetic derivative possesses an allyl (-CH₂CH=CH₂) group, a methoxy group, and a propoxy (-OCH₂CH₂CH₃) group.[3] The replacement of the hydroxyl group with a propoxy group and the addition of an allyl group are significant modifications expected to influence its biological profile.
Comparative Analysis of Biological Activities
This section will delve into the known biological activities of vanillin and project the potential activities of this compound based on its structural attributes.
Antioxidant Activity
Vanillin: Vanillin is a well-documented antioxidant.[4][5] It demonstrates potent radical scavenging activity, in some assays stronger than ascorbic acid and Trolox.[6] This activity is largely attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.
This compound: The absence of a phenolic hydroxyl group in this molecule suggests that its antioxidant activity, if any, would likely be lower than that of vanillin when assessed via assays dependent on hydrogen atom donation. However, the presence of the allyl group could potentially contribute to some antioxidant effect through different mechanisms. Further experimental validation is necessary to determine its antioxidant capacity.
Table 1: Reported Antioxidant Activity of Vanillin
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference(s) |
| Vanillin | 0.81 | Stronger than Ascorbic Acid and Trolox | [1][6][7] |
| Vitamin C (Standard) | 0.44 | - | [1][7] |
Note: A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory Activity
Vanillin: Vanillin exhibits significant anti-inflammatory properties.[4][8] It can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8][9][10] This effect is mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[9][11]
This compound: The structural modifications may influence its anti-inflammatory potential. While a direct prediction is challenging without experimental data, the overall lipophilicity introduced by the propoxy and allyl groups could affect its interaction with cellular membranes and intracellular targets involved in inflammation. It is plausible that it may still interact with inflammatory signaling pathways, though the potency and mechanism might differ from vanillin.[1]
Antimicrobial Activity
Vanillin: Vanillin demonstrates broad-spectrum antimicrobial activity against various bacteria, yeasts, and molds.[8][12] Its mode of action is generally considered bacteriostatic rather than bactericidal, and it can disrupt the cell membrane.[8] It has shown efficacy against both Gram-positive and Gram-negative bacteria.[8]
Table 2: Antibacterial Spectrum of Vanillin
| Organism Type | Examples | Activity | Reference(s) |
| Gram-negative Bacteria | Escherichia coli, Salmonella | Effective | [8][9] |
| Gram-positive Bacteria | Staphylococcus aureus | Effective | [8][9] |
Note: The minimal inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for vanillin against various strains are reported to be in the range of 1.25–2.5 mg/mL and 5–10 mg/mL, respectively.[9][11]
This compound: The increased lipophilicity due to the propoxy and allyl groups might enhance its ability to interact with and disrupt microbial cell membranes, potentially leading to significant antimicrobial activity. The allyl group, in particular, is a feature of other natural compounds with known antimicrobial properties. This suggests that this compound could be a promising candidate for antimicrobial applications, though this requires experimental verification.
Proposed Experimental Workflows for Direct Comparison
To empirically determine and compare the biological activities of these two compounds, a series of well-established in vitro assays are recommended. The following protocols provide a framework for such an investigation.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the free radical scavenging ability of a compound.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of both vanillin and this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compounds.
-
Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Caption: Workflow for DPPH Radical Scavenging Assay.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in appropriate media.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Collect the cell supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Calculate the concentration of nitrite as an indicator of NO production.
-
Determine the inhibitory effect of the compounds on NO production.
-
Caption: Workflow for Nitric Oxide Inhibition Assay.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Experimental Protocol:
-
Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., E. coli or S. aureus).
-
Prepare serial dilutions of the test compounds in a 96-well plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the microbial suspension.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Signaling Pathway Insights
The biological activities of benzaldehyde derivatives are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Vanillin has been shown to inhibit this pathway, thereby reducing the expression of inflammatory genes. It is plausible that this compound could also modulate this pathway.
Caption: Vanillin's inhibitory effect on the NF-κB signaling pathway.
Conclusion
Vanillin is a versatile bioactive compound with well-documented antioxidant, anti-inflammatory, and antimicrobial properties. In contrast, this compound represents a structurally related yet understudied molecule. Based on structure-activity relationship principles, it is hypothesized that the modifications in its structure—specifically the replacement of the hydroxyl with a propoxy group and the addition of an allyl group—may alter its biological activity profile. It is plausible that its antioxidant capacity might be reduced, while its antimicrobial potential could be enhanced due to increased lipophilicity.
This guide provides the foundational knowledge on vanillin's bioactivity and a structured experimental framework to rigorously evaluate and compare it with this compound. The proposed protocols offer a starting point for researchers to generate the much-needed empirical data to unlock the potential of this novel benzaldehyde derivative.
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Faki, H. E., & El-Din, M. F. G. (Year). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
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Li, Y., et al. (2024). Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Benzaldehydes as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The benzaldehyde scaffold is a foundational structure in medicinal chemistry, recognized for its synthetic accessibility and presence in numerous natural products.[1] While unsubstituted benzaldehyde exhibits modest antimicrobial properties, its true potential is unlocked through strategic substitution on the benzene ring.[2][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of substituted benzaldehydes, offering field-proven insights and experimental data to guide the development of novel antimicrobial agents.
The Core Scaffold: Unraveling the Antimicrobial Action
Benzaldehyde and its derivatives exert their antimicrobial effects through various mechanisms. A primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and subsequent cell death.[1][4] Additionally, these compounds can interact with critical biological targets, such as sulfhydryl groups on the cell surface, effectively inhibiting vital enzymatic processes.[5][6] Some benzaldehydes have also been shown to interfere with bacterial quorum sensing pathways, which are crucial for biofilm formation and virulence.[7]
Comparative Analysis: The Influence of Ring Substituents on Antimicrobial Potency
The antimicrobial efficacy of benzaldehydes is profoundly influenced by the nature, position, and number of substituents on the aromatic ring.[1] Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these complex relationships.[5][6]
2.1. Hydroxyl (-OH) Substitution: A Key to Enhanced Activity
The presence of hydroxyl groups is a critical determinant of antimicrobial activity.[4] Generally, an increase in the number of hydroxyl groups correlates with enhanced potency.[8]
-
Monohydroxybenzaldehydes: While an improvement over unsubstituted benzaldehyde, their activity is often moderate.
-
Dihydroxybenzaldehydes: Compounds like 2,3-dihydroxybenzaldehyde and 2,5-dihydroxybenzaldehyde (gentisaldehyde) show significantly increased antimicrobial activity against a range of bacteria, including Staphylococcus aureus.[9][10] Studies have reported a Minimum Inhibitory Concentration (MIC₅₀) of 500 mg/L for these compounds against bovine mastitis isolates of S. aureus.[10]
-
Trihydroxybenzaldehydes: Tri-substituted derivatives, such as 2,4,6-trihydroxybenzaldehyde, are among the most potent in this class.[8]
The position of the hydroxyl group is also crucial. Ortho-substitution (position 2) appears to be particularly favorable for antibacterial action.[5][8]
2.2. Methoxy (-OCH₃) Substitution: A Modulating Factor
Methoxy groups can either enhance or diminish antimicrobial activity depending on their interplay with other substituents.[8] For instance, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-known antimicrobial agent.[7] However, in some cases, methoxy groups can reduce the activity compared to their hydroxyl counterparts.[8] Comparative studies on trimethoxybenzaldehyde isomers have revealed significant differences in their antifungal activity against Candida albicans, with the 2,4,6-isomer being the most potent.[1]
2.3. Halogenation: A Potentiation Strategy
The introduction of halogen atoms (e.g., chlorine, bromine) onto the benzaldehyde ring is a well-established strategy for enhancing antimicrobial activity.[2][11] Halogenation increases the lipophilicity of the molecule, which can facilitate its passage through microbial cell membranes.[12]
-
Chlorinated Derivatives: Compounds like 5-chloro-2-hydroxybenzaldehyde have been used as scaffolds for synthesizing potent antimicrobial sulfonamides.[13][14]
-
Dichloro-derivatives: 3,5-dichloro-2,4-dihydroxy benzaldehyde has demonstrated significant inhibitory action against various bacteria and fungi.[15]
2.4. Electron-Withdrawing Groups: The Impact of Nitro (-NO₂) Groups
Electron-withdrawing groups, such as the nitro group, can significantly enhance antimicrobial potential.[2] Nitro-substituted benzaldehydes, particularly when part of a larger molecular structure like a Schiff base or thiosemicarbazone, have shown promising activity against both Gram-positive and Gram-negative bacteria.[16][17] The position of the nitro group (ortho, meta, or para) influences the compound's electronic properties and, consequently, its biological activity.[18][19][20]
Quantitative Data Summary: A Comparative Overview
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted benzaldehydes against representative microorganisms, providing a clear comparison of their potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | Staphylococcus aureus | 500,000 (as mg/L) | [9][10] |
| 2,5-Dihydroxybenzaldehyde | Staphylococcus aureus | 500,000 (as mg/L) | [9][10] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | 250 | [1] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans | 1000 | [1] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus | 15.62-31.25 (as µmol/L) | [13] |
Proposed Mechanism of Action & Structure-Activity Relationship
The antimicrobial action of substituted benzaldehydes is a multi-faceted process. The aldehyde functional group is a key electrophile that can react with nucleophilic residues in microbial proteins, such as the sulfhydryl groups of cysteine. This interaction can lead to enzyme inactivation and disruption of cellular processes. The substituents on the benzene ring modulate this reactivity and influence the molecule's physicochemical properties.
Caption: Key Structure-Activity Relationships of Substituted Benzaldehydes.
Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.
Protocol 1: Synthesis of Substituted Benzaldehydes
Numerous methods exist for the synthesis of substituted benzaldehydes.[21][22] A common approach involves the formylation of a substituted benzene ring. For example, ortho-substituted benzaldehydes can be synthesized via directed metalation.[21] Another versatile method is a two-step, one-pot reduction/cross-coupling procedure that utilizes a stable aluminum hemiaminal as a latent aldehyde, which is then cross-coupled with organometallic reagents.[23]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[24][25][26]
-
Preparation of Reagents: Prepare stock solutions of the test compounds, typically in dimethyl sulfoxide (DMSO).[1] Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or appropriate broth for fungi.[26]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth to achieve a range of concentrations.[25][27]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., ~5×10⁵ CFU/mL) from a fresh culture.[24][28]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbes and broth, no compound) and a negative control (broth only).[9]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[24][28]
-
MIC Determination: The MIC is the lowest concentration of the compound that results in no visible growth (turbidity) of the microorganism.[24][25]
Caption: Workflow for MIC and MBC Determination.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Following MIC Determination: Take an aliquot from the wells of the MIC plate that show no visible growth.
-
Subculturing: Spread the aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plate at the appropriate temperature for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating bacterial death.
Conclusion and Future Perspectives
Substituted benzaldehydes represent a promising class of antimicrobial agents with tunable activity. The SAR data clearly indicates that hydroxylation, halogenation, and the inclusion of electron-withdrawing groups are effective strategies for enhancing potency. Future research should focus on the synthesis of novel derivatives with optimized substituent patterns, exploring synergistic combinations with existing antibiotics, and conducting in-depth mechanistic studies to fully elucidate their modes of action and potential for overcoming antimicrobial resistance.
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. Available at: [Link]
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Zitko, J., Doležal, M., Miletín, M., & Kuneš, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. Available at: [Link]
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A Comparative Guide to the Antioxidant Potential of Benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This has propelled the search for effective antioxidants. Phenolic compounds, naturally abundant in plants, are a major focus of this research due to their potent free-radical scavenging capabilities.[1][3][4][5] Benzaldehyde and its structural analogs, particularly hydroxy- and methoxy-substituted derivatives, represent a promising class of phenolic compounds.[6] This guide provides a comparative analysis of the antioxidant potential of key benzaldehyde analogs, delving into structure-activity relationships, mechanistic actions, and the standardized protocols required for their evaluation.
The Chemical Basis of Antioxidant Action
Phenolic compounds exert their antioxidant effects primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8]
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing it and forming a stable phenoxyl radical (ArO•).[9]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a cation radical and an anion. This is often followed by proton transfer (SET-PT).[7]
The efficiency of these processes is dictated by the chemical structure of the benzaldehyde analog, specifically the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring.[10][11] These substituents influence the stability of the resulting phenoxyl radical and the molecule's oxidation potential.[10][12]
Structure-Activity Relationship: A Comparative Analysis
The antioxidant capacity of benzaldehyde analogs is not uniform; it is intrinsically linked to their molecular structure. The presence, number, and relative positions of hydroxyl and methoxy groups are the primary determinants of their radical-scavenging efficacy.[10][12]
Key observations from numerous studies include:
-
Hydroxyl Groups are Critical: The presence of at least one hydroxyl group is a fundamental requirement for significant antioxidant activity.[10]
-
Multiple Hydroxyl Groups Enhance Activity: Compounds with multiple hydroxyl groups, such as protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), generally exhibit higher scavenging capacity than those with a single hydroxyl group.[3][4][11] This is because they can donate more hydrogen atoms and better stabilize the resulting radical.
-
Positional Effects Matter: The relative position of substituents is crucial. For instance, dihydroxybenzaldehydes with hydroxyl groups at the ortho or para positions tend to be more potent antioxidants.[10][12]
-
Methoxy Groups Modulate Activity: Methoxy groups (-OCH₃), particularly when positioned ortho to a hydroxyl group, can enhance antioxidant activity.[11] Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a prime example, showing greater activity than vanillin (4-hydroxy-3-methoxybenzaldehyde) in some assays.[13]
The following diagram illustrates the relationship between common benzaldehyde analogs and their structural features influencing antioxidant potential.
Caption: Structure-Activity Relationship of Benzaldehyde Analogs.
Quantitative Comparison
The most common way to quantify and compare antioxidant potential is by determining the IC₅₀ value—the concentration of the compound required to scavenge 50% of the free radicals in an assay.[14] A lower IC₅₀ value indicates higher antioxidant potency.
| Compound | Structure | DPPH IC₅₀ (µg/mL) | ABTS IC₅₀ (µg/mL) | Key Structural Features |
| Protocatechuic Aldehyde | 3,4-dihydroxybenzaldehyde | Reported as highly active[11] | Reported as highly active[13] | Two hydroxyl groups (catechol unit)[3][4] |
| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | Potent activity reported[15] | High activity reported[13] | One hydroxyl, two ortho-methoxy groups |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 0.81[16] | Stronger than Trolox[17] | One hydroxyl, one ortho-methoxy group |
| Isovanillin | 3-hydroxy-4-methoxybenzaldehyde | Data varies | Data varies | Isomer of vanillin[18] |
| p-Hydroxybenzaldehyde | 4-hydroxybenzaldehyde | Negligible activity[19] | Negligible activity[19] | Single hydroxyl group |
| Ascorbic Acid (Std.) | (Vitamin C) | ~0.44[16] | Varies | Standard Antioxidant |
| Trolox (Std.) | Vitamin E analog | ~3.77[14] | ~2.93[14] | Standard Antioxidant |
Note: IC₅₀ values can vary significantly between studies due to differences in experimental conditions. The data presented is for comparative illustration.
Mechanistic Pathways of Radical Scavenging
The antioxidant activity of phenolic aldehydes like syringaldehyde has been shown to extend beyond direct radical scavenging. Cellular studies indicate they can activate endogenous antioxidant pathways, such as the NRF2/HO-1 signaling cascade.[20][21]
Caption: Syringaldehyde's Antioxidative Effect via the AMPK/NRF2 Pathway.[20][21]
Experimental Protocols for Antioxidant Assessment
To ensure reproducible and comparable data, standardized assays are paramount. Below are step-by-step protocols for three widely used methods for assessing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is observed as a color change from purple to yellow, measured spectrophotometrically.[22][23]
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. Keep the solution protected from light.[22] Prepare a series of concentrations for the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.[24]
-
Assay Procedure: In a 96-well plate or cuvettes, add a small volume (e.g., 20 µL) of the sample, standard, or solvent (for the blank).[24]
-
Reaction Initiation: Add the DPPH working solution (e.g., 200 µL) to each well, mix, and initiate a timer.
-
Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[24]
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer or plate reader.[22]
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[25]
-
IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value.[26]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction in color is proportional to the antioxidant's concentration.[27]
Detailed Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[27][28]
-
Working Solution: On the day of the assay, dilute the stock solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[27][29]
-
Assay Procedure: Add a large volume of the diluted ABTS•+ working solution (e.g., 180-190 µL) to the wells of a 96-well plate.[27]
-
Reaction Initiation: Add a small volume (e.g., 10-20 µL) of your sample, standard, or blank to the wells and mix.[27]
-
Incubation: Incubate at room temperature for approximately 6-7 minutes.[27][29]
-
Calculation & IC₅₀ Determination: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.[27]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric iron (Fe³⁺) in a tripyridyltriazine complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺) at a low pH. This reduction results in the formation of an intense blue color, which is measured spectrophotometrically.[30][31]
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust pH carefully.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[30]
-
-
Standard Curve: Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄) or a standard antioxidant like Trolox.[2]
-
Assay Procedure:
-
Measurement: Measure the absorbance at 590-593 nm.[32]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve and is typically expressed as µM Fe²⁺ equivalents.[31]
Conclusion and Future Directions
The evidence strongly supports the antioxidant potential of benzaldehyde analogs, particularly those with multiple hydroxyl and methoxy substitutions. Protocatechuic aldehyde and syringaldehyde consistently demonstrate high efficacy in various in vitro assays.[13][19] The structure-activity relationship is clear: the number and ortho/para positioning of electron-donating hydroxyl and methoxy groups are paramount for potent radical scavenging.
For drug development professionals, these findings highlight promising scaffolds for novel therapeutic agents targeting oxidative stress-related pathologies. Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess bioavailability and metabolic stability.
-
Cellular Assays: To further elucidate mechanisms beyond direct scavenging, such as the activation of endogenous antioxidant pathways like NRF2.[20][21]
-
Toxicology Screening: To ensure the safety of these compounds for potential therapeutic use.
By leveraging the comparative data and standardized protocols presented in this guide, researchers can effectively screen and identify the most promising benzaldehyde analogs for development into next-generation antioxidant therapies.
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Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. (2021). PubMed Central. [Link]
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Antioxidant Assays. (n.d.). ResearchGate. [Link]
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Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. [Link]
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Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde. (2025). PubMed Central. [Link]
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A concise review of the natural existance, synthesis, properties, and applications of syringaldehyde. (2012). BioResources. [Link]
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Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed. [Link]
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Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. (n.d.). PubMed. [Link]
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Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PubMed Central. [Link]
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Vanillin and isovanillin: Comparative vibrational spectroscopic studies, conformational stability and NLO properties by density functional theory calculations. (2025). ResearchGate. [Link]
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Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. (n.d.). MDPI. [Link]
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A Researcher's Guide to Unveiling the Synergistic Potential of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde with Conventional Antibiotics
The escalating crisis of antimicrobial resistance necessitates innovative strategies to rejuvenate our existing antibiotic arsenal. One promising approach lies in the discovery of synergistic compounds that can potentiate the activity of conventional antibiotics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic effects of a novel benzaldehyde derivative, 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, with known antibiotics. While direct experimental data for this specific compound is not yet extensively published, this document outlines the established methodologies and logical framework to rigorously assess its potential as an antibiotic adjuvant.
Introduction: The Rationale for Synergy
Benzaldehyde and its derivatives have garnered interest for their diverse biological activities, including antimicrobial properties[1][2]. The structural features of this compound, such as the allyl, methoxy, and propoxy groups, suggest the potential for interaction with bacterial defense mechanisms, possibly rendering them more susceptible to the action of established antibiotics[3][4]. The exploration of such synergistic interactions is a critical step in the development of new therapeutic strategies to combat multidrug-resistant pathogens.
Foundational In Vitro Analysis: Quantifying Synergy
The initial step in evaluating a potential synergistic relationship is to quantify the interaction between this compound and a panel of clinically relevant antibiotics against selected bacterial strains. The checkerboard assay is the gold-standard method for this purpose.
The Checkerboard Assay: A Quantitative Assessment of Synergy
The checkerboard assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction between two compounds[5][6].
Experimental Protocol: Checkerboard Assay [7][8][9]
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotic in an appropriate solvent (e.g., DMSO).
-
Prepare a 0.5 McFarland standard of the bacterial inoculum in Mueller-Hinton Broth (MHB).
-
-
Microplate Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds.
-
The concentration of this compound is typically diluted along the y-axis, while the antibiotic is diluted along the x-axis.
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Also include a growth control (no compounds) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the plate for turbidity to determine the MIC of each compound alone and in combination.
-
Calculate the FIC for each compound:
-
FIC of compound A = (MIC of A in combination) / (MIC of A alone)
-
FIC of compound B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of A + FIC of B.
-
Interpretation of FICI Values: [5][6]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4 | Additive/Indifference |
| > 4 | Antagonism |
Data Presentation: Hypothetical Checkerboard Assay Results
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Compound A: Ciprofloxacin | 2 | 0.25 | ||
| Compound B: this compound | 128 | 32 | ||
| FICI Calculation | 0.375 | Synergy |
Delving Deeper: Mechanistic Insights
A synergistic interaction observed in the checkerboard assay warrants further investigation to elucidate the underlying mechanism of action. Plausible mechanisms for a benzaldehyde derivative could include disruption of the bacterial cell membrane or inhibition of efflux pumps.
Assessing Membrane Permeability
One potential mechanism of synergy is the disruption of the bacterial cell membrane by this compound, thereby facilitating the entry of the antibiotic.
Experimental Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeabilization [10][11][12]
-
Bacterial Preparation: Grow bacteria to the mid-log phase, harvest by centrifugation, and resuspend in a suitable buffer (e.g., PBS).
-
NPN Addition: Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Treatment: Add varying concentrations of this compound to the suspension.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence using a fluorometer (excitation ~350 nm, emission ~420 nm). An increase in fluorescence indicates NPN uptake due to outer membrane disruption.
Experimental Protocol: Propidium Iodide (PI) Uptake Assay for Inner Membrane Permeabilization [11][12]
-
Bacterial Preparation: Similar to the NPN assay.
-
Treatment: Incubate the bacterial suspension with varying concentrations of this compound.
-
PI Staining: Add propidium iodide to the suspension.
-
Analysis: Measure fluorescence using a fluorometer or analyze the cell population using flow cytometry. PI can only enter cells with a compromised inner membrane and will fluoresce upon binding to DNA.
Investigating Efflux Pump Inhibition
Another common mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell. A synergistic compound may act as an efflux pump inhibitor (EPI)[13][14].
Experimental Protocol: Ethidium Bromide (EtBr) Efflux Assay [14]
-
Loading Cells with EtBr: Incubate bacterial cells with EtBr, a substrate for many efflux pumps, in the presence of an efflux pump inhibitor like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to maximize loading.
-
Washing: Centrifuge and wash the cells to remove extracellular EtBr.
-
Initiating Efflux: Resuspend the cells in a buffer containing glucose to energize the efflux pumps.
-
Treatment: Add varying concentrations of this compound.
-
Fluorescence Monitoring: Monitor the fluorescence of the cell suspension over time. A decrease in fluorescence indicates EtBr efflux. An effective EPI will slow down this decrease.
Dynamic Interaction Analysis: Time-Kill Curve Studies
While the checkerboard assay provides a static endpoint, time-kill curve analysis offers a dynamic view of the synergistic interaction over time, revealing whether the combination is bacteriostatic or bactericidal[15][16][17].
Experimental Protocol: Time-Kill Curve Assay [15][18]
-
Preparation: Prepare flasks containing MHB with the antibiotic alone, this compound alone, the combination of both (at concentrations determined from the checkerboard assay, e.g., 0.5 x MIC), and a growth control.
-
Inoculation: Inoculate each flask with a starting bacterial density of approximately 10^6 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar plates.
-
Incubation and Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Data Presentation: Hypothetical Time-Kill Curve
A graph showing a significant drop in bacterial count for the combination therapy compared to individual treatments would visually demonstrate synergy.
Visualizing the Workflow and Potential Mechanisms
To provide a clear conceptual overview, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a potential mechanism of action.
Caption: Workflow for the Checkerboard Synergy Assay.
Caption: Potential Synergistic Mechanisms of Action.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of the synergistic potential of this compound with existing antibiotics. A demonstration of synergy, coupled with a clear understanding of the mechanism of action, would position this compound as a promising lead for further preclinical and clinical development. Future studies should expand the panel of antibiotics and bacterial strains, including clinical isolates with defined resistance mechanisms, to fully characterize the spectrum of its synergistic activity.
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Bio-protocol. (n.d.). Membrane Permeabilization Assay. Retrieved from [Link]
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ResearchGate. (2024). How to assess bacterial permeability?. Retrieved from [Link]
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ASM Journals. (n.d.). Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. Retrieved from [Link]
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PubMed. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]
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Emery Pharma. (2013). Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]
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ResearchGate. (2021). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]
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PubMed Central (PMC). (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Retrieved from [Link]
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Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). Retrieved from [Link]
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PubMed Central (PMC). (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Microbial Efflux Pump Inhibition: Tactics and Strategies. Retrieved from [Link]
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Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]
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ASM Journals. (n.d.). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Retrieved from [Link]
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IOSR Journal. (2017). Antimicrobial Synergy Testing By Time-Kill Methods For Extensively Drug-Resistant Acinetobacter Baumannii Isolates. Retrieved from [Link]
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A Comparative Guide to the Anti-Inflammatory Properties of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
This guide provides an in-depth evaluation of the anti-inflammatory potential of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde, a novel synthetic derivative. In the absence of direct experimental data for this specific molecule, this document establishes a robust scientific framework for its investigation. We will achieve this by drawing comparisons with structurally related and well-characterized bioactive benzaldehyde and eugenol derivatives, proposing a likely mechanism of action, and providing detailed experimental protocols to validate these hypotheses. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore new anti-inflammatory agents.
Introduction: The Therapeutic Potential of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are a class of organic compounds recognized for their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is largely dictated by the nature and position of substituents on the benzene ring.[2] Vanillin, a well-known benzaldehyde derivative, has demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory genes and mediators.[3] Similarly, eugenol and its derivatives, which share structural similarities with the target molecule, are known for their anti-inflammatory activities.[4][5][6]
This compound is a synthetic compound with structural features, such as the allyl and methoxy groups, that suggest a potential for significant biological activity.[1] This guide will compare its hypothesized anti-inflammatory profile with that of Vanillin and the widely used non-steroidal anti-inflammatory drug (NSAID), Celecoxib.
Proposed Mechanism of Action: Targeting Key Inflammatory Pathways
Based on the known mechanisms of structurally similar compounds, we hypothesize that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central regulators of the inflammatory response.[7][8][9][10][11][12][13][14][15][16]
NF-κB Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[14][15][16] We propose that this compound may inhibit this pathway, thereby reducing the production of these inflammatory mediators.
MAPK Signaling Pathway: The MAPK cascade, involving kinases such as ERK, JNK, and p38, is another critical pathway in inflammation.[8][9][11][12][13] Activation of these kinases by inflammatory stimuli leads to the expression of various inflammatory mediators.[1] It is plausible that our target compound could interfere with the phosphorylation and activation of key MAPK proteins.
The downstream effects of inhibiting these pathways would be a reduction in the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.
Caption: Hypothesized mechanism of this compound.
Comparative In Vitro Evaluation
To assess the anti-inflammatory properties of this compound, a series of in vitro assays are proposed. These assays will be performed using the RAW 264.7 macrophage cell line, a standard model for studying inflammation.
Experimental Design
The following compounds will be tested in parallel:
-
Test Compound: this compound
-
Comparative Compound 1: Vanillin
-
Positive Control: Celecoxib (a selective COX-2 inhibitor)[17][18][19][20][21]
-
Vehicle Control: DMSO (Dimethyl sulfoxide)
Cells will be stimulated with LPS to induce an inflammatory response.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Quantitative Data Summary
The following table presents hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the tested compounds across the different assays. These values are for illustrative purposes to demonstrate how the data would be presented.
| Compound | NO Production IC50 (µM) | PGE2 Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Vanillin | 50 | >100 | 75 | 80 |
| Celecoxib | >100 | 0.5 | 25 | 30 |
Note: The IC50 values for Vanillin and Celecoxib are representative values based on their known activities and are included for comparative purposes.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound, vanillin, or celecoxib for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants for subsequent assays.
-
Nitric Oxide (NO) Assay
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants using the Griess reagent.[22][23][24][25][26]
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard: Sodium nitrite (0-100 µM).
-
-
Procedure:
-
Mix 50 µL of cell culture supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on the standard curve.
-
Prostaglandin E2 (PGE2) ELISA
This is a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 in the cell culture supernatants.[27][28][29][30][31]
-
Materials: Commercially available PGE2 ELISA kit.
-
Procedure:
-
Follow the manufacturer's instructions provided with the kit.
-
Typically, this involves adding the cell culture supernatants, a known amount of enzyme-conjugated PGE2, and a PGE2-specific antibody to a pre-coated plate.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric reaction is measured at 450 nm.
-
The concentration of PGE2 in the samples is inversely proportional to the signal intensity.
-
Cytokine Multiplex Assay
This assay allows for the simultaneous measurement of multiple cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants using bead-based immunoassays.[32][33][34][35][36]
-
Materials: Commercially available multiplex cytokine assay kit (e.g., Luminex-based).
-
Procedure:
-
Follow the manufacturer's protocol.
-
The principle involves incubating the cell culture supernatants with a mixture of beads, each coated with an antibody specific for a particular cytokine.
-
After washing, a biotinylated detection antibody and a fluorescent reporter molecule (streptavidin-phycoerythrin) are added.
-
The beads are then analyzed using a specialized flow cytometer that identifies each bead and quantifies the fluorescence intensity, which is proportional to the amount of each cytokine.
-
Comparative Analysis and Discussion
The experimental data obtained from these assays will allow for a comprehensive evaluation of the anti-inflammatory properties of this compound.
-
Comparison with Vanillin: This will provide insights into how the substitution of the hydroxyl group with a propoxy group and the specific positioning of the allyl and methoxy groups influence the anti-inflammatory activity.
-
Comparison with Celecoxib: Celecoxib is a potent and selective COX-2 inhibitor, a key enzyme in the production of prostaglandins.[17][18][19][20][21] Comparing the IC50 for PGE2 inhibition will indicate if the test compound has a similar mechanism of action. Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[37][38][39][40][41] There are two main isoforms, COX-1 and COX-2.[37] COX-1 is constitutively expressed and has housekeeping functions, while COX-2 is induced during inflammation.[37][40] Traditional NSAIDs are non-selective and inhibit both isoforms, which can lead to gastrointestinal side effects.[40][41] Selective COX-2 inhibitors like celecoxib were developed to reduce these side effects.[17][18][19][20][21]
Conclusion
This guide outlines a comprehensive strategy for evaluating the anti-inflammatory properties of this compound. By leveraging comparative analysis with known anti-inflammatory agents and employing a suite of robust in vitro assays, researchers can elucidate the therapeutic potential and mechanism of action of this novel compound. The detailed protocols provided herein serve as a foundation for further investigation and development in the field of anti-inflammatory drug discovery.
References
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- Multiplex cytokine assay - Bio-protocol.
- Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and comput
- (PDF)
- NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integr
- NF-κB Signaling.
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- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR)
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- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM.
- Multiplex analysis of cytokines | British Society for Immunology.
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- Bio-Plex™ Cytokine Assay.
- ab133021 Prostaglandin E2 ELISA Kit | Abcam.
- Elabscience® PGE2(Prostaglandin E2) ELISA Kit.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - NIH.
- Griess Reagent System Protocol - Promega Corpor
- Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PubMed Central.
- Nitric Oxide (NO2 /NO3 ) Assay - R&D Systems.
- Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells?
- Nitric Oxide Assay (NO)
- NWLSSTM Nitric Oxide (Nitrate/Nitrite) Enzymatic Assay - Northwest Life Science Specialties.
- Luminex-Based Multiplex Cytokine Analysis - Protocols.io.
- A Comparative Analysis of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde and Other Bioactive Benzaldehyde Deriv
- This compound | C14H18O3 | CID 3152851 - PubChem.
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comparing the synthetic efficiency of different routes to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
An In-Depth Guide to the Synthetic Efficiency of Routes to 3-Allyl-5-methoxy-4-propoxy-benzaldehyde
This guide provides a comprehensive comparison of synthetic strategies for the preparation of this compound, a polysubstituted aromatic aldehyde with potential applications as a building block in medicinal chemistry and materials science. The analysis focuses on providing researchers, scientists, and drug development professionals with a robust framework for selecting the most efficient pathway based on yield, reagent safety, and operational simplicity. The protocols described herein are based on well-established, high-fidelity chemical transformations.
Introduction and Retrosynthetic Strategy
The target molecule, this compound, possesses a unique substitution pattern on the benzene ring that makes its synthesis a multi-step endeavor. An efficient synthesis must strategically install the allyl, propoxy, and formyl groups with high regioselectivity.
A logical retrosynthetic analysis suggests disconnecting the molecule at the key C-C and C-O bonds formed during the synthesis. The most robust approach begins with a precursor already containing the methoxy and hydroxy groups in the desired 1,3,5-relationship, which guides the subsequent transformations. Our proposed strategy starts from the commercially available and cost-effective building block, isovanillin (3-hydroxy-4-methoxybenzaldehyde).
This starting point allows for a three-stage synthesis:
-
Propoxylation of the free phenol.
-
Baeyer-Villiger oxidation of the aldehyde followed by hydrolysis to unmask a new phenolic hydroxyl group.
-
A three-step sequence of O-allylation , Claisen rearrangement , and formylation to complete the synthesis.
This guide will focus on comparing the critical final steps—specifically, the Claisen rearrangement and the formylation—as these offer the most significant variability in experimental conditions and outcomes.
Proposed Primary Synthetic Pathway
The following multi-step pathway represents a viable and efficient route to the target molecule.
Diagram of Overall Synthetic Workflow
Caption: Proposed multi-stage synthesis of the target compound.
Detailed Experimental Protocols & Comparative Analysis
This section details the protocols for the latter, more variable stages of the synthesis and provides a direct comparison of alternative methods.
Step A: O-Allylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for forming the allyl aryl ether, which is the necessary precursor for the key rearrangement step.[1][2]
Protocol:
-
To a stirred solution of 3-propoxy-4-methoxyphenol (1.0 equiv) in dry acetone (15 mL/mmol), add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).[3]
-
Add allyl bromide (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude allyl 3-propoxy-4-methoxyphenyl ether, which can be purified by column chromatography.
Expertise & Rationale:
-
Base and Solvent: Potassium carbonate is a mild and effective base for deprotonating the phenol. Acetone is an excellent solvent as it is polar enough to dissolve the reagents but does not interfere with the Sₙ2 reaction.[2][3]
-
Stoichiometry: A slight excess of allyl bromide ensures complete consumption of the phenol. A larger excess should be avoided to prevent side reactions.
Step B: The Claisen Rearrangement - A Comparative Analysis
The Claisen rearrangement is a powerful, intramolecular[3][3]-sigmatropic rearrangement that forms a C-C bond at the ortho position to the phenolic ether.[4][5][6] This step is critical and can be performed under different conditions, primarily thermal or Lewis acid-catalyzed.
This is the classic approach, relying on high temperatures to overcome the activation energy of the concerted pericyclic reaction.[7][8]
Protocol:
-
Place the allyl 3-propoxy-4-methoxyphenyl ether (1.0 equiv) in a flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Heat the neat substrate (or in a high-boiling solvent like N,N-diethylaniline) to 180-220 °C.
-
Maintain the temperature and monitor the reaction by TLC until the starting material is fully converted into the lower Rf product (typically 3-8 hours).
-
Cool the reaction mixture and purify directly by column chromatography on silica gel to afford 2-Allyl-5-propoxy-4-methoxyphenol.
Lewis acids can significantly accelerate the rearrangement, allowing the reaction to proceed at much lower temperatures.[9][10]
Protocol:
-
Dissolve the allyl 3-propoxy-4-methoxyphenyl ether (1.0 equiv) in a dry, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a Lewis acid, such as boron trichloride (BCl₃, 1.1 equiv in DCM), dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Parameter | Method 1: Thermal | Method 2: Lewis Acid-Catalyzed | Rationale & Trustworthiness |
| Temperature | 180-220 °C | 0 °C to Room Temp. | Lewis acid catalysis drastically lowers the activation energy, avoiding the need for high heat which can cause decomposition.[11] |
| Reaction Time | 3 - 8 hours | 1 - 4 hours | The catalyzed pathway is kinetically faster. |
| Typical Yield | 60 - 80% | 75 - 95% | Milder conditions often lead to fewer side products (e.g., elimination, para-rearrangement) and higher isolated yields.[12] |
| Reagents | None (neat) or high-boiling solvent | BCl₃, AlCl₃, TiCl₄; DCM/DCE | Requires stoichiometric, moisture-sensitive, and corrosive Lewis acids and anhydrous solvents. |
| Safety/Handling | High temperatures require careful control. | Lewis acids are hazardous and require handling under an inert atmosphere. | Both methods have inherent risks, but the hazards associated with Lewis acids are more acute. |
digraph "Claisen_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Allyl Aryl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Method 1: Thermal\n(180-220°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Lewis [label="Method 2: Lewis Acid\n(0°C - RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="ortho-Allyl Phenol", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Start -> Thermal [label=" High Energy\n Simpler Setup "]; Start -> Lewis [label=" Low Energy\n Faster, Higher Yield "]; Thermal -> Product; Lewis -> Product;
}
Caption: Comparison of Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement.
Step C: Formylation - A Comparative Analysis
The final step involves introducing an aldehyde group onto the electron-rich aromatic ring. The Vilsmeier-Haack and Duff reactions are two common methods for the formylation of phenols.
This reaction uses a pre-formed "Vilsmeier reagent" from dimethylformamide (DMF) and an acid chloride (e.g., POCl₃) to act as the formylating agent.[13][14] It is highly effective for electron-rich aromatics.
Protocol:
-
In a flask under an inert atmosphere, cool DMF (3.0 equiv) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with stirring. Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.
-
Cool the reagent back to 0 °C and add a solution of 2-Allyl-5-propoxy-4-methoxyphenol (1.0 equiv) in DMF or DCM dropwise.
-
Heat the reaction to 60-80 °C for 1-3 hours.
-
Cool the mixture and pour it onto crushed ice, followed by neutralization with an aqueous NaOH or sodium acetate solution.
-
Stir vigorously until hydrolysis of the intermediate iminium salt is complete.
-
Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[15]
The Duff reaction uses hexamine (hexamethylenetetramine) as the formyl source in an acidic medium, and it is known for its high ortho-selectivity relative to a directing hydroxyl group.[16][17][18]
Protocol:
-
To a mixture of 2-Allyl-5-propoxy-4-methoxyphenol (1.0 equiv) and hexamine (2.0 equiv), add trifluoroacetic acid (TFA) as the solvent.
-
Heat the mixture to 80-100 °C for 4-8 hours.
-
Cool the reaction and pour it into a beaker of water.
-
Add aqueous HCl and heat the mixture for an additional hour to hydrolyze the imine intermediate.
-
Cool and extract the product with ethyl acetate.
-
Wash the organic layers with water, saturated NaHCO₃ solution, and brine.
-
Dry over Na₂SO₄, concentrate, and purify by column chromatography.
| Parameter | Method 1: Vilsmeier-Haack | Method 2: Duff Reaction | Rationale & Trustworthiness |
| Reagents | DMF, POCl₃ (or SOCl₂) | Hexamine, Acid (TFA, Glyceroboric) | Vilsmeier reagents are highly reactive but also corrosive and water-sensitive. Duff reagents are less hazardous but require strong acid.[19] |
| Typical Yield | 70 - 90% | 30 - 60% | The Vilsmeier-Haack reaction is generally more efficient and higher-yielding for activated phenols.[15][20] |
| Regioselectivity | Formylation occurs para to the strongest activating group (methoxy/propoxy). | Formylation is strongly directed to the position(s) ortho to the phenolic hydroxyl group.[16][21] | For the specific substrate, both reactions are expected to yield the desired product due to steric hindrance and electronic effects, but the Duff reaction's ortho-directing nature is more pronounced. |
| Safety/Handling | POCl₃ is highly toxic and corrosive. Reaction must be anhydrous. | Requires handling strong acids like TFA. Less moisture-sensitive. | The Vilsmeier-Haack reaction requires more stringent handling precautions.[22] |
digraph "Formylation_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];Start [label="Polysubstituted Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier [label="Method 1: Vilsmeier-Haack\n(DMF, POCl₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Duff [label="Method 2: Duff Reaction\n(Hexamine, Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Aromatic Aldehyde", fillcolor="#E8F0FE", fontcolor="#1967D2"]; Start -> Vilsmeier [label=" High Yield\n Hazardous Reagents "]; Start -> Duff [label=" Lower Yield\n High ortho-Selectivity "]; Vilsmeier -> Product; Duff -> Product;
}
Caption: Comparison of Vilsmeier-Haack vs. Duff Formylation Reactions.
Conclusion and Recommendations
For the synthesis of this compound, both presented pathways for the key rearrangement and formylation steps are viable. However, a clear efficiency advantage emerges from the data.
-
Recommended Route: The most efficient route in terms of overall yield and reaction time involves a Lewis acid-catalyzed Claisen rearrangement followed by a Vilsmeier-Haack formylation . The milder conditions of the catalyzed rearrangement minimize side products, and the superior yield of the Vilsmeier-Haack reaction makes it the preferred choice for the final formylation step, provided the necessary safety precautions for handling POCl₃ are in place.
-
Alternative Route: For laboratories where high-temperature reactions are preferred or where the handling of highly corrosive Lewis acids and POCl₃ is a significant concern, the thermal Claisen rearrangement followed by the Duff reaction presents a workable, albeit lower-yielding, alternative.
This guide provides the foundational data and experimental rationale to empower researchers to make an informed decision based on their specific laboratory capabilities, safety protocols, and desired production scale.
References
-
Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers. Mediterranean Journal of Chemistry, 6(6), 207-213. [Link]
-
Chemistry LibreTexts. (2023). 18.5: Reactions of Ethers- Claisen Rearrangement. [Link]
-
Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
JoVE. (2023).[3][3] Sigmatropic Rearrangement of Allyl Vinyl Ethers. [Link]
-
University of Calgary. Ch24: Claisen rearrangement. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Wikipedia. Duff reaction. [Link]
-
BYJU'S. An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
The ScholarShip. (2015). The Duff Reaction: Researching A Modification. [Link]
-
Royal Society of Chemistry. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Org. Biomol. Chem., 14, 10134-10141. [Link]
-
UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
Asian Journal of Research in Chemistry. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. AJRC, 5(2), 259-262. [Link]
-
ResearchGate. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]
-
Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. (2020). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Org. Synth., 97, 304-316. [Link]
-
Zhang, N., & Dong, D. (2018). Formylation and the Vilsmeier Reagent. In Name Reactions in Organic Chemistry (pp. 1-20). [Link]
-
ResearchGate. (2002). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. [Link]
-
Lindoy, L. F., et al. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(7), 1029-1032. [Link]
-
Chem-Station Int. Ed. (2016). Duff Reaction. [Link]
-
Testbook. Claisen Rearrangement: Learn Mechanism, Variations & Application. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
